molecular formula C11H8O4 B1282262 4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 833-31-8

4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1282262
CAS No.: 833-31-8
M. Wt: 204.18 g/mol
InChI Key: PZHSARNBSOWZHY-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8O4 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHSARNBSOWZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519587
Record name 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-31-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of oxygen-containing heterocyclic compounds found extensively in nature and synthetic chemistry.[1] Their rigid, planar structure and diverse substitution possibilities have made them a privileged scaffold in medicinal chemistry and materials science. Derivatives of the coumarin core exhibit a vast range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Furthermore, their inherent fluorescence makes them valuable as dyes, fluorescent probes, and sensitizers in various technological applications.[1]

This guide focuses on a specific, functionally rich derivative: This compound . The presence of the 4-methyl group and the 3-carboxylic acid moiety provides key synthetic handles for further molecular elaboration, making it an important intermediate for building more complex, biologically active molecules. This document provides a comprehensive overview of its synthesis via the Knoevenagel condensation and a detailed protocol for its structural characterization, grounded in field-proven insights and authoritative references.

Part 1: Synthesis via Knoevenagel Condensation

The most reliable and efficient route to this compound is a variation of the Knoevenagel condensation. This classic reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a weak base.[5][6] For the synthesis of coumarins, this is followed by an intramolecular cyclization (lactonization).

Mechanistic Rationale and Reagent Selection

The synthesis begins with the reaction between an ortho-hydroxyaryl ketone and an active methylene compound.

  • Carbonyl Source : To achieve the desired 4-methyl substitution on the coumarin ring, 2'-Hydroxyacetophenone is the required starting material. The methyl group of the ketone becomes the 4-methyl group of the final product.

  • Active Methylene Source : Malonic acid is the ideal active methylene compound. Its two carboxylic acid groups provide the necessary reactivity at the central carbon, and one of the carboxyl groups ultimately forms the 3-carboxylic acid moiety on the coumarin ring, while the other is eliminated as CO₂ during the reaction. Alternatively, Meldrum's acid can be used, often providing excellent yields under mild conditions.[7][8]

  • Catalyst : A weak organic base such as piperidine is employed. Its role is to deprotonate the active methylene compound, generating a nucleophilic enolate. A strong base is avoided as it could lead to unwanted side reactions with the phenolic hydroxyl group or the ketone.

The reaction proceeds through a cascade of steps: base-catalyzed condensation, intramolecular esterification (lactonization), and finally, a dehydration step to yield the stable aromatic coumarin ring system.

Knoevenagel_Mechanism Reactants 2'-Hydroxyacetophenone + Malonic Acid + Piperidine (Catalyst) Enolate Malonic Acid Enolate (Nucleophile Formation) Reactants->Enolate Base abstracts α-H Attack Nucleophilic Attack on Ketone Carbonyl Enolate->Attack Intermediate Aldol-type Adduct Attack->Intermediate Forms C-C bond Lactonization Intramolecular Cyclization (Lactonization) Intermediate->Lactonization Phenolic -OH attacks ester Cyclic_Intermediate Cyclic Hemiketal Intermediate Lactonization->Cyclic_Intermediate Forms lactone ring Dehydration Dehydration & Decarboxylation Cyclic_Intermediate->Dehydration Elimination of H₂O & CO₂ Product This compound Dehydration->Product

Caption: Knoevenagel condensation mechanism for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning the successful isolation of a crystalline product with the expected physical properties provides a strong initial confirmation of reaction success, which is then definitively proven by spectroscopic analysis.

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Piperidine (0.2 eq)

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (2M)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Hydroxyacetophenone (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of anhydrous ethanol.

  • Catalyst Addition: Add piperidine (0.2 eq) to the mixture. The addition of the base is the critical initiation step.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting ketone is the primary indicator of completion.

  • Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-cold water with vigorous stirring.

  • Acidification: Acidify the aqueous mixture by the dropwise addition of 2M HCl until the pH is approximately 2-3. This step protonates the carboxylate, making the product insoluble in water. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts and impurities.

  • Purification - Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, typically an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The combination of physical property measurement and spectroscopic analysis provides an unambiguous validation of the final product.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Reactants Reactants: 2'-Hydroxyacetophenone Malonic Acid Reaction Knoevenagel Condensation (Ethanol, Piperidine, Reflux) Reactants->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Purified Crystalline Product: This compound Purification->Product FTIR FT-IR Spectroscopy NMR ¹H & ¹³C NMR MS Mass Spectrometry MP Melting Point Product->FTIR Product->NMR Product->MS Product->MP

Caption: Overall workflow from synthesis to final characterization.

Physical and Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

Property / Technique Expected Value / Observation Interpretation
Molecular Formula C₁₁H₈O₄Confirmed by Mass Spectrometry.
Molecular Weight 204.18 g/mol [9]Corresponds to the [M]⁺ or [M+H]⁺ peak in MS.
Physical Form SolidExpected for a rigid, planar organic molecule.
Melting Point ~188-192 °CA sharp melting range indicates high purity.
FT-IR (KBr, cm⁻¹) ~3400-2500 (broad), ~1740-1720, ~1690-1670, ~1610, ~1250O-H (carboxylic acid), C=O (lactone), C=O (carboxylic acid), C=C (aromatic), C-O stretch.[10]
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H), ~7.9-7.3 (m, 4H), ~2.6 (s, 3H)-COOH, Ar-H, -CH₃.
¹³C NMR (DMSO-d₆, δ ppm) ~165, ~160, ~154-116, ~115, ~18C=O (acid), C=O (lactone), Aromatic & vinyl C's, C-COOH, -CH₃.[11][12]
Mass Spec (EI) m/z 204 (M⁺), 186, 160, 131Molecular ion, [M-H₂O]⁺, [M-CO₂]⁺, further fragmentation.[13]
Detailed Spectroscopic Interpretation
  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides a definitive fingerprint of the functional groups present.[14][15][16] A very broad absorption spanning from ~3400 cm⁻¹ down to ~2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching peaks are crucial: one at higher wavenumber (~1730 cm⁻¹) for the strained lactone carbonyl and one at a slightly lower wavenumber (~1680 cm⁻¹) for the carboxylic acid carbonyl. Additional peaks in the 1610-1450 cm⁻¹ region confirm the C=C bonds of the aromatic system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is simple and highly diagnostic. A downfield singlet (often broad) around 13.5 ppm is indicative of the acidic carboxylic acid proton. The four aromatic protons on the benzene ring will appear as a complex multiplet between 7.3 and 7.9 ppm. Most importantly, a sharp singlet integrating to three protons will be observed around 2.6 ppm, confirming the presence of the 4-methyl group.

    • ¹³C NMR : The carbon spectrum confirms the complete carbon skeleton.[11][12][17] Two signals in the carbonyl region are expected: the carboxylic acid carbon (~165 ppm) and the lactone carbonyl carbon (~160 ppm). The aromatic and vinylic carbons of the fused ring system will appear in the ~116-154 ppm range. The carbon of the methyl group will give a characteristic upfield signal around 18 ppm.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[13] The molecular ion peak ([M]⁺) should be observed at m/z = 204. Common fragmentation patterns for coumarins include the loss of CO (from the lactone) and CO₂ (from the carboxylic acid), leading to significant fragment ions that can be used to further corroborate the structure.

Conclusion

The synthesis of this compound via the Knoevenagel condensation of 2'-hydroxyacetophenone and malonic acid is a robust and high-yielding procedure. The combination of this synthetic route with a multi-technique characterization approach—including FT-IR, ¹H & ¹³C NMR, and mass spectrometry—provides a self-validating workflow that ensures the unambiguous identification and high purity of the final product. This molecule serves as a valuable building block for the development of novel therapeutics and functional materials, and the methodologies described herein offer a reliable foundation for its production and verification in a research setting.

References

  • International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins.
  • Nowak, M. J., & Lapinski, L. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemical & Photobiological Sciences, 83(5), 1237-53.
  • ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the obtained coumarin derivatives. Retrieved from [Link]

  • ProQuest. (n.d.). UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative.
  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation. Retrieved from [Link]

  • Wiley. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. In SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [https://www.nist.gov/document/rearrangement-tms-ester-4-oxo-4h-chromene-2-carboxylic-acid-and-analogs-ei-mass-spectra]
  • Sci-Hub. (n.d.). Ionic Liquid–Mediated Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum's Acid with ortho-Hydroxyaryl Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • National Institutes of Health. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

  • University of Belgrade. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.... Retrieved from [Link]

Sources

spectroscopic analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Foreword: A Structural Elucidation Philosophy

The definitive identification of a molecular entity is the bedrock of chemical and pharmaceutical research. For a molecule such as this compound, a derivative of the versatile coumarin scaffold, a multi-faceted spectroscopic approach is not merely a procedural checklist but a logical imperative. Each analytical technique provides an orthogonal piece of the structural puzzle. Infrared spectroscopy reveals the functional groups present, mass spectrometry defines the molecular boundary by weight, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. This guide is structured not as a rigid protocol, but as a narrative of discovery, explaining the causality behind each spectroscopic choice and demonstrating how these techniques synergize to provide an unambiguous structural confirmation.

The Subject Molecule: Structure and Synthesis Context

This compound belongs to the coumarin family, a class of compounds renowned for their broad spectrum of biological activities.[1][2] The structural integrity of this molecule is paramount for its function. It is commonly synthesized via a Knoevenagel condensation between a salicylaldehyde derivative and a malonic acid derivative, a process that underscores the need for rigorous characterization to confirm the desired product and rule out starting materials or side products.[1][3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

Causality: ¹H NMR is employed to identify the number of distinct proton environments, their relative quantities (integration), and their proximity to other protons (spin-spin coupling). This allows for the mapping of the molecule's hydrogen framework.

Expected Spectral Features:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (δ > 10 ppm) due to the acidic nature and hydrogen bonding.

  • Aromatic Protons (H5, H6, H7, H8): These protons will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) are dictated by their position relative to the electron-withdrawing lactone and the benzene ring's electronic structure.

  • Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, is expected in the upfield region (δ 2.0-3.0 ppm). Its position at C4 places it adjacent to a quaternary carbon, hence it appears as a singlet.

Data Presentation: Predicted ¹H NMR Data

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~13.0 Broad s 1H -COOH
7.8 - 7.9 d 1H H5
7.6 - 7.7 t 1H H7
7.3 - 7.4 t 1H H6
7.3 - 7.4 d 1H H8

| ~2.6 | s | 3H | -CH₃ |

Note: Predicted shifts are based on typical values for coumarin systems and may vary with solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Causality: ¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and to identify their chemical nature (e.g., carbonyl, aromatic, aliphatic). Standard spectra are proton-decoupled, meaning each unique carbon appears as a single line.

Expected Spectral Features:

  • Carbonyl Carbons (C=O): The lactone (C2) and carboxylic acid (-COOH) carbonyl carbons are the most deshielded, appearing significantly downfield (δ 160-170 ppm).[5][6]

  • Aromatic & Vinylic Carbons: The carbons of the benzene ring and the C3/C4 double bond will resonate in the δ 115-155 ppm range. Quaternary carbons (C4, C4a, C8a) typically show weaker signals.

  • Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear far upfield (δ < 25 ppm).[5]

Data Presentation: Predicted ¹³C NMR Data

Chemical Shift (δ ppm) Assignment
~165.2 -COOH
~160.5 C2 (Lactone C=O)
~154.0 C8a
~149.5 C4
~134.0 C7
~129.5 C5
~125.0 C6
~120.0 C3
~118.5 C4a
~116.8 C8

| ~18.0 | -CH₃ |

Note: Assignments are predictive and would be definitively confirmed by 2D NMR experiments like HSQC and HMBC.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans (relative to ¹H) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like TMS.

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy, providing a unique "fingerprint."

Expected Spectral Features: The IR spectrum provides definitive evidence for the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group.

  • C=O Stretches (Carbonyls): Two distinct, strong, and sharp peaks are expected. The α,β-unsaturated lactone carbonyl (C2=O) typically appears around 1720-1740 cm⁻¹. The conjugated carboxylic acid carbonyl (-COOH) will appear at a slightly lower frequency, around 1680-1700 cm⁻¹.[7][8]

  • C=C Stretches (Aromatic): Several medium-intensity absorptions in the 1450-1610 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretches: Strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching of the lactone and carboxylic acid.

Data Presentation: Characteristic IR Absorptions

Frequency Range (cm⁻¹) Intensity Vibration Functional Group
2500 - 3300 Strong, Broad O-H Stretch Carboxylic Acid
~1730 Strong, Sharp C=O Stretch α,β-Unsaturated Lactone
~1690 Strong, Sharp C=O Stretch Conjugated Carboxylic Acid
1450 - 1610 Medium C=C Stretch Aromatic Ring

| 1200 - 1300 | Strong | C-O Stretch | Lactone, Carboxylic Acid |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the extensive π-conjugated system of the benzopyrone core acts as a chromophore, giving rise to characteristic absorption bands.

Expected Spectral Features: Coumarin derivatives typically exhibit two or more strong absorption bands corresponding to π→π* electronic transitions.[9][10] For this molecule, absorption maxima (λ_max) are expected in the UV region, often with a prominent peak above 300 nm due to the extended conjugation.[10][11] The exact position and intensity of these peaks are sensitive to the solvent used, a phenomenon known as solvatochromism.[9]

Data Presentation: Predicted UV-Vis Data

λ_max (nm) Solvent Probable Electronic Transition
~275 Methanol π→π*

| ~325 | Methanol | π→π* (Extended Conjugation) |

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol). From this, prepare a working solution with an absorbance in the optimal range (0.2 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

  • Sample Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max values.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: Mass spectrometry provides the most accurate determination of a molecule's mass and offers structural clues through its fragmentation pattern. It ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.

Expected Spectral Features: The molecular formula is C₁₁H₈O₄, giving a monoisotopic mass of 204.037 g/mol .

  • Molecular Ion Peak [M]⁺ or [M+H]⁺: A strong signal at m/z 204 (in EI-MS) or 205 (in ESI-MS, positive mode) is expected, confirming the molecular weight.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z 186 may be observed.

    • Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, leading to a peak at m/z 160.

    • Loss of CO: The lactone ring can lose carbon monoxide, resulting in further fragmentation.

Data Presentation: Predicted Mass Spectrometry Fragments (EI-MS)

m/z Possible Fragment Ion Identity
204 [C₁₁H₈O₄]⁺ Molecular Ion (M⁺)
160 [M - CO₂]⁺ Decarboxylated ion

| 132 | [M - CO₂ - CO]⁺ | Subsequent loss of CO |

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase sample ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Fragmentation_Pathway M [M]⁺˙ m/z = 204 Frag1 [M - CO₂]⁺˙ m/z = 160 M->Frag1 - CO₂ Frag2 [M - CO₂ - CO]⁺ m/z = 132 Frag1->Frag2 - CO

Caption: A plausible fragmentation pathway for the title compound in mass spectrometry.

Conclusion: A Self-Validating Spectroscopic Consensus

The structural elucidation of this compound is a compelling example of the power of integrated spectroscopic analysis. Each technique provides a unique and vital dataset:

  • IR confirms the presence of the required carbonyl and hydroxyl functional groups.

  • MS establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure.

  • ¹H and ¹³C NMR provide the definitive, high-resolution map of the atomic framework, confirming the precise arrangement of every atom.

  • UV-Vis verifies the electronic nature of the conjugated π-system.

References

  • ThaiScience. (n.d.). Syntheses and UV Spectroscopic Study of Mono- and Dialkyloxy-4-methylcoumarins. Retrieved from [Link]

  • Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science Health & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the IR(ATR) spectra of coumarin-3-carboxylic acid. Retrieved from [Link]

  • Auctores Publishing. (n.d.). Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Retrieved from [Link]

  • Fatima, S., Mansha, A., Asim, S., & Shahzad, A. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers. Retrieved from [Link]

  • Canadian Science Publishing. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Spectroscopic Analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a significant heterocyclic compound within the coumarin family. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, and a detailed, predictive interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The structural elucidation of such molecules is paramount for confirming their identity and purity, which are critical steps in the research and development of new chemical entities.

Introduction

Coumarins (2H-chromen-2-ones) are a class of naturally occurring and synthetic benzopyrones that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific substitution pattern on the coumarin scaffold dictates its pharmacological profile. This compound (C₁₁H₈O₄, Molar Mass: 204.18 g/mol ) is a key intermediate in the synthesis of more complex coumarin derivatives.[1] A thorough understanding of its spectroscopic characteristics is essential for quality control and for the unambiguous identification of subsequent reaction products.

Synthesis of this compound

The synthesis of coumarin-3-carboxylic acids is most commonly and efficiently achieved through the Knoevenagel condensation.[6][7][8] This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as Meldrum's acid or dialkyl malonates, in the presence of a basic catalyst.[9][10] For the synthesis of the title compound, a variation of this reaction using ethyl acetoacetate and a suitable salicylaldehyde, followed by hydrolysis, is a plausible and efficient route.

Experimental Protocol: Synthesis via Pechmann Condensation followed by Oxidation

A reliable method to synthesize the 4-methylcoumarin core is the Pechmann condensation.[11][12][13] This can be followed by an oxidation step to yield the desired carboxylic acid.

Step 1: Synthesis of 4-methyl-2H-chromen-2-one

  • To a stirred solution of phenol (1 equivalent) in a suitable solvent like nitrobenzene, add ethyl acetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 equivalents) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-cold water, which will precipitate the crude 4-methyl-2H-chromen-2-one.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a cold 10% sodium carbonate solution.

  • Recrystallize the crude product from ethanol to yield pure 4-methyl-2H-chromen-2-one.

Step 2: Oxidation to this compound

The oxidation of the 3-position of the coumarin ring can be challenging. A plausible route involves bromination followed by hydrolysis and oxidation. A more direct, albeit potentially lower-yielding, approach could involve a strong oxidizing agent.

Alternative Synthesis: Knoevenagel Condensation

A more direct, one-pot synthesis can be envisioned via a Knoevenagel condensation of 2-hydroxyacetophenone with diethyl malonate, followed by hydrolysis.

  • In a round-bottom flask, combine 2-hydroxyacetophenone (1 equivalent), diethyl malonate (1.2 equivalents), and a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, such as piperidine with a drop of acetic acid.[6]

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the ester.

  • Continue to reflux for another 2-3 hours.

  • Cool the mixture and acidify with dilute hydrochloric acid to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system like ethanol/water to obtain the pure product.

G cluster_0 Synthesis Workflow reagents 2-Hydroxyacetophenone + Diethyl Malonate solvent_catalyst Ethanol, Piperidine/Acetic Acid reagents->solvent_catalyst Dissolve reflux1 Reflux (4-6h) solvent_catalyst->reflux1 Heat hydrolysis NaOH solution, Reflux (2-3h) reflux1->hydrolysis Ester Hydrolysis acidification Dilute HCl hydrolysis->acidification Precipitation product This compound acidification->product Isolation & Purification

Caption: Standard protocol for NMR sample preparation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds, including various substituted coumarin-3-carboxylic acids and 4-methylcoumarins. [14][15][16][17][18]The atom numbering scheme used for assignment is shown below.

Atom numbering for this compound
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~13.5br s1HCOOHThe carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift in DMSO-d₆. [14]
~7.8-7.9d1HH-5The proton at the 5-position is typically the most deshielded of the aromatic protons due to the anisotropic effect of the lactone carbonyl.
~7.6-7.7t1HH-7The H-7 proton is expected to be a triplet due to coupling with H-6 and H-8.
~7.3-7.4t1HH-6The H-6 proton is expected to be a triplet due to coupling with H-5 and H-7.
~7.2-7.3d1HH-8The H-8 proton is expected to be a doublet due to coupling with H-7.
~2.5s3HCH₃The methyl group at the 4-position is expected to be a singlet in this chemical shift range. [17]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~168COOHThe carboxylic acid carbon is expected in this region. [14][15]
~160C-2The lactone carbonyl carbon is highly deshielded.
~154C-8aThe oxygen-bearing aromatic carbon is deshielded.
~148C-4The carbon bearing the methyl group and adjacent to the carboxylic acid is expected to be significantly downfield.
~133C-7Aromatic CH carbon.
~129C-5Aromatic CH carbon.
~125C-6Aromatic CH carbon.
~118C-4aQuaternary aromatic carbon.
~116C-8Aromatic CH carbon.
~115C-3The carbon bearing the carboxylic acid group.
~18CH₃The methyl carbon is expected in the aliphatic region.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The provided synthesis protocols are based on well-established and reliable methods for coumarin synthesis. [6][9]The predicted ¹H and ¹³C NMR data, grounded in the analysis of closely related compounds, offer a robust framework for the identification and characterization of this important synthetic intermediate. Researchers and scientists can leverage this guide for the unambiguous synthesis and structural verification of this and other related coumarin derivatives, thereby ensuring the integrity and quality of their chemical research.

References

  • Brahmachari, G. (2018). One-pot synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation. Green Synthesis of Coumarins, 69-82.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. Royal Society of Chemistry. Available at: [Link]

  • Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Sao, D. (2023). NMR Spectroscopy: Principles, Techniques, and Applications. SlideShare. Available at: [Link]

  • Reyes-Melo, K., et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. International Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • Glavaš, M., & Stanković, A. (2020).
  • Nasresfahani, Z., & Kiasat, A. R. (2018). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation. RSC Advances. Available at: [Link]

  • Kumar, A. (2019). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR data for substituted coumarin-3-carboxylic acids recorded in d6-DMSO. Available at: [Link]

  • Ćavar, S., et al. (2012). Three novel 4-methylcoumarin derivatives. Journal of the Chemical Society of Pakistan.
  • ResearchGate. (n.d.). 1H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Available at: [Link]

  • Dharmatti, S. S., et al. (1961). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A.
  • University of Arizona. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Karmakar, P., & Brahmachari, G. (2019). The preparation of coumarin-3-carboxylic acid. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). Available at: [Link]

  • Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
  • Stilinović, V., & Kaitner, B. (2017). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). synthesis and complete nmr spectral assignments of new benzylamino coumarin derivative. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • SpectraBase. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Available at: [Link]

Sources

FT-IR and mass spectrometry of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. Among the vast array of organic molecules, coumarin derivatives hold a significant place due to their diverse biological activities.[1] This guide provides a detailed technical analysis of this compound (CAS No: 833-31-8), a molecule of interest for its potential applications.[2] We will delve into the core analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), offering not just procedural steps but the underlying scientific rationale that governs these powerful methods. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to apply these techniques for the unambiguous characterization of similar molecular scaffolds.

The molecular structure of this compound, with a molecular formula of C₁₁H₈O₄ and a molecular weight of 204.18 g/mol , presents distinct functional groups that are amenable to spectroscopic analysis.[3] These include a carboxylic acid, an α,β-unsaturated lactone (the coumarin core), a methyl group, and a benzene ring. Each of these moieties imparts a unique signature in both its vibrational spectrum and its fragmentation pattern upon ionization, which we will explore in detail.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint.

Expertise & Experience: The "Why" Behind the Protocol

The choice of sample preparation and analytical parameters is critical for obtaining a high-quality FT-IR spectrum. For a solid, crystalline compound like this compound, the potassium bromide (KBr) pellet technique is often preferred. This method involves grinding the sample with dry KBr powder and pressing it into a thin, transparent disk. The rationale for this choice is twofold: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and it provides a uniform matrix that minimizes scattering of the IR beam, leading to a clean and well-resolved spectrum.[4] The solid-state analysis is particularly informative for this molecule as it allows for the observation of intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount of spectroscopic grade KBr powder in an oven to remove any adsorbed water, which has a strong IR absorption.

    • In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The mixture should have a fine, consistent texture.

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform baseline correction and data smoothing as necessary using the instrument's software.

Trustworthiness: A Self-Validating System of Data Interpretation

The interpretation of the resulting spectrum relies on correlating the observed absorption bands with known vibrational frequencies of specific functional groups. The presence of multiple, distinct functional groups in this compound provides a self-validating dataset.

Table 1: Predicted FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3300 - 2500Carboxylic Acid (O-H)StretchingA very broad and strong band, often with smaller peaks superimposed, indicative of hydrogen-bonded dimers.[5]
~2963Methyl (C-H)StretchingA weak to medium band.[1]
1725 - 1700Lactone Carbonyl (C=O)StretchingA very strong and sharp band.[6]
1710 - 1680Carboxylic Acid Carbonyl (C=O)StretchingA strong band, often overlapping with the lactone C=O.[6]
1620 - 1580Aromatic Ring (C=C)StretchingMedium to strong bands.[7]
1450 - 1400Carboxylic Acid (O-H)BendingA medium, broad band.
1300 - 1200Carboxylic Acid & Lactone (C-O)StretchingStrong bands.[1]

The broadness of the O-H stretch is a hallmark of the carboxylic acid functional group, arising from strong intermolecular hydrogen bonding that forms a dimeric structure. The presence of two distinct C=O stretching bands (lactone and carboxylic acid), though they may overlap, is a key indicator of the molecule's core structure. The combination of these characteristic peaks provides a high degree of confidence in the structural assignment.

Visualization: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Analyte (1-2 mg) Grind Grind in Mortar Sample->Grind KBr Dry KBr (100-200 mg) KBr->Grind Press Press into Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Insert Pellet Background Record Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Baseline Correction) Acquire->Process Interpret Interpret Spectrum Process->Interpret

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a molecular fingerprint and valuable information about the molecule's structure.

Expertise & Experience: Causality in Fragmentation

The fragmentation of a molecule under EI conditions is not random; it is governed by the principles of chemical stability. The initial ionization event removes an electron, creating a radical cation (the molecular ion, M⁺•). This high-energy species then undergoes a series of bond cleavages and rearrangements to form more stable fragment ions. In the case of this compound, the most likely sites for bond cleavage are adjacent to the oxygen atoms and the aromatic ring, as these can help to stabilize the resulting positive charge. The fragmentation pathways of coumarins are well-documented, with a characteristic loss of carbon monoxide (CO) from the lactone ring being a prominent feature.[8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Vaporize the sample in a high-vacuum source chamber.

    • Bombard the gaseous molecules with a beam of electrons (typically at 70 eV). This energy is sufficient to cause ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Trustworthiness: Predicting and Validating Fragmentation

The molecular ion peak (M⁺•) for this compound is expected at an m/z of 204, corresponding to its molecular weight. The subsequent fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses.

Table 2: Predicted Mass Fragments for this compound
m/zProposed FragmentNeutral LossSignificance
204[C₁₁H₈O₄]⁺•-Molecular Ion (M⁺•)
187[C₁₁H₇O₃]⁺•OHLoss of hydroxyl radical from the carboxylic acid.
160[C₁₀H₈O₃]⁺•CO₂Decarboxylation of the carboxylic acid.
159[C₁₀H₇O₃]⁺•COOHLoss of the entire carboxylic acid radical.
132[C₉H₈O₂]⁺•CO₂ + COSequential loss of carbon dioxide and carbon monoxide.
118[C₈H₆O]⁺•COOH + COLoss of the carboxylic acid radical followed by loss of CO from the lactone.
89[C₇H₅]⁺-Further fragmentation leading to a stable aromatic cation.[8]

The most characteristic fragmentation of the coumarin core involves the loss of a neutral CO molecule (28 Da) from the lactone ring to form a stable benzofuran-like radical cation.[8] In this substituted coumarin, this would likely occur after an initial loss from the carboxylic acid group. For instance, the fragment at m/z 160 (M-CO₂) could subsequently lose CO to give a fragment at m/z 132. These predictable losses create a logical and verifiable fragmentation tree.

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺• m/z = 204 F187 [M-OH]⁺ m/z = 187 M->F187 - •OH F160 [M-CO₂]⁺• m/z = 160 M->F160 - CO₂ F159 [M-COOH]⁺ m/z = 159 M->F159 - •COOH F132 [M-CO₂-CO]⁺• m/z = 132 F160->F132 - CO F118 [M-COOH-CO]⁺• m/z = 118 F159->F118 - CO F89 [C₇H₅]⁺ m/z = 89 F118->F89 - CHO

Caption: Proposed EI fragmentation pathway for the analyte.

Conclusion

The complementary data obtained from FT-IR spectroscopy and mass spectrometry provide a comprehensive and robust characterization of this compound. FT-IR confirms the presence of the key functional groups—the carboxylic acid and the coumarin lactone—through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, further corroborating the molecular structure. Together, these techniques form a powerful duo for the unambiguous structural elucidation of organic compounds, ensuring the scientific integrity required in research and development.

References

  • Ahmed, A. M., Ibrahim, Q. R., & Mohammad, A.-T. M. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 43-65. [Link]

  • El-Sayed, M. A., et al. (2023). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 28(10), 4087. [Link]

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

  • ChemSynthesis. This compound. [Link]

  • International Journal of Research in Engineering and Science. Vibrational Spectra and Electronic Structural Studies of Some Coumarins. [Link]

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

  • ResearchGate. FTIR spectra of standard coumarin. [Link]

  • ResearchGate. FTIR spectrum for (a) Coumarin, (b) Coumarin in (1) min irradiated, (c) Coumarin in (2) min irradiated. [Link]

  • Bouayoun, T., et al. (2004). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Molecules, 9(10), 839-846. [Link]

Sources

crystal structure and molecular geometry of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Introduction

This compound is a derivative of coumarin, a prominent class of oxygen-containing heterocyclic compounds widely found in nature. Coumarin derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities—including anticoagulant, anti-inflammatory, and anticancer properties—and their applications as fluorescent probes and laser dyes.[1][2] The precise three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state are fundamental to understanding its physicochemical properties and biological function. This guide provides a comprehensive analysis of the molecular geometry and crystal structure of this compound, drawing upon crystallographic data from closely related analogues to offer expert insights for drug development professionals and researchers.

While a definitive single-crystal X-ray structure for the title carboxylic acid is not publicly available, an in-depth analysis can be conducted by examining its direct precursor and exceptionally close analogue, Methyl 2-oxo-2H-chromene-3-carboxylate .[1][3][4] The core molecular framework is virtually identical, allowing for a detailed discussion of its geometry. The primary distinction arises in the intermolecular interactions, where the carboxylic acid's potent hydrogen-bonding capabilities are expected to dominate the crystal packing, a feature we will explore in detail.

Synthesis and Crystallization

The synthesis of coumarin-3-carboxylic acids is reliably achieved through the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound like malonic acid or its esters.[5] For the title compound, a common pathway involves the reaction of 2-hydroxyacetophenone with diethyl malonate, followed by hydrolysis of the resulting ethyl ester.

Obtaining single crystals suitable for X-ray diffraction is a critical step that bridges synthesis and structural analysis. The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard Knoevenagel condensation followed by saponification.

  • Ester Synthesis:

    • To a round-bottom flask, add 2-hydroxyacetophenone (10 mmol), diethyl malonate (12 mmol), and absolute ethanol (30 mL).

    • Add a catalytic amount of piperidine (0.5 mL). The piperidine acts as a base to deprotonate the active methylene group of the malonate, initiating the condensation.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • The solid precipitate, ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

  • Hydrolysis (Saponification):

    • Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH) (50 mL).

    • Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the hydrolysis of the ester to the sodium carboxylate salt.

    • Cool the resulting solution in an ice bath.

    • Carefully acidify the solution with cold, dilute hydrochloric acid (HCl) until the pH is ~2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

    • Collect the white solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

  • Crystallization:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetone/water mixture.

    • Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature. For high-quality single crystals, slow evaporation of the solvent from a saturated solution over several days in a loosely covered vial is recommended.

Crystal Structure and Molecular Geometry

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The following analysis is based on the published data for the closely related methyl ester, C₁₁H₈O₄.[1][3]

Crystallographic Data

The fundamental parameters describing the crystal lattice of the methyl ester analogue are summarized below. It is anticipated that the carboxylic acid would crystallize in a similar, though not identical, system.

ParameterValue (for Methyl 2-oxo-2H-chromene-3-carboxylate)Reference
Chemical FormulaC₁₁H₈O₄[1][3]
Molecular Weight204.17 g/mol [1][3]
Crystal SystemTriclinic[1][3]
Space GroupP1[1][3]
a3.8874 (10) Å[1][3]
b9.782 (3) Å[1][3]
c13.078 (3) Å[1][3]
α111.569 (19)°[1][3]
β90.83 (2)°[1][3]
γ95.01 (2)°[1][3]
Volume (V)460.1 (2) ų[1][3]
Z2[1][3]
Molecular Geometry

The core 2H-chromen-2-one (coumarin) ring system is essentially planar. In the methyl ester analogue, the root-mean-square (r.m.s.) deviation for all non-hydrogen atoms is a mere 0.033 Å, confirming this planarity.[3][4] This structural rigidity is a hallmark of fused aromatic systems.

The carboxylic acid group at the C3 position is also expected to be coplanar with the coumarin ring to maximize electronic conjugation between the C=C double bond of the pyrone ring and the carboxyl C=O group. In similar structures, the dihedral angle between the coumarin ring and the plane of the carboxyl group is very small, typically less than 5°.[6]

Caption: Molecular structure with atom numbering scheme.

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules pack together in a crystal is dictated by a subtle balance of intermolecular forces. These interactions are critical for determining material properties like solubility and melting point and are fundamental to molecular recognition in biological systems.

In the crystal of the methyl ester analogue, the primary interactions are weak C—H⋯O hydrogen bonds, which link the molecules into two-dimensional networks.[3][4]

For the title carboxylic acid, however, the dominant interaction will be the powerful O—H⋯O hydrogen bond between the carboxylic acid moieties of adjacent molecules. This interaction is highly directional and strong, typically leading to the formation of a centrosymmetric dimer, a classic supramolecular synthon. This dimer formation effectively links two molecules together into a single, larger unit.

These hydrogen-bonded dimers would then pack into the crystal lattice, likely stabilized by further, weaker interactions such as:

  • π–π Stacking: The planar aromatic coumarin rings can stack on top of each other, with centroid-to-centroid distances typically in the range of 3.7 to 3.9 Å.[7][8] This interaction is crucial for the cohesion of aromatic crystals.

  • C—H⋯O Interactions: The methyl group protons and aromatic C-H protons can act as weak hydrogen bond donors to the carbonyl oxygen atoms (both the lactone and carboxylic acid oxygens), further knitting the structure into a stable three-dimensional network.

Caption: Carboxylic acid dimer via O-H···O hydrogen bonds.

Conclusion

The molecular architecture of this compound is characterized by a rigid, planar coumarin core fused to a coplanar carboxylic acid substituent. This defined geometry is a direct result of its sp²-hybridized framework and extensive electronic conjugation. While the core structure is well-represented by its methyl ester analogue, the supramolecular assembly of the acid in the solid state is fundamentally different and is governed by strong, directional O—H⋯O hydrogen bonds that form robust dimeric synthons. This detailed structural understanding is invaluable for computational modeling, rational drug design, and the development of novel materials, as it provides a precise blueprint of the molecule's shape, size, and key interaction points.

References

  • Chemsynthesis (2025) . This compound. Available at: [Link]

  • Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012) . Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. Available at: [Link]

  • ResearchGate (2012) . Methyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • Fun, H. K., et al. (2008) . Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o888. Available at: [Link]

  • Nowatschin, V., Nather, C., & Luning, U. (2021) . Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 331–334. Available at: [Link]

  • Jasmin, J. R., et al. (2023) . Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 135(2), 47. Available at: [Link]

  • Palakshamurthy, B. S., et al. (2015) . Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o374–o375. Available at: [Link]

  • Devarajegowda, H. C., et al. (2015) . Crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o326–o327. Available at: [Link]

  • ResearchGate (2018) . Crystal structure of 4-methyl-2-oxo-2H-chromen-7-yl ferrocenecarboxylate. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Photophysical Properties of 4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The coumarin scaffold, a prominent member of the benzopyrone class of compounds, represents a privileged structure in medicinal chemistry and materials science.[1][2] First isolated in 1820, these compounds and their derivatives have been the subject of extensive research due to their broad spectrum of biological activities—including anticoagulant, anticancer, and antimicrobial properties—and their remarkable photophysical characteristics.[1][3][4] Among the vast family of coumarins, derivatives of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid are particularly noteworthy. The strategic placement of a methyl group at the C-4 position and a carboxylic acid at the C-3 position creates a versatile backbone for further functionalization, leading to a class of fluorophores with tunable and highly sensitive optical properties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing the photophysical behavior of these derivatives. We will explore the interplay between molecular structure and optical response, delve into the environmental factors that modulate their fluorescence, and provide robust, field-tested protocols for their characterization. Our objective is to equip you with the expert insights and causal understanding necessary to harness the full potential of these powerful molecular tools in your research and development endeavors.

The Electronic Heart of Coumarin: Fundamental Photophysical Principles

To effectively utilize any fluorophore, one must first understand the electronic transitions that give rise to its characteristic optical properties. The behavior of this compound derivatives is governed by the principles of molecular photophysics, elegantly summarized by the Jablonski diagram.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is rapid, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed S₁ state, the molecule can return to the ground state via several pathways, but the most critical for our purposes is fluorescence: the emission of a photon.

Because some energy is lost during the relaxation process in the excited state, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift .

Two key metrics quantify the efficiency of the fluorescence process:

  • Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A high quantum yield (approaching 1) indicates that fluorescence is the dominant decay pathway.[5]

  • Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a specific environment.

The interplay of these properties dictates the brightness and utility of a fluorescent molecule.

Jablonski_Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Triplet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v0->s0_v2 Internal Conversion (IC) s1_v1 v=1 t1_v0 v=0 s1_v0->t1_v0 Intersystem Crossing (ISC) s1_v2->s1_v0 Vibrational Relaxation t1_v0->s0_v0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating molecular electronic transitions.

Synthesis: Building the Core Scaffold

The synthesis of this compound and its derivatives is typically achieved through well-established condensation reactions. The Knoevenagel condensation is a particularly effective and common method.[6] This reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, in this case, Meldrum's acid, often catalyzed by a weak base like piperidinium acetate. The resulting intermediate readily cyclizes and hydrolyzes to yield the desired coumarin-3-carboxylic acid framework.

The versatility of this approach lies in the ability to use a wide variety of substituted salicylaldehydes, allowing for the introduction of different functional groups onto the benzene ring portion of the coumarin, thereby tuning its electronic and photophysical properties.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product salicylaldehyde Substituted Salicylaldehyde condensation Knoevenagel Condensation salicylaldehyde->condensation meldrums_acid Meldrum's Acid meldrums_acid->condensation product 4-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Derivative condensation->product Base Catalyst (e.g., Piperidinium Acetate) Ethanol, Reflux

Caption: General workflow for the synthesis of the coumarin-3-carboxylic acid core.

Modulating the Photophysical Response

The true power of the 4-methylcoumarin-3-carboxylic acid scaffold lies in its sensitivity to both structural and environmental modifications. Understanding these factors is key to designing fluorophores for specific applications.

The Role of Substituents: An Electronic Tug-of-War

The photophysical properties of coumarins are profoundly influenced by the electronic nature of substituents on the aromatic ring. This is best understood through the concept of Intramolecular Charge Transfer (ICT) .[7]

  • Electron-Donating Groups (EDGs): When an EDG (e.g., -OH, -OR, -NR₂) is placed at the C-7 position, it acts as an electron "push" group. Upon photoexcitation, electron density is pushed from the donor group towards the electron-withdrawing lactone carbonyl and the C-3 carboxylic acid group. This ICT state is more polar than the ground state, which stabilizes the excited state, leading to a red-shift (lower energy) in both absorption and emission spectra.[8]

  • Electron-Withdrawing Groups (EWGs): The carboxylic acid group at the C-3 position is itself an EWG. Introducing additional EWGs can further modify the electronic landscape, though the effect of the C-7 donor is typically dominant in creating highly fluorescent "push-pull" systems.

This push-pull mechanism is the primary reason for the strong fluorescence and environmental sensitivity of many coumarin derivatives.

Solvatochromism: The Environmental Probe

Solvatochromism refers to the change in the color of a substance (and thus its absorption/emission spectra) when it is dissolved in different solvents.[1][9] Coumarin derivatives with strong ICT character are excellent examples of this phenomenon.

Because the excited state (S₁) is significantly more polar than the ground state (S₀), polar solvents will stabilize the S₁ state more than the S₀ state. This increased stabilization lowers the energy of the excited state, resulting in a red-shift in the fluorescence emission spectrum as the solvent polarity increases. This is known as positive solvatochromism .[9] This property makes these derivatives powerful probes for characterizing the polarity of microenvironments, such as the binding sites of proteins.[1] The change in dipole moment upon excitation can be estimated using solvatochromic models like the Lippert-Mataga and Bakhshiev equations.[3]

pH Sensitivity: An On/Off Switch

The presence of ionizable groups, such as the C-3 carboxylic acid or a C-7 hydroxyl group, makes the photophysical properties of these derivatives highly pH-dependent.[10] For example, a 7-hydroxycoumarin derivative will exist in its protonated (phenolic) form at low pH and its deprotonated (phenolate) form at high pH. The phenolate anion is a much stronger electron-donating group than the neutral hydroxyl group. Consequently, deprotonation leads to a significant red-shift in the absorption and emission spectra and often a dramatic increase in fluorescence quantum yield. This behavior forms the basis for their use as highly sensitive fluorescent pH indicators.[10]

Experimental Protocols: A Practical Guide to Characterization

Accurate and reproducible characterization is the bedrock of scientific integrity. The following protocols outline the standard methodologies for measuring the key photophysical properties of this compound derivatives.

Workflow for Photophysical Characterization

Caption: Standard workflow for characterizing the core photophysical properties.

Protocol 1: UV-Vis Absorption and Molar Absorptivity (ε)
  • Stock Solution Preparation: Accurately weigh a small amount of the coumarin derivative and dissolve it in a known volume of a high-purity solvent (e.g., spectroscopic grade ethanol) to create a concentrated stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1, 2, 5, 10, 15 µM).

  • Spectra Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectra of each dilution in a 1 cm path length quartz cuvette from approximately 250 nm to 550 nm, using the pure solvent as a reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • Plot the absorbance at λabs against the concentration for each dilution.

    • Perform a linear regression on the data. According to the Beer-Lambert Law (A = εcl), the slope of this line is the molar absorptivity (ε) in M⁻¹cm⁻¹.[5]

Protocol 2: Fluorescence Spectroscopy and Stokes Shift
  • Sample Preparation: Use a dilute solution (absorbance < 0.1 at λabs) to avoid inner filter effects.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the λabs determined from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence intensity (λem).

    • Calculate the Stokes Shift: Stokes Shift (nm) = λem - λabs.

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol uses a comparative method, referencing a standard with a known quantum yield in the same solvent.[11][12] Rhodamine B in ethanol (Φf = 0.24) or Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) are common standards.

  • Sample Preparation: Prepare a series of solutions of both the unknown sample and the reference standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slopes of these lines (Gradsample and Gradstd) are determined by linear regression.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:[11]

    Φsample = Φstd × (Gradsample / Gradstd) × (η²sample / η²std)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the sample and standard. (If the same solvent is used, this term cancels out).

Data Summary: A Comparative Overview

To illustrate the principles discussed, the following table summarizes the photophysical properties of representative this compound derivatives. Note how the introduction of a hydroxyl group at C-7 dramatically impacts the properties.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦfReference(s)
This compoundEthanol~310-320~380-390~5800-6500Low[6]
7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acidEthanol~360-370~440-450~4500-5000~0.60[13]
7-(diethylamino)-4-methylcoumarin-3-carboxylic acidDioxane~410~480~3500~0.40[14]
7-(diethylamino)-4-methylcoumarin-3-carboxylic acidWater~425~505~3700~0.03[14]

Note: These are approximate values gathered from typical literature data and are intended for illustrative purposes. Actual values are highly dependent on specific experimental conditions.

Conclusion and Future Outlook

The derivatives of this compound represent a fundamentally important class of fluorophores. Their photophysical properties are not static but are a dynamic function of their molecular structure and immediate environment. The predictable influence of substituents, solvent polarity, and pH provides a clear roadmap for the rational design of novel fluorescent tools. By mastering the synthetic and characterization protocols outlined in this guide, researchers can develop bespoke probes for a vast array of applications, from elucidating complex biological pathways and developing new diagnostic agents to creating advanced optical materials. The continued exploration of this versatile scaffold promises to yield even more sophisticated and powerful molecular instruments in the years to come.

References

  • Ataur Rohman, M., Baruah, P., Bhattacharjee, D., Myrboh, B., & Mitra, S. (2019). Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. RSC Advances.
  • Bhattacharjee, D., Mitra, S., & Gurung, P. (2019).
  • Clinton, R. O., & Laskowski, S. C. (1948). Coumarins. I. Derivatives of Coumarin-3- and 4-Carboxylic Acids. Journal of the American Chemical Society.
  • Das, S., & Mitra, S. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances.
  • Ghosh, R., & Mitra, S. (2012). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Journal of Luminescence.
  • Harishkumar, H. N., Jagadeesh, N. M., Mahadevan, K. M., & Kumarswamy, D. P. (2d). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates.
  • Hasan, A., Amran, S. I., Hussain, F. H., Jaff, B. A., & Jamalis, J. (2019). Molecular Docking and Recent Advances in the Design and Development of Cholinesterase Inhibitor Scaffolds: Coumarin Hybrids. ChemistrySelect.
  • Krasnov, V. S., Kirsanov, R. S., Khailova, L. S., Firsov, A. M., Nazarov, P. A., Tashlitsky, V. N., Korshunova, G. A., Kotova, E. A., & Antonenkov, Y. N. (2022). Alkyl esters of umbelliferone-4-acetic acid as protonophores in bilayer lipid membranes and ALDH2-dependent soft uncouplers in rat liver mitochondria. Bioelectrochemistry.
  • Kumar, R., Singh, P., & Singh, A. K. (2019). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances.
  • Mitra, A. K., & Das, S. (2025). A journey through advances in 6-Acyl-2-(Dimethylamino)Naphthalene (DAN) fluorescent probes: Synthesis, photophysical insights, and beyond. Journal of Molecular Structure.
  • Poudel, T. R., & Basarić, N. (2024).
  • Reddy, C. S., & Nagaraj, A. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
  • Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Samanta, A., & Fudala, R. (2016). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course.
  • Slávka Hamuľaková, Adrián Gucký, Roman Mezencev, Mária Kožurková, Zuzana Bednáriková, Jozef Marek, Ondřej Soukup, Jiří Janoušek, & Zuzana Gažová. (2025). Inhibition of amyloid fibrillization of amyloid β peptide by 4,7-disubstituted coumarin derivatives. Bioorganic & Medicinal Chemistry.
  • Sun, W., Guo, S., & Hu, X. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • Various Authors. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences.
  • Various Authors. (n.d.).
  • Various Authors. (2020). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.
  • Various Authors. (2022). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Scientific Reports.
  • Various Authors. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI.
  • Various Authors. (n.d.). This compound. ChemSynthesis.
  • Various Authors. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. PubChem.
  • Various Authors. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Venkatramaiah, N., Kumar, V., & Patil, S. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence.
  • Widengren, J., & Chmyrov, A. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. arXiv.
  • Wróblewska, A., & Rachoń, J. (2011).

Sources

Determining the Fluorescence Quantum Yield of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the fields of chemical biology, materials science, and drug development, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (Φf) stands as a critical parameter, defining the efficiency of a molecule in converting absorbed light into emitted fluorescence.[1][2][3][4] A high quantum yield is often a hallmark of a robust and sensitive fluorescent probe. This guide provides a comprehensive, in-depth protocol for the accurate determination of the fluorescence quantum yield of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a member of the versatile coumarin family of fluorophores.

Coumarin derivatives are widely employed as fluorescent labels and probes due to their strong fluorescence, high photostability, and environment-sensitive spectral properties. Understanding the intrinsic efficiency of this compound is essential for its effective application in assays and imaging. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible results.

Core Principles: The Relative Method

The determination of fluorescence quantum yield can be approached via two primary methods: absolute and relative.[1][3][5] The absolute method, which requires specialized integrating sphere instrumentation, measures the total number of photons emitted. However, the relative method is more accessible and widely used, relying on standard laboratory equipment—a UV-Vis spectrophotometer and a spectrofluorometer.[1][3][6]

This guide focuses on the robust comparative (or gradient) method , a form of the relative method. The core principle involves comparing the spectroscopic properties of the test sample (the "unknown") to a well-characterized fluorescent standard with a known quantum yield (Φ_st_).[4][6] By plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the sample and the standard, we can derive the quantum yield from the ratio of the gradients (slopes) of these plots.

The governing equation for this method is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₓ is the fluorescence quantum yield of the sample.

  • Φₛₜ is the fluorescence quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

  • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. (Note: If the same solvent is used, this term cancels out).[4][7]

Causality in Experimental Design: The "Why" Behind the "How"

A protocol's trustworthiness is built on a foundation of informed decisions. Here, we explore the critical choices that underpin an accurate quantum yield determination.

Pillar 1: Authoritative Selection of a Reference Standard

The choice of standard is the most critical decision in the relative method. An inappropriate standard will propagate significant error. For coumarin derivatives like our target molecule, which typically absorb in the UV-A region (320-400 nm) and emit in the blue-green region (400-500 nm), Quinine Sulfate is the universally accepted gold standard.[7][8]

Why Quinine Sulfate?

  • Well-Characterized Φf: Its quantum yield in 0.1 M sulfuric acid is extensively documented and stable.[8]

  • Spectral Overlap: Its absorption and emission profiles overlap favorably with many coumarins.

  • Photostability: It exhibits good stability under typical excitation conditions, minimizing photobleaching during measurements.

  • High Φf: Its high quantum yield provides a strong signal for comparison.

Reference Standard Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ_st_)
Quinine Sulfate0.1 M H₂SO₄3504500.58
Table 1: Properties of the recommended fluorescence quantum yield standard for coumarin compounds.[8]
Pillar 2: The Critical Role of the Solvent

The fluorescence properties of coumarin derivatives are exquisitely sensitive to their environment, particularly solvent polarity.[9][10] This is not an experimental nuisance but a key photophysical characteristic that must be controlled.

  • The TICT State: In polar solvents, many 7-aminocoumarins and related structures can form a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state in the excited state.[11][12] This provides a pathway for non-radiative decay, effectively quenching fluorescence and reducing the quantum yield.[12]

  • Solvatochromism: As solvent polarity increases, a bathochromic (red) shift in the emission spectrum is commonly observed. This is due to the stabilization of the more polar excited state by the surrounding solvent molecules.[10][11][12]

For this reason, the choice of solvent must be deliberate and consistent. Ethanol or acetonitrile are excellent starting points. It is imperative that the same solvent is used for dissolving the this compound and for the background measurements, though the standard (Quinine Sulfate) must be prepared in its specified solvent (0.1 M H₂SO₄).

Pillar 3: Mitigating the Inner Filter Effect

Concentrated solutions can be their own worst enemy in fluorescence spectroscopy. The inner filter effect occurs when the sample solution absorbs a significant portion of the excitation light before it reaches the center of the cuvette, or when it reabsorbs the emitted fluorescence.[13] This leads to a non-linear relationship between concentration and fluorescence intensity, artificially suppressing the measured signal.

To build a self-validating system, we must operate in a regime where fluorescence is linearly proportional to concentration. This is achieved by working with very dilute solutions, where the absorbance at the excitation wavelength is less than 0.1 , and ideally within the range of 0.01 to 0.1 .[6][13] Adherence to this rule is the single most important factor for ensuring the linearity of the final data plots, which validates the entire experiment.

Experimental Protocol: A Step-by-Step Workflow

This protocol details the comparative method for determining the fluorescence quantum yield of this compound.

Instrumentation and Materials
  • Spectrofluorometer: An instrument capable of providing spectrally corrected emission data.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length, matched pair.

  • Volumetric Flasks and Micropipettes: Grade A for accurate solution preparation.

  • Test Compound: this compound.

  • Reference Standard: Quinine Sulfate.

  • Solvents: Ethanol (spectroscopic grade), 0.1 M Sulfuric Acid (H₂SO₄).

Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis p1 Prepare Standard Stock (Quinine Sulfate in 0.1M H₂SO₄) p3 Create Serial Dilutions (5 concentrations for each) p1->p3 p2 Prepare Sample Stock (Target Compound in Ethanol) p2->p3 m1 Measure Absorbance (A) at Excitation λ (A < 0.1) p3->m1 m2 Record Corrected Fluorescence Emission Spectra m1->m2 a1 Integrate Area (F) under Emission Spectra m2->a1 a2 Plot F vs. A for Sample and Standard a1->a2 a3 Calculate Gradient (Slope) for each plot a2->a3 a4 Calculate Quantum Yield (Φₓ) using the core equation a3->a4

Caption: Experimental workflow for relative quantum yield determination.

Procedure
  • Prepare a 0.1 M H₂SO₄ Solution: Add 5.4 mL of concentrated H₂SO₄ to approximately 900 mL of deionized water, then carefully dilute to a final volume of 1 L.

  • Prepare Standard Stock Solution (Quinine Sulfate):

    • Accurately weigh and dissolve a small amount of Quinine Sulfate in the 0.1 M H₂SO₄ to create a stock solution with an absorbance of ~0.5 at 350 nm.

  • Prepare Sample Stock Solution:

    • Accurately weigh and dissolve this compound in spectroscopic grade ethanol to create a stock solution.

  • Prepare Working Solutions:

    • For both the standard and the sample, prepare a series of at least five dilutions from their respective stock solutions. The final absorbance of these solutions should span the range of ~0.01 to 0.1.

  • Measure Absorbance:

    • Determine the absorption maximum (λ_max_) for the this compound sample.

    • Set the excitation wavelength for both the sample and the standard. A common choice for Quinine Sulfate is 350 nm. Use this same wavelength for the sample if its absorbance is sufficient; otherwise, use the sample's λ_max_.

    • Using a UV-Vis spectrophotometer, record the absorbance of all working solutions at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using a spectrofluorometer, excite each of the working solutions (standard and sample) at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution. Ensure the full emission peak is captured.

    • Crucially, all instrument settings (e.g., excitation/emission slit widths, scan speed, detector voltage) must be kept identical for all measurements.

  • Analyze Data:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • For both the standard and the sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad). The linearity of this plot (R² > 0.99) is your primary internal validation.

    • Using the refractive indices for 0.1 M H₂SO₄ (η_st_ ≈ 1.33) and ethanol (η_x_ ≈ 1.36), calculate the quantum yield of this compound using the core equation.

Example Data Organization
Solution Concentration Absorbance at λ_ex_ Integrated Fluorescence Intensity (F)
Standard 1C_s1_0.021Value
Standard 2C_s2_0.043Value
Standard 3C_s3_0.065Value
Standard 4C_s4_0.082Value
Standard 5C_s5_0.098Value
Sample 1C_x1_0.019Value
Sample 2C_x2_0.038Value
Sample 3C_x3_0.055Value
Sample 4C_x4_0.079Value
Sample 5C_x5_0.095Value
Table 2: A template for organizing experimental data for quantum yield calculation.

Logical Framework for Calculation

The entire process is a logical cascade designed to isolate the unknown quantum yield by benchmarking it against a known quantity under controlled conditions.

G cluster_std Reference Standard Arm cluster_sample Test Sample Arm Std_Abs Absorbance (A_st) Std_Plot Plot F_st vs. A_st Std_Abs->Std_Plot Std_Fluor Integrated Fluorescence (F_st) Std_Fluor->Std_Plot Std_Grad Gradient (Grad_st) Std_Plot->Std_Grad Calc Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Std_Grad->Calc Sample_Abs Absorbance (A_x) Sample_Plot Plot F_x vs. A_x Sample_Abs->Sample_Plot Sample_Fluor Integrated Fluorescence (F_x) Sample_Fluor->Sample_Plot Sample_Grad Gradient (Grad_x) Sample_Plot->Sample_Grad Sample_Grad->Calc Known_QY Known Φ_st (e.g., 0.58) Known_QY->Calc Ref_Index Refractive Indices (η) Ref_Index->Calc

Caption: Logical relationship for the relative quantum yield calculation.

Conclusion

The determination of the fluorescence quantum yield of this compound is a precise and reproducible process when grounded in a firm understanding of the underlying photophysical principles. By employing the comparative method with a trusted standard like Quinine Sulfate, carefully selecting a solvent, and working within a dilute concentration regime to prevent inner filter effects, researchers can generate highly accurate and reliable data. The internal validation provided by the linearity of the intensity-versus-absorbance plot ensures the trustworthiness of the result. This comprehensive approach empowers scientists to confidently characterize this and other coumarin derivatives, enabling their effective use in advanced research and development applications.

References

  • Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin deriv
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed.
  • Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds. Benchchem.
  • Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH.
  • Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Solvent Effects on Coumarin Fluorescence Quantum Yield. Benchchem.
  • A Comparative Analysis of Coumarin 30's Quantum Yield for Advanced Research Applic
  • Fluorescence quantum yield measurement. JASCO Global.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Royal Society of Chemistry.
  • Coumarin 6. Oregon Medical Laser Center.
  • Coumarin-derivatives for detection of biological important species. Preprint.

Sources

A Technical Guide to the Solubility of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds.[1] The information herein is curated for researchers, scientists, and drug development professionals to facilitate its effective use in experimental and developmental settings.

Executive Summary

Understanding the solubility of this compound is paramount for its application in medicinal chemistry, materials science, and biological assays. This document delineates the theoretical and practical aspects of its solubility, offering insights into solvent selection and providing robust protocols for empirical solubility determination. Due to a scarcity of published quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility for coumarin-based carboxylic acids and equips the reader with the necessary methodologies to perform these crucial measurements in their own laboratory settings.

Physicochemical Properties and Solubility Prediction

The molecular structure of this compound, featuring a planar coumarin ring system, a carboxylic acid group, and a methyl substituent, dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound and a Structurally Related Analog.

Property This compound 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid (Analog for Comparison)
Molecular Formula C₁₁H₈O₄[2] C₁₁H₈O₅[3]
Molecular Weight 204.18 g/mol [2] 220.18 g/mol [3]
XLogP3 (Computed) Not Available 1.8[3]
Hydrogen Bond Donors 1 (from carboxylic acid) 2 (from carboxylic acid and hydroxyl group)[3]

| Hydrogen Bond Acceptors | 4 (from carbonyls and ether oxygen) | 5 (from carbonyls, ether oxygen, and hydroxyl group)[3] |

The presence of both a hydrophobic coumarin backbone and a polar, acidic carboxylic acid group suggests a nuanced solubility profile. Generally, coumarin derivatives exhibit variable solubility in most organic solvents and are often freely soluble in ethanol, chloroform, and diethyl ether.[4] The carboxylic acid moiety introduces the potential for ionization in basic solutions, significantly enhancing aqueous solubility.

Qualitative Solubility Predictions:

  • Non-polar Organic Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the polar carboxylic acid group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated. For instance, the related 7-Amino-4-methyl-3-coumarinylacetic acid is soluble in DMSO and DMF. High solubility of 7-Hydroxy-4-methylcoumarin-3-acetic acid in DMSO has also been reported.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected in alcohols. Aqueous solubility is likely to be low in neutral water but will increase significantly with pH as the carboxylic acid is deprotonated to its more soluble carboxylate salt. The solubility of carboxylic acids in water is a key indicator of their polarity and molecular size.[6]

  • Aqueous Bases (e.g., NaOH, NaHCO₃): High solubility is predicted due to the formation of the sodium salt. The reaction with sodium bicarbonate, evidenced by the evolution of carbon dioxide gas, is a classic test for carboxylic acids.[6][7]

Experimental Determination of Solubility

Given the lack of extensive published data, empirical determination is critical. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative "Solubility Test" Protocol

This rapid assessment helps in classifying the compound and selecting appropriate solvents for further quantitative analysis.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Distilled water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • A range of organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate, dichloromethane)

Procedure:

  • Add approximately 20-30 mg of the compound to a test tube.

  • Add 1 mL of the chosen solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid particles against a dark background.

  • Record the compound as "soluble," "partially soluble," or "insoluble."[7]

For aqueous solutions, the pH should also be tested. A pH of 4 or lower in water suggests a carboxylic acid.[6] Solubility in 5% NaOH and 5% NaHCO₃ confirms the acidic nature of the compound.[7]

Quantitative "Shake-Flask" Method for Equilibrium Solubility

This is a gold-standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Filter through 0.45µm syringe filter sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC or UV-Vis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a sealed vial to ensure that a saturated solution is achieved. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Remove the vial and allow it to stand undisturbed at the same constant temperature for at least one hour to allow undissolved solids to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF) into a clean vial. This step is crucial to remove all undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[4][9]

    • Construct a calibration curve from the standard solutions.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility

The interplay of several factors governs the dissolution of this compound.

Logical Relationship Diagram:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors Solubility Solubility pKa pKa pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity Polarity Polarity->Solubility Hbond H-Bonding Hbond->Solubility Temp Temperature Temp->Solubility pH pH pH->Solubility

Caption: Key Factors Influencing Compound Solubility.

  • pH: For an acidic compound like this, solubility in aqueous media is highly pH-dependent. At pH values significantly below its pKa, the neutral, less soluble form will predominate. As the pH increases above the pKa, the compound deprotonates to form the more soluble carboxylate anion.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically for specific applications.[8]

  • Solvent Polarity: A solvent's polarity must be well-matched with the solute to achieve high solubility. "Like dissolves like" is a guiding principle. A combination of polar and non-polar characteristics in this compound suggests that solvents of intermediate polarity or those capable of hydrogen bonding will be most effective.

  • Crystal Polymorphism: The existence of different crystal forms (polymorphs) can lead to variations in solubility. The most stable polymorph will typically have the lowest solubility. It is important to characterize the solid form of the material being used.

Conclusion and Recommendations

While specific quantitative solubility data for this compound is not widely published, a strong understanding of its physicochemical properties allows for reasoned solvent selection. Its amphipathic nature, combining a hydrophobic coumarin core with a hydrophilic carboxylic acid, suggests solubility in polar organic solvents and aqueous bases. For any critical application, it is imperative that researchers perform their own solubility determinations using robust, validated methods such as the shake-flask protocol detailed in this guide. This empirical data will prove invaluable for formulation development, reaction optimization, and the design of reliable biological assays.

References

  • Huang, J., et al. (2020). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. ResearchGate.[8]

  • University of Colorado Boulder. Carboxylic Acid Unknowns and Titration. Department of Chemistry.[7]

  • BenchChem. (2025). Solubility and stability of Coumarin-C2-exo-BCN.[4]

  • Raunio, H., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health (NIH).[10]

  • Das, S., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. ResearchGate.[11]

  • PubChem. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. National Center for Biotechnology Information.[3]

  • ChemSynthesis. This compound.[2]

  • MedChemExpress. 7-Hydroxy-4-methylcoumarin-3-acetic acid.[5]

  • Mondal, A., et al. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. ResearchGate.[12]

  • University of the Cumberlands. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[6]

  • Sigma-Aldrich. 7-Amino-4-methyl-3-coumarinylacetic acid BioReagent.

  • Funatsu, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).[9]

  • Funatsu, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.[13]

  • Sigma-Aldrich. This compound.

  • Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids.[14]

  • Wang, Y., et al. (2018). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate.[15]

  • Yi, W., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal.[16]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate.[17]

  • Al-Warhi, T., et al. (2023). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.[18]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid....[19]

  • MedChemExpress. Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid).[20]

  • ChemSrc. 7-Hydroxy-4-methylcoumarin-3-acetic acid.[21]

  • Selleck Chemicals. Coumarin-3-carboxylic acid.[22]

  • Badavath, VN., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Institutes of Health (NIH).[1]

  • Reddit. carboxylic acid solubility + TLC.[23]

  • Badavath, VN., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers.[24]

  • Chem-Synthesis.com. 4-ethyl-2-oxo-2H-chromene-3-carboxylic acid.[25]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division.[26]

  • Sigma-Aldrich. Solvent Miscibility Table.[27]

  • IUPAC-NIST. SOLUBILITY DATA SERIES.[28]

Sources

The Emergence of a Privileged Scaffold: A Guide to the Discovery and Historical Background of Coumarin-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This technical guide provides an in-depth exploration of the discovery and historical development of coumarin-3-carboxylic acids, a class of compounds that has transitioned from chemical curiosities to foundational scaffolds in medicinal chemistry and materials science. We will trace their origins from the initial isolation of the parent coumarin molecule, examine the seminal synthetic reactions that enabled their creation, and discuss the subsequent discovery of their significant biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic system.

Part 1: From Natural Fragrance to Synthetic Target: The Precursors

The story of coumarin-3-carboxylic acids begins with the discovery of their parent molecule, coumarin (2H-1-benzopyran-2-one). In 1820, Vogel first isolated this fragrant, white crystalline substance from the tonka bean (Dipteryx odorata).[1] The name "coumarin" itself derives from "coumarou," the French word for the tonka bean.[1] Initially valued in the perfume industry, its simple yet elegant chemical structure soon attracted the attention of organic chemists.

The latter half of the 19th century was a golden age for synthetic organic chemistry, and coumarin became a prime target for laboratory synthesis. Two landmark reactions emerged that defined early coumarin chemistry:

  • The Perkin Reaction (1868): Sir William Henry Perkin developed the first synthesis of coumarin by heating the sodium salt of salicylaldehyde with acetic anhydride.[2][3] This reaction, a condensation of an aromatic aldehyde with an acid anhydride, provided a pathway to α,β-unsaturated aromatic acids and was a pivotal moment in establishing the structure of coumarin.[3][4]

  • The von Pechmann Condensation (1883): Discovered by the German chemist Hans von Pechmann, this method involves the condensation of a phenol with a β-carboxylic acid or ester containing a β-carbonyl group under acidic conditions.[5][6] The Pechmann condensation proved to be a more versatile and widely applicable method for generating a variety of substituted coumarins from simple starting materials, often with good yields.[7]

These foundational syntheses laid the groundwork for chemists to explore the coumarin scaffold, leading directly to the investigation of derivatives with unique functionalities, most notably the carboxylic acid group at the 3-position.

cluster_Timeline Historical Timeline of Coumarin Chemistry node_1820 1820 Vogel isolates Coumarin from Tonka Beans node_1868 1868 Perkin Reaction First synthesis of Coumarin node_1820->node_1868 node_1883 1883 von Pechmann Condensation A versatile route to Coumarins node_1868->node_1883 node_1886 ~1886 Knoevenagel Condensation Applied to Coumarin-3-Carboxylic Acids node_1883->node_1886

Caption: A timeline of key discoveries in the history of coumarin synthesis.

Part 2: The Advent of Coumarin-3-Carboxylic Acids: The Knoevenagel Condensation

While the Perkin and Pechmann reactions were effective for general coumarin synthesis, the most direct and enduring route to coumarin-3-carboxylic acids is the Knoevenagel condensation. This reaction involves the condensation of an ortho-hydroxybenzaldehyde (salicylaldehyde) with a compound possessing an active methylene group, such as malonic acid or its esters (e.g., diethyl malonate), typically in the presence of a weak base catalyst like piperidine.[8][9]

The preparation of coumarin-3-carboxylic acid via the condensation of salicylaldehyde and malonic acid was known as early as 1886.[10] This method is exceptionally valuable because it directly installs the carboxylic acid moiety at the C3 position, a feat not easily accomplished with the earlier named reactions. The presence of the carboxylic acid group serves as a critical synthetic handle, enhancing the reactivity of the coumarin system and allowing for a wide array of subsequent chemical transformations.[11][12]

Reaction Mechanism and Causality

The Knoevenagel condensation for coumarin-3-carboxylic acid synthesis proceeds through a tandem reaction sequence. The choice of a weak base catalyst is critical; it must be strong enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to deprotonate the phenolic hydroxyl group of the salicylaldehyde, which would inhibit the initial condensation.

  • Enolate Formation: The basic catalyst (e.g., piperidine) abstracts a proton from the active methylene compound (malonic acid).

  • Knoevenagel Condensation: The resulting nucleophilic enolate attacks the electrophilic carbonyl carbon of the salicylaldehyde.

  • Dehydration: The intermediate alcohol undergoes dehydration to form an unsaturated intermediate.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the ester carbonyl in an intramolecular transesterification reaction, forming the six-membered lactone ring characteristic of the coumarin scaffold.

This one-pot method is highly efficient and compatible with a wide range of substituted salicylaldehydes, making it the cornerstone for producing a diverse library of coumarin-3-carboxylic acid derivatives.[8]

cluster_Mechanism Knoevenagel Condensation for Coumarin-3-Carboxylic Acid Salicylaldehyde Salicylaldehyde CondensationProduct Condensation/ Dehydration Intermediate Salicylaldehyde->CondensationProduct Condensation & Dehydration MalonicAcid Malonic Acid Enolate Enolate Intermediate MalonicAcid->Enolate Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Enolate Enolate->CondensationProduct Condensation & Dehydration Product Coumarin-3-Carboxylic Acid CondensationProduct->Product Intramolecular Lactonization

Sources

A Comprehensive Guide to the Theoretical and Computational Investigation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed exposition of modern computational methodologies. We will explore the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties through Density Functional Theory (DFT). Furthermore, we will outline a robust protocol for in-silico biological evaluation using molecular docking. The causality behind the selection of computational parameters and the interpretation of results are emphasized to ensure scientific rigor and practical applicability.

Introduction: The Scientific Imperative of Coumarin Research

Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and intriguing photophysical properties.[1][2] These natural and synthetic compounds exhibit anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities, among others.[2][3] The specific derivative, this compound (C₁₁H₈O₄), combines the core coumarin structure with methyl and carboxylic acid functional groups, making it a prime candidate for further investigation as a potential therapeutic agent or a functional material.[4]

Computational chemistry provides an indispensable toolkit for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design, thereby accelerating the research and development pipeline.[5] This guide focuses on establishing a validated, step-by-step computational workflow to thoroughly characterize this compound.

Synthesis and Structural Elucidation

While numerous synthetic routes to coumarin-3-carboxylic acids exist, a common and effective method involves the Knoevenagel condensation of a salicylaldehyde derivative with a malonic acid derivative, followed by cyclization. A plausible synthetic pathway for the title compound is outlined below.

Proposed Synthesis Protocol

A well-established route to similar coumarin-3-carboxylates involves the reaction of salicylaldehyde with diethyl malonate in the presence of a base catalyst like piperidine.[1] For the title compound, a substituted salicylaldehyde would be the logical starting material.

Reaction: 2-Hydroxyacetophenone reacts with diethyl malonate in the presence of a base (e.g., piperidine in ethanol) and is subsequently heated under reflux. The reaction proceeds through a condensation and subsequent intramolecular cyclization (lactonization) to yield the coumarin ring. Saponification of the resulting ethyl ester with a base like NaOH, followed by acidification, would yield the final carboxylic acid product.

Theoretical and Computational Characterization: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[6] We will utilize DFT to investigate the molecule's geometry, vibrational spectra, electronic characteristics, and NLO properties.

Computational Workflow Overview

The overall computational strategy follows a logical progression from structural optimization to property calculation. This ensures that all subsequent properties are derived from a stable, low-energy molecular conformation.

G mol_build 1. Molecular Structure Input (SMILES or 2D Sketch) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc docking 7. Molecular Docking (In-Silico Biological Evaluation) geom_opt->docking spec_analysis 4. Spectroscopic Properties (FT-IR, NMR Prediction) freq_calc->spec_analysis elec_props 5. Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_props nlo_calc 6. NLO Property Calculation (Polarizability, Hyperpolarizability) elec_props->nlo_calc

Caption: Computational workflow for the analysis of this compound.

Step-by-Step Protocol for DFT Calculations

Software: Gaussian 09/16, GaussView, or other quantum chemistry packages.

Protocol:

  • Structure Input: Draw the 2D structure of this compound in a molecular editor and perform an initial 3D clean-up using molecular mechanics (e.g., UFF).

  • Geometry Optimization:

    • Rationale: The first and most critical step is to find the molecule's most stable 3D conformation (the minimum on the potential energy surface). All subsequent properties are dependent on this optimized geometry.

    • Methodology: Perform a full geometry optimization using the DFT method. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a robust choice for this class of molecules, providing reliable geometries and electronic properties.[7][8] The "++" indicates the addition of diffuse functions to handle anions and weak interactions, while "(d,p)" adds polarization functions for more accurate bonding descriptions.

  • Frequency Calculation:

    • Rationale: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes: a) to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and b) to predict the theoretical vibrational (infrared) spectrum.

    • Methodology: Use the optimized coordinates to run a frequency analysis. The output will provide the vibrational modes and their corresponding intensities.

  • Spectroscopic and Electronic Property Analysis:

    • FT-IR Spectrum: The calculated vibrational frequencies can be compared with experimental data for validation. It is standard practice to scale the calculated frequencies by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and method limitations.[9]

    • NMR Spectrum: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.[8]

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[5] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites, which are key to understanding intermolecular interactions and reactivity.[8]

Predicted Structural and Spectroscopic Data

While specific experimental data for the title compound is scarce, theoretical calculations provide valuable predictive insights. The data in the following tables are representative of what would be obtained using the B3LYP/6-311++G(d,p) level of theory, based on studies of highly similar coumarin structures.[8][10]

Table 1: Predicted Key Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC=O (lactone)~1.21 Å
Bond LengthC=O (acid)~1.22 Å
Bond LengthC-O (acid)~1.36 Å
Bond AngleO=C-C (lactone)~125°
Dihedral AngleC-C-C=O (acid)~179°

Table 2: Predicted Major Vibrational Frequencies (Scaled)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H stretch~3500-3400Carboxylic acid O-H
C=O stretch~1750-1720Lactone carbonyl
C=O stretch~1710-1680Carboxylic acid carbonyl
C=C stretch~1610-1500Aromatic ring stretching
C-O stretch~1250-1100Lactone and acid C-O

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation, often featuring electron-donating and electron-accepting groups, can exhibit significant NLO responses, making them candidates for applications in photonics and optoelectronics.[11][12] The coumarin scaffold provides a good platform for intramolecular charge transfer (ICT), which is a key requirement for second-order NLO activity.[6]

Protocol for NLO Property Calculation
  • Methodology: Using the optimized geometry, NLO properties such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) are calculated. These are typically computed using the same DFT functional and basis set for consistency.

  • Analysis: The magnitude of the first hyperpolarizability (β₀) is the primary indicator of second-order NLO activity. It is often compared to a standard reference like urea. A large β₀ value suggests a material with high potential for applications like frequency doubling.[5] The key factors influencing β₀ are the extent of π-conjugation and the efficiency of intramolecular charge transfer from donor to acceptor parts of the molecule.[13]

In-Silico Biological Evaluation: Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), and to estimate the strength of the interaction.[14] This is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.[15]

Given the known anticancer activities of many coumarin derivatives, a relevant target for this compound could be a protein implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or a specific cyclin-dependent kinase (CDK).[3][16]

Step-by-Step Molecular Docking Protocol

Software: AutoDock Vina, PyRx, MOE (Molecular Operating Environment), or similar docking software. Visualization with Discovery Studio or PyMOL.

G cluster_0 Preparation Stage cluster_1 Docking Stage cluster_2 Analysis Stage protein_prep 1. Receptor Preparation (Download PDB, Remove Water, Add Hydrogens) grid_box 3. Define Binding Site (Grid Box Generation) protein_prep->grid_box ligand_prep 2. Ligand Preparation (Energy Minimize 3D Structure, Assign Charges) run_docking 4. Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->run_docking grid_box->run_docking analyze_poses 5. Analyze Binding Poses (Lowest Binding Energy) run_docking->analyze_poses visualize 6. Visualize Interactions (H-bonds, Pi-stacking, etc.) analyze_poses->visualize

Caption: A standardized workflow for molecular docking studies.

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 1YWN) from the Protein Data Bank (]">www.rcsb.org).

    • Prepare the protein by removing water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign atomic charges and define the rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.[14]

  • Grid Box Definition:

    • Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein. The size of the box should be sufficient to accommodate the ligand in various orientations.[14]

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a force field that estimates the binding affinity.[16]

  • Results Analysis:

    • The primary output is a set of binding poses ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

    • Visualize the best-ranked pose in complex with the protein. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the active site. This analysis provides a structural hypothesis for the molecule's potential biological activity.[15]

Conclusion and Future Perspectives

This guide has detailed a robust, multi-faceted computational workflow for the in-depth characterization of this compound. By leveraging Density Functional Theory, we can reliably predict its structural, spectroscopic, electronic, and non-linear optical properties. Furthermore, molecular docking provides a powerful, cost-effective method for generating hypotheses about its potential as a therapeutic agent by exploring its interactions with relevant biological targets.

The true power of this approach lies in its synergy with experimental work. The theoretical predictions outlined here should serve as a guide for targeted synthesis and empirical testing. For instance, the predicted spectroscopic data can aid in the structural confirmation of the synthesized compound, while promising docking results can prioritize which biological assays should be performed. This integrated computational-experimental strategy is paramount for accelerating the discovery of novel coumarin-based drugs and materials.

References

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from ChemSynthesis website: [Link]

  • Breton, T., et al. (2022, December 5). Predicting the Second-Order Nonlinear Optical Responses of Organic Materials: The Role of Dynamics. Accounts of Chemical Research. Retrieved from [Link]

  • Konc, J., et al. (n.d.). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader. Retrieved from [Link]

  • Wrackmeyer, B. (n.d.). Comparison of calculated [B3LYP/6-311+G(d,p)] and experimental structures of MBut3 (M = Al: 1, B: 1B). ResearchGate. Retrieved from [Link]

  • Yüksek, H., et al. (2017, August 15). Experimental and Theoretical Investigation of Molecular Structure and Vibrational Frequencies of 3-Cyano-7-hydroxycoumarin by De. Semantic Scholar. Retrieved from [Link]

  • Ahmed, A. A., et al. (2023, September 24). Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Morad, R. (n.d.). Nonlinear Optical Properties of Organic Molecules: A DFT Study. ResearchGate. Retrieved from [Link]

  • Chandola, P., et al. (2025, January 1). A review of non-linear optical (NLO) activity of organic compounds. ResearchGate. Retrieved from [Link]

  • Mustafa, Y. F., et al. (2023, December 8). Design, synthesis and molecular docking study of coumarin pyrazoline derivatives against MCF-7 breast cancer cell line. Pharmacia. Retrieved from [Link]

  • Sravani, G., et al. (2025, August 6). MOLECULAR DOCKING AND INTERACTION OF COUMARIN DERIVATIVES AS INHIBITORS OF GROWTH FACTOR RECEPTORS. ResearchGate. Retrieved from [Link]

  • Reddy, C. S., et al. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Retrieved from [Link]

  • Mandava, V., et al. (2017, May 2). Design, synthesis and docking study of novel coumarin based 1,3-oxazine derivatives as probable anti cancer drugs. ResearchGate. Retrieved from [Link]

  • Koziol, A. E., et al. (2025, August 8). Structural characterization of derivatives of 4-methylcoumarin - Theoretical and experimental studies. ResearchGate. Retrieved from [Link]

  • Saeed, A., et al. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. Unknown Source.
  • Singh, R. K., et al. (n.d.). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. National Institutes of Health. Retrieved from [Link]

  • Bou-Salah, L., et al. (2022, July 19). An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. ResearchGate. Retrieved from [Link]

  • Mojarrab, M., et al. (n.d.). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Zhang, C., et al. (2020, April 7). Electronic structure and second-order nonlinear optical properties of lemniscularcycloparaphenylene compounds. RSC Publishing. Retrieved from [Link]

  • Al-Amiery, A. A. (n.d.). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. ResearchGate. Retrieved from [Link]

  • Khalid, M., et al. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Publishing. Retrieved from [Link]

  • Ratajczak-Sitarz, M., et al. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)
  • Unknown. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Zhou, Z., et al. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. ACS Publications. Retrieved from [Link]

  • Yi, W., et al. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Retrieved from [Link]

  • Nikolova, S., et al. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-methyl-2-oxo-2H-chromene-3-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Coumarin Scaffold

Coumarin and its derivatives represent a cornerstone in the development of fluorescent probes, prized for their robust photophysical properties, including high quantum yields and environmental sensitivity.[1][2] The inherent modularity of the coumarin scaffold allows for fine-tuning of its spectral and chemical properties through targeted functionalization, making it an invaluable tool in biological imaging, drug discovery, and environmental sensing.[2] This document provides a detailed guide to the potential applications of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid , a member of the coumarin family, as a versatile fluorescent probe.

While specific, peer-reviewed protocols for this exact molecule are not extensively documented, its structural similarity to the well-characterized coumarin-3-carboxylic acid allows for the adaptation of established methodologies. The protocols and insights presented herein are grounded in the fundamental principles of fluorescence spectroscopy and the known reactivity of the coumarin-3-carboxylic acid moiety, providing a robust framework for researchers to develop specific applications.

Physicochemical and Spectral Properties

Before delving into specific applications, it is crucial to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₈O₄[3]
Molecular Weight 204.18 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Purity >95% (typical)

Core Application I: Covalent Labeling of Biomolecules

The carboxylic acid moiety at the 3-position of the coumarin ring is a prime functional group for covalent attachment to biomolecules, particularly at primary amine sites (e.g., lysine residues in proteins). This is typically achieved through a two-step process involving the activation of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.

Mechanism of Amine Labeling

The process involves the conversion of the carboxylic acid to a highly reactive NHS ester, which is then susceptible to nucleophilic attack by the amine groups on the target biomolecule.

G Coumarin_COOH This compound Coumarin_NHS Activated Coumarin-NHS Ester Coumarin_COOH->Coumarin_NHS Activation EDC_NHS EDC, NHS in anhydrous DMF Labeled_Protein Fluorescently Labeled Biomolecule Coumarin_NHS->Labeled_Protein Conjugation Protein_NH2 Biomolecule with Primary Amine (e.g., Protein-NH2) Protein_NH2->Labeled_Protein

Workflow for covalent labeling of biomolecules.
Protocol: Activation of this compound to its NHS Ester

This protocol describes the in-situ activation of the carboxylic acid for subsequent labeling of a protein.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Probe Preparation: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • Activation: To the dissolved probe, add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring, protected from light. This will form the activated Coumarin-NHS ester.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS).

  • Labeling Reaction: Add the activated Coumarin-NHS ester solution dropwise to the protein solution while gently stirring. A typical starting molar ratio is 10-20 moles of the NHS ester per mole of protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the coumarin dye (typically around 350-400 nm, to be determined empirically).

Core Application II: Putative pH Sensing

The fluorescence of many coumarin derivatives is sensitive to pH. While specific data for this compound is limited, the presence of the carboxylic acid group suggests a potential for pH-dependent fluorescence. The protonation state of the carboxylate group can influence the electronic distribution within the molecule, thereby affecting its fluorescence properties. This could manifest as a change in fluorescence intensity or a shift in the emission wavelength.

Hypothesized Mechanism of pH Sensing

At low pH, the carboxylic acid is protonated (-COOH), while at higher pH, it becomes deprotonated (-COO⁻). This change in charge and electron-donating/withdrawing character can alter the intramolecular charge transfer (ICT) properties of the fluorophore, leading to a change in its fluorescence.

G Protonated Low pH (Probe-COOH) Fluorescence State A Deprotonated High pH (Probe-COO⁻) Fluorescence State B Protonated->Deprotonated H⁺ Equilibrium pKa

Equilibrium of the probe's protonation states.
Protocol: Characterization of pH-Dependent Fluorescence

This protocol outlines the steps to determine the pH sensitivity of this compound.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 3 to 10)

  • Fluorometer

  • pH meter

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the probe in a suitable organic solvent like DMSO or ethanol.

  • Working Solutions: For each pH buffer, prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and fluorescence.

  • Fluorescence Measurements:

    • For each pH, record the fluorescence emission spectrum by exciting at the absorbance maximum (to be determined empirically, start with a broad excitation scan from 300-400 nm).

    • Record the fluorescence intensity at the emission maximum for each pH.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • If a sigmoidal relationship is observed, the pKa of the probe can be determined from the inflection point of the curve.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical principles and methodologies for similar fluorescent probes. However, for any new application, it is crucial to perform self-validating experiments:

  • Controls: Always include control experiments, such as unlabeled proteins or buffer blanks, to account for background fluorescence.

  • Characterization: Thoroughly characterize the synthesized probes and labeled biomolecules using techniques like mass spectrometry and NMR to confirm their identity and purity.

  • Functional Assays: When labeling biomolecules, perform functional assays to ensure that the labeling process has not compromised their biological activity.

References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Maity, B., Chatterjee, A., & Seth, D. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and photobiology, 90(4), 734–746. [Link]

Sources

Leveraging 4-Methyl-2-oxo-2H-chromene-3-carboxylic Acid as a Versatile Platform for Advanced Bioimaging Probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid in the field of bioimaging. Rather than being a direct imaging agent, this molecule serves as a pivotal synthetic intermediate. Its true power lies in the C3-carboxylic acid group, a versatile chemical handle for constructing a new generation of sophisticated fluorescent probes. We will explore the fundamental principles of coumarin photophysics and provide detailed protocols for synthesizing and utilizing probes derived from this essential building block.

Introduction: The Coumarin Scaffold in Fluorescence Imaging

Coumarin and its derivatives are a cornerstone of fluorescence microscopy and bio-sensing due to their exceptional photophysical properties.[1] These include high fluorescence quantum yields, significant photostability, and a sensitivity to the molecular microenvironment that can be harnessed to report on cellular dynamics like pH and polarity.[2][3] The core benzopyran-2-one structure can be chemically modified to fine-tune its spectral properties, typically shifting fluorescence across the blue-to-green spectrum.[2]

The subject of this guide, this compound, belongs to this important class of compounds. However, the basic coumarin framework itself exhibits only weak native fluorescence. Its utility in bioimaging is unlocked through strategic chemical modification. The carboxylic acid moiety at the C3 position is not an ideal group for enhancing fluorescence but is an excellent anchor for covalent attachment of other molecules. It allows chemists to conjugate the coumarin core to specific recognition units (e.g., chelators for metal ions, substrates for enzymes) or targeting moieties (e.g., ligands for specific organelles), thereby creating "smart" probes for advanced biological applications.[4]

This guide will therefore focus on the application of this compound as a foundational platform for probe development, followed by detailed protocols for using the resulting coumarin-based probes in live-cell imaging.

Section 1: Photophysical Properties of Functional Coumarin Dyes

The fluorescence of a coumarin derivative is highly dependent on the electronic nature of its substituents. Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups, particularly at the C7 position, are critical for producing strong fluorescence.[5] These groups facilitate an efficient intramolecular charge transfer (ICT) process upon photoexcitation, which is the primary mechanism behind the bright emission of fluorescent coumarins.

The 4-methyl group on our precursor molecule also plays a role, contributing to the overall photostability of the scaffold. The true value, however, is realized when this precursor is functionalized to create derivatives with optimized photophysical characteristics suitable for biological imaging.

Table 1: Comparative Photophysical Properties of Representative Coumarin Derivatives

DerivativeTypical Excitation (λ_ex, nm)Typical Emission (λ_em, nm)Quantum Yield (Φ)Common Bioimaging Application
7-Hydroxy-4-methylcoumarin365450~0.63pH sensing, enzyme assays[6]
7-Amino-4-methylcoumarin (AMC)3504450.54 - 0.78Enzyme substrate, conjugation handle[1][4]
7-(Diethylamino)coumarin400 - 430470 - 500HighLive-cell staining, environmental sensing[3][]
Coumarin 6460505HighLipid and membrane imaging[]

Note: Spectral properties can vary significantly based on solvent polarity and pH.[8]

Section 2: A Synthetic Platform for Custom Probe Development

The C3-carboxylic acid group of this compound is the key to its utility. It provides a reactive site for forming stable amide or ester bonds, allowing for the straightforward conjugation of the coumarin fluorophore to a wide array of molecules.

The ability to form covalent linkages is fundamental to creating targeted and responsive probes. By activating the carboxylic acid (e.g., by converting it to an N-hydroxysuccinimide [NHS] ester), it can be readily reacted with primary amines on other molecules. This common and efficient reaction allows researchers to:

  • Introduce Specificity: Attach a molecule that selectively binds to a target analyte (e.g., a metal ion chelator).

  • Enable "Turn-On" or "Turn-Off" Sensing: Design a probe where the fluorescence is initially quenched and is restored (or vice versa) only upon interaction with the target.[9]

  • Target Subcellular Compartments: Conjugate the fluorophore to a peptide or small molecule known to accumulate in a specific organelle like the endoplasmic reticulum or mitochondria.[10]

The following diagram illustrates the general strategy for leveraging this compound to create a targeted bioimaging probe.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Application Precursor 4-Methyl-2-oxo-2H- chromene-3-carboxylic acid Activation Carboxylic Acid Activation (e.g., EDC/NHS chemistry) Precursor->Activation Step 1 FinalProbe Functional Bioimaging Probe (Amide-linked conjugate) Activation->FinalProbe Step 2: Conjugation RecognitionMoiety Targeting/Recognition Moiety (with primary amine) RecognitionMoiety->FinalProbe Application Live-Cell Staining & Fluorescence Microscopy FinalProbe->Application Data Image Acquisition & Analysis Application->Data

Caption: General workflow for probe synthesis and application.

This protocol provides a representative method for coupling the precursor acid to an amine-containing molecule.

Expert Insight: The choice of solvent is critical. Anhydrous DMF or DMSO are used to prevent hydrolysis of the activated ester intermediate. The use of a mild base like DIPEA scavenges the acid byproduct, driving the reaction to completion.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing recognition/targeting moiety (R-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution.

  • Stir the mixture at room temperature for 4-6 hours to form the NHS-activated ester. The progress can be monitored by thin-layer chromatography (TLC).

  • Conjugation: In a separate flask, dissolve 1.1 equivalents of your amine-containing moiety (R-NH2) in anhydrous DMF.

  • Add 2.0 equivalents of DIPEA to the amine solution.

  • Slowly add the solution of the activated coumarin ester from step 3 to the amine solution.

  • Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Workup and Purification: Quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and extract the product using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final probe. Characterize the final product using NMR and mass spectrometry.

Section 3: Application Protocols for Coumarin-Derived Probes

The following protocols are standardized for probes derived from coumarin precursors. Optimization of probe concentration and incubation time is essential for each specific probe and cell line. [11]

This foundational protocol describes the general steps for labeling live cells with a coumarin-based probe.

Caption: Standard workflow for live-cell imaging experiments.

Materials:

  • Coumarin probe stock solution (typically 1-10 mM in anhydrous DMSO)

  • Mammalian cells of interest (e.g., HeLa, SH-SY5Y)

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with a DAPI filter set or similar (e.g., ~405 nm excitation, ~450 nm emission)[2]

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes and culture until they reach 50-70% confluency.[2]

  • Staining Solution Preparation: Prepare a stock solution of the coumarin probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free culture medium.

  • Cell Staining: Remove the culture medium from the cells and gently add the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[2]

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution) to the cells.

  • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the coumarin dye.

Many coumarin derivatives act as chemosensors for metal ions like Cu²⁺ and Fe³⁺, which quench the fluorophore's emission upon binding.[9][12] This protocol provides a method to visualize changes in intracellular metal ion concentrations.

Mechanism of Action: The probe is designed with a chelating moiety. In its free state, the probe is highly fluorescent. Upon binding to a paramagnetic metal ion like Cu²⁺, energy transfer or electron transfer processes are induced, leading to a non-radiative decay pathway and a significant decrease in fluorescence intensity ("turn-off" response).[9][13]

G cluster_0 High Fluorescence State cluster_1 Low Fluorescence State Probe Coumarin Probe (Fluorescent) Emission Emission Light (hv') Probe->Emission Emits Quenched Probe-Cu²⁺ Complex (Non-Fluorescent) Excitation Excitation Light (hv) Excitation->Probe Absorbs NoEmission Quenched Ion Cu²⁺ Ion->Quenched Binds

Caption: "Turn-off" mechanism for a Cu²⁺-sensing coumarin probe.

Procedure:

  • Establish Baseline: Culture and stain cells with the metal-sensing coumarin probe as described in Protocol 3.1. Acquire baseline fluorescence images of the resting cells.

  • Induce Metal Ion Influx: Treat one set of cells with a solution containing the metal ion of interest (e.g., 10-50 µM CuSO₄) for a predetermined time (e.g., 30 minutes).

  • Chelator Control (Self-Validation): As a negative control, pre-treat a separate set of stained cells with a strong, cell-permeable chelator for that specific metal (e.g., TPEN for Cu²⁺) before adding the metal ion solution. This should prevent the fluorescence quenching effect.

  • Image Acquisition: After treatment, wash the cells and acquire fluorescence images from all groups (resting, metal-treated, chelator control).

  • Analysis: Quantify the average fluorescence intensity per cell for each condition. A significant decrease in fluorescence in the metal-treated group compared to the resting and control groups indicates successful detection of the intracellular metal ion.[13]

Coumarin probes can be designed with specific properties, such as optimal hydrophobicity, to selectively accumulate in the lipid-rich environment of the endoplasmic reticulum (ER).[10]

Expert Insight: The selectivity for the ER is often driven by the probe's lipophilicity, allowing it to partition into the organelle's membrane. Co-localization with a known, commercially available ER tracker emitting in a different spectral range (e.g., red) is the gold standard for validating the probe's specificity.[2][10]

Procedure:

  • Cell Preparation and Staining: Prepare and stain cells with the ER-targeting coumarin probe (e.g., 1-5 µM for 15-30 minutes at 37°C) as outlined in Protocol 3.1.[2]

  • (Optional but Recommended) Co-staining for Validation: Following the initial incubation, add a commercially available red-fluorescent ER tracker (e.g., ER-Tracker™ Red) to the same medium, following the manufacturer's protocol. Incubate for the recommended time.

  • Wash and Image: Wash the cells as previously described and acquire images in two separate channels: one for the coumarin probe (blue/green channel) and one for the commercial ER tracker (red channel).

  • Analysis: Merge the two channels. A high degree of overlap between the signals (resulting in a yellow or white appearance in the merged image) confirms that the coumarin probe is successfully localizing to the endoplasmic reticulum.

Section 4: Troubleshooting and Best Practices
  • Phototoxicity/Photobleaching: Coumarin dyes are generally photostable, but intense or prolonged exposure to excitation light can still cause cell damage or signal loss. Use the lowest possible laser power and exposure time required for good signal-to-noise.

  • Probe Concentration: An excessively high probe concentration can lead to aggregation, off-target effects, or cytotoxicity. Always perform a concentration titration (e.g., 0.5 µM to 20 µM) to find the optimal concentration that gives a bright signal with minimal background and no observable cell stress.

  • Solvent Effects: The fluorescence of some coumarin probes is sensitive to the solvent environment.[11] Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid artifacts.

  • Fixed Cell Staining: Many coumarin probes are also suitable for imaging in fixed cells. After staining live cells as described, they can be fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature, followed by washing.[11] This is useful for co-localization studies with antibodies in immunofluorescence experiments.

References

  • Benchchem. (n.d.). Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe.
  • Benchchem. (n.d.). Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers.
  • Benchchem. (n.d.). Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy.
  • ResearchGate. (n.d.). Coumarin‐based Chemosensors for Metal Ions Detection.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Fluorescence: Enhancing Biological Imaging with 7-Diethylamino-4-methylcoumarin.
  • ACS Omega. (2020). Coumarin-Based Dual Chemosensor for Colorimetric and Fluorescent Detection of Cu2+ in Water Media.
  • NIH PMC. (n.d.). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging.
  • New Journal of Chemistry. (n.d.). A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions.
  • PubMed. (n.d.). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells.
  • (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
  • ResearchGate. (n.d.). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins.
  • ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.
  • (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.
  • (2015).
  • The Royal Society of Chemistry. (n.d.). The synthesis and photophysical properties of tris-coumarins.
  • BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging.
  • Cayman Chemical. (n.d.). Fluorescent Probe Labeling Chemistry.

Sources

Application Note & Protocol: Comprehensive In Vitro Evaluation of the Anticancer Activity of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Coumarin Derivatives

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and form the structural core of numerous molecules with significant pharmacological properties.[1] Their derivatives have been extensively studied and have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3][4] The coumarin-3-carboxylic acid scaffold, in particular, has been a focal point for the synthesis of derivatives with potent cytotoxic activity against various cancer cell lines.[3][5][6]

This document provides a comprehensive suite of protocols to assess the in vitro anticancer potential of a specific analogue, 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. The workflow is designed to first establish broad cytotoxicity and then to elucidate the underlying mechanism of action, providing a clear path for go/no-go decisions in the early stages of drug discovery.[7]

The proposed evaluation pipeline employs a multi-assay approach. Initial screening for cytotoxicity is performed using two distinct methods—the Sulforhodamine B (SRB) assay and the MTT assay—to ensure the robustness of the findings. Following the determination of cytotoxic potency (IC50), mechanistic studies are conducted using flow cytometry to investigate the compound's effect on apoptosis and cell cycle progression. This tiered strategy is both efficient and scientifically rigorous, providing a holistic view of the compound's cellular impact.

Part 1: Primary Cytotoxicity Screening

The initial step in evaluating a potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.[7] We employ two assays that rely on different cellular properties: total protein content (SRB Assay) and metabolic activity (MTT Assay). Using orthogonal methods provides a crucial internal validation; a compound that is truly cytotoxic should show activity in both assays, whereas an effect in only the MTT assay might indicate interference with cellular metabolism rather than cell death.[8]

Sulforhodamine B (SRB) Assay: Measuring Cell Density by Protein Content

The SRB assay is a colorimetric method based on the ability of the Sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[8][9] This assay is independent of metabolic activity and thus less prone to interference from compounds that might affect mitochondrial function.[8]

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the medium. Incubate at 4°C for 1 hour to fix the cells.[10]

  • Washing: Carefully wash the plates four to five times by submerging them in a container of slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air-dry completely.[10][11]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]

  • Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air-dry.[10][12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[11]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[9][11]

MTT Assay: Measuring Cell Viability via Metabolic Activity

The MTT assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Plating & Treatment: Follow steps 1 and 2 from the SRB protocol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing the viable cells to reduce the MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Cover the plate with foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at approximately 570 nm.[15]

Data Analysis and Presentation

The primary endpoint for cytotoxicity screening is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability or growth.

Calculation: Percentage Growth Inhibition = (1 - (OD_treated / OD_vehicle_control)) * 100

The IC50 values are then calculated by plotting the percentage of growth inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Data Presentation: The IC50 values for this compound should be presented in a clear, tabular format for easy comparison across different cell lines and against the positive control.

Cell LineTissue of OriginSRB Assay IC50 (µM)MTT Assay IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value][Insert Value]
HeLaCervical Cancer[Insert Value][Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value][Insert Value]
HepG2Hepatocellular Carcinoma[Insert Value][Insert Value][Insert Value]

Part 2: Mechanistic Elucidation via Flow Cytometry

Once the cytotoxic activity of this compound is confirmed, the next critical step is to investigate how it induces cell death. Flow cytometry is a powerful tool that allows for the rapid, quantitative analysis of individual cells. We will use it to investigate two key hallmarks of anticancer drug action: the induction of apoptosis and cell cycle arrest.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well plates treat Treat with Compound (e.g., 1x and 2x IC50) for 24h seed->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stain Add Annexin V-FITC and PI resuspend->add_stain incubate Incubate 15-20 min at RT in the dark add_stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer flow Analyze by Flow Cytometry add_buffer->flow quadrant Quadrant Analysis (Viable, Early/Late Apoptotic, Necrotic) flow->quadrant caption Fig 1. Experimental workflow for apoptosis assay.

Caption: Fig 1. Experimental workflow for apoptosis assay.

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to adhere overnight. Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer drugs exert their effect by disrupting the cell division cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[17] This arrest can prevent proliferation and ultimately lead to apoptosis. Cell cycle analysis is performed by staining fixed, permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide.[18][19] The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4N) DNA content.

G G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint Arrest Potential Arrest Point G1->Arrest Compound Induces G1 Arrest G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 caption Fig 2. The cell cycle and potential arrest points.

Caption: Fig 2. The cell cycle and potential arrest points.

  • Cell Culture and Treatment: Seed and treat cells as described in the apoptosis protocol (Step 1).

  • Harvesting: Harvest adherent cells by trypsinization.

  • Fixation: Wash the cells with PBS, then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[20]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL).[20] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18][20]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Conclusion and Forward Outlook

This application note provides a structured, multi-assay workflow for the comprehensive in vitro evaluation of this compound's anticancer activity. By combining robust cytotoxicity screening with mechanistic studies, researchers can generate a detailed profile of the compound's biological effects. The data obtained—IC50 values, induction of apoptosis, and cell cycle arrest profiles—are critical for validating the compound as a potential therapeutic lead and for guiding subsequent stages of drug development, including structure-activity relationship (SAR) studies and preclinical in vivo testing.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Retrieved from [Link]

  • Koval, A. A., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Bakare, S. B., et al. (2021). Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Polish Journal of Chemical Technology. Retrieved from [Link]

  • Bakare, S. B., et al. (2021). Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. ResearchGate. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules. Retrieved from [Link]

  • Fatykh, A., et al. (2022). Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kumar, P., et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Gali, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Raj, K., et al. (2010). In Vitro Antioxidant Activity Evaluation of 4-Methyl Coumarin Derivatives. International Journal of PharmTech Research. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Retrieved from [Link]

  • Vyklicky, V., et al. (2015). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology. Retrieved from [Link]

  • Bojanowski, K., & Albrecht, Ł. (2022). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Retrieved from [Link]

  • Stankova, I., et al. (2023). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Retrieved from [Link]

  • Sharma, S., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Testing the Antimicrobial Properties of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Promise of Coumarin Derivatives

Coumarin (2H-chromen-2-one) and its derivatives represent a significant class of heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[1][2] Found in numerous plants, these compounds are also synthetically accessible, allowing for a wide range of structural modifications to enhance their therapeutic properties.[2][3] Among their many biological activities, the antimicrobial effects of coumarin derivatives against a variety of pathogenic bacteria and fungi are of particular interest to the drug development community.[1][2][4] Some coumarin-containing hybrids have already found clinical use in treating bacterial infections.[5] The proposed mechanisms for their antimicrobial action are diverse, including the inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with biofilm formation.[5][6]

As research into novel antimicrobial agents intensifies in the face of growing antibiotic resistance, the need for standardized and reliable methodologies to evaluate the efficacy of compounds like coumarin derivatives is paramount. This guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the antimicrobial characterization of this promising class of molecules. We will focus on the most widely accepted and practical in vitro techniques: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for initial screening.

Core Principles of Antimicrobial Susceptibility Testing (AST)

The fundamental goal of AST is to determine the effectiveness of a substance against a specific microorganism. For novel compounds like coumarin derivatives, this involves a systematic approach to quantify their inhibitory or cidal (killing) activity. The methodologies described herein are aligned with the principles set forth by globally recognized standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11] Adherence to these standards is critical for generating reproducible and comparable data.[12]

A crucial aspect of testing natural or synthetic compounds like coumarins is addressing their physicochemical properties. Coumarin derivatives are often hydrophobic, which can lead to challenges with solubility in aqueous testing media.[13][14] This guide will address strategies to mitigate these challenges to ensure accurate and reliable results.

Quantitative Analysis: Broth Microdilution for MIC Determination

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This method is highly adaptable for high-throughput screening and is considered a gold standard for its accuracy and reproducibility.[16]

Causality Behind Experimental Choices in Broth Microdilution
  • 96-Well Plates: These are used to test multiple concentrations of a compound simultaneously, making the process efficient.

  • Two-fold Serial Dilutions: This logarithmic dilution series allows for the precise determination of the MIC value over a wide concentration range.[17]

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent starting number of bacterial cells (approximately 1.5 x 10^8 CFU/mL), which is critical for the reproducibility of results.[14]

  • Growth and Sterility Controls: These are essential for validating the experiment. The positive control (no compound) ensures the microorganism can grow in the test conditions, while the negative control (no inoculum) confirms the sterility of the medium.[17]

  • Solvent Considerations: Due to the often hydrophobic nature of coumarin derivatives, a suitable solvent like dimethyl sulfoxide (DMSO) is required to prepare the stock solution.[13] It is crucial to keep the final solvent concentration in the assay low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects. A solvent control is necessary to confirm it does not affect microbial growth.

Protocol: Broth Microdilution Assay

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Coumarin derivative stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology:

  • Preparation of Coumarin Derivative Dilutions: a. Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., DMSO).[17] b. In the 96-well plate, add 100 µL of sterile broth to all wells except the first column. c. Add 200 µL of the coumarin stock solution to the first well of each row to be tested. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[17] Discard the final 100 µL from the last well.

  • Preparation of Standardized Inoculum: a. From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[14] This can be done visually or with a spectrophotometer. d. Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the diluted microbial suspension.[17] b. The final volume in each well will be 200 µL. c. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[17] A solvent control (broth with inoculum and the highest concentration of the solvent used) should also be included. d. Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the coumarin derivative that shows no visible growth. b. Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing the Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_results Results stock Coumarin Stock (in DMSO) dilution Serial Dilution in 96-Well Plate stock->dilution Add to plate inoculate Inoculate Plate dilution->inoculate Add inoculum inoculum_prep Prepare Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Visual/OD) incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

Qualitative & Semi-Quantitative Screening: Agar Disk Diffusion

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used technique for preliminary screening of antimicrobial activity.[18] It is a qualitative or semi-quantitative method that relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.[12] The presence of a zone of inhibition (a clear area around the disk where no growth occurs) indicates antimicrobial activity.[18] The diameter of this zone is proportional to the susceptibility of the microorganism and the diffusion rate of the compound.[18]

Causality Behind Experimental Choices in Agar Disk Diffusion
  • Mueller-Hinton Agar (MHA): This is the standard medium for routine AST of non-fastidious bacteria.[14] Its composition is well-defined, and it has good batch-to-batch reproducibility. It also contains starch, which absorbs bacterial toxins that could interfere with the antimicrobial agent.[14]

  • Confluent Lawn of Growth: Spreading the standardized inoculum evenly across the agar surface is crucial for obtaining uniform zones of inhibition.

  • Disk Impregnation: Applying a known concentration of the coumarin derivative to sterile paper disks allows for a standardized delivery of the compound.

  • Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism is used to validate the test's performance.

  • Solvent Control: A disk impregnated with the solvent used to dissolve the coumarin derivative is essential to ensure the solvent itself does not produce a zone of inhibition.

Protocol: Agar Disk Diffusion Assay

Materials:

  • Sterile Petri dishes (90 or 150 mm)

  • Mueller-Hinton Agar (MHA)

  • Coumarin derivative solution

  • Sterile blank paper disks (6 mm diameter)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Step-by-Step Methodology:

  • Preparation of Agar Plates: a. Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm. b. Allow the agar to solidify completely, and ensure the surface is dry before use.

  • Inoculation of Plates: a. Prepare a standardized inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland). b. Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. c. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[19]

  • Application of Disks: a. Impregnate sterile blank paper disks with a known concentration of the coumarin derivative solution.[20] Allow the solvent to evaporate completely in a sterile environment. b. Using sterile forceps, place the impregnated disks, along with a positive control (standard antibiotic) and a negative control (solvent-only disk), onto the surface of the inoculated agar plate.[20] c. Ensure the disks are pressed down gently to make full contact with the agar surface.

  • Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 16-20 hours. b. After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[19]

Visualizing the Agar Disk Diffusion Workflow

AgarDiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_results Results prep_plate Prepare MHA Plate inoculate Inoculate Plate (Confluent Lawn) prep_plate->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disks Impregnate Disks (Coumarin & Controls) apply_disks Apply Disks prep_disks->apply_disks inoculate->apply_disks incubate Incubate (37°C, 18-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Agar Disk Diffusion Assay.

Data Interpretation and Reporting

The interpretation of results from antimicrobial susceptibility testing of novel compounds like coumarin derivatives requires careful consideration.

MethodPrimary ResultInterpretation
Broth Microdilution Minimum Inhibitory Concentration (MIC) in µg/mL or µMA lower MIC value indicates higher antimicrobial potency.[21]
Agar Disk Diffusion Zone of Inhibition Diameter in mmA larger zone of inhibition generally suggests greater susceptibility of the microorganism to the compound.[13]

For coumarin derivatives, it is important to report the MIC values obtained from broth microdilution as the primary quantitative measure of activity.[22] The results from agar disk diffusion can be used for initial screening and to provide qualitative support for the MIC data. When comparing the activity of different coumarin derivatives, it is essential to test them under identical conditions and against the same panel of microorganisms.

Further Investigations: Minimum Bactericidal Concentration (MBC)

While the MIC provides information on the concentration required to inhibit growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that results in microbial death. The MBC is determined by subculturing from the clear wells of the MIC plate onto agar plates without the test compound. After incubation, the concentration at which no growth is observed on the subculture plate is the MBC. This allows for the classification of a compound as either bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Conclusion

The methodologies outlined in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of coumarin derivatives. By adhering to standardized protocols and understanding the scientific principles behind each experimental step, researchers can generate high-quality, reproducible data. This is essential for advancing our understanding of the therapeutic potential of coumarins and for the development of new antimicrobial agents to combat the global challenge of infectious diseases.

References

  • Scribd. (n.d.). SOP For Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimycobacterial susceptibility testing methods for natural products research. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules - EUCAST. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST - ESCMID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Retrieved from [Link]

  • National Centre for Disease Control. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). New Methodology for Synthesis of Coumarin Derivatives as Potent Antimicrobial Agents. Retrieved from [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • SlideShare. (n.d.). Antimicrobial techniques for natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Coumarin-containing hybrids and their antibacterial activities. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Lab-Training. (2016). LFA 00071 SOP For Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products. Retrieved from [Link]

  • SciELO. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • SciELO. (2008). antimycobacterial susceptibility testing methods for natural products research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis and Antimicrobial Study of Coumarinyl Derivatives. Retrieved from [Link]

  • IJSART. (2023). The Review: Antimicrobial Activity of Coumarin. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Measuring the Fluorescence of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the accurate and reproducible measurement of the fluorescence properties of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Coumarin derivatives are a cornerstone of fluorescence spectroscopy, valued for their high quantum yields and environmental sensitivity.[1][2] Understanding the photophysical behavior of this specific derivative is critical for its application in biochemical assays, cell imaging, and as an environmental probe. We delve into the core principles governing its fluorescence, offering field-proven protocols for spectral characterization, and examining the profound influence of environmental factors such as solvent polarity and pH. This document is intended for researchers, scientists, and drug development professionals seeking to harness the fluorescent capabilities of this versatile molecule.

Foundational Principles: The Photophysics of a Carboxylated Coumarin

This compound belongs to the benzopyrone family of heterocyclic compounds.[3] Its fluorescence originates from the π-conjugated system of the coumarin core. Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent return to the ground state can occur via the emission of a photon, a process known as fluorescence.

The fluorescence of many coumarin derivatives is characterized by a significant intramolecular charge transfer (ICT) upon excitation, making the excited state (S₁) more polar than the ground state (S₀).[4][5] This inherent property is the primary reason for the compound's pronounced sensitivity to its local environment, a feature that can be both a powerful analytical tool and a potential source of experimental variability if not properly controlled. The methyl group at the 4-position and the carboxylic acid at the 3-position further modulate the electronic distribution and, consequently, the spectral properties of the molecule.

Critical Parameters Influencing Fluorescence

An accurate measurement is contingent on understanding and controlling the variables that can alter the fluorescence output. For this compound, solvent and pH are paramount.

The Role of Solvent Polarity (Solvatochromism)

The significant change in dipole moment between the ground and excited states makes the molecule highly susceptible to the polarity of its solvent environment. This phenomenon, known as solvatochromism, manifests in two primary ways:

  • Spectral Shifts: In polar solvents, the solvent molecules reorient themselves around the more polar excited-state fluorophore in a process called solvent relaxation. This stabilization lowers the energy of the excited state, resulting in a lower energy emission. Consequently, as solvent polarity increases, a bathochromic (red) shift in the emission maximum is typically observed.[4][6][7]

  • Quantum Yield: The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—can also be heavily influenced by the solvent. For some coumarins, polar solvents can stabilize non-fluorescent states, leading to quenching.[4][8] Therefore, the choice of solvent is not merely a matter of solubility but a critical experimental parameter that dictates the observed fluorescence.

The Impact of pH

The presence of the carboxylic acid group (-COOH) makes the fluorescence of this compound intrinsically pH-sensitive. The protonation state of this group directly influences the electronic properties of the entire conjugated system.

  • Protonated State (low pH): The -COOH group is neutral.

  • Deprotonated State (high pH): The group exists as the carboxylate anion (-COO⁻).

This transition from the protonated to the deprotonated form alters the ICT character and can lead to dramatic changes in both the fluorescence intensity and the maximum emission wavelength.[5][9][10] Studies on similar coumarin derivatives have shown that such pH-dependent changes can be harnessed for sensing applications.[9] For reproducible measurements, the use of a well-defined and stable buffer system is non-negotiable.

Experimental Workflow and Instrumentation

A systematic approach is essential for obtaining high-quality fluorescence data. The general workflow involves careful sample preparation, precise instrument configuration, and methodical data acquisition.

Required Equipment and Reagents
  • Instrumentation: A research-grade spectrofluorometer equipped with excitation and emission monochromators and a sensitive detector (e.g., a photomultiplier tube).

  • Cuvettes: 1 cm path length quartz fluorescence cuvettes.

  • Compound: High-purity this compound.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., Dioxane, Acetonitrile, Dimethyl Sulfoxide (DMSO), Methanol, Water).

  • Buffers: A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers).

  • Reference Standard (for Quantum Yield): Quinine sulfate in 0.1 M H₂SO₄ (optional, for advanced characterization).[8]

General Experimental Workflow

G cluster_prep 1. Preparation cluster_inst 2. Instrumentation cluster_acq 3. Data Acquisition cluster_analysis 4. Analysis & Interpretation stock Prepare Stock Solution (e.g., 1 mM in DMSO) work Prepare Working Solutions (e.g., 1-5 µM in desired solvent/buffer) stock->work setup Instrument Warm-up & Setup (Slits, Scan Speed, PMT Voltage) work->setup blank Prepare Blank Sample (Solvent/Buffer only) cal Blank Subtraction blank->cal setup->cal ex_scan Excitation Scan (Find λex_max) cal->ex_scan em_scan Emission Scan (Find λem_max) ex_scan->em_scan intensity Intensity Measurement (Fixed λex / λem) em_scan->intensity plot Plot Spectra intensity->plot analyze Determine Stokes Shift & Relative Intensity plot->analyze report Tabulate & Report Data analyze->report

Caption: General workflow for fluorescence measurement.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: A concentrated stock solution in a good organic solvent like DMSO ensures stability and allows for precise dilution into various aqueous or organic media. Working concentrations for fluorescence are kept in the low micromolar range (1-5 µM) to avoid inner filter effects, where excessive analyte molecules absorb the emitted light, leading to a non-linear and artificially low signal.[11]

  • Stock Solution (1 mM): Accurately weigh a small amount of this compound (MW: 204.18 g/mol )[12] and dissolve it in high-purity DMSO to make a 1 mM stock solution.

    • Example: Dissolve 2.04 mg in 10 mL of DMSO.

  • Storage: Store the stock solution in a dark, airtight container at 4°C or -20°C for long-term stability.

  • Working Solution (e.g., 5 µM): Prepare the working solution fresh before each experiment. Dilute the stock solution into the desired final solvent or buffer.

    • Example: Add 25 µL of the 1 mM stock solution to 4.975 mL of your chosen buffer in a volumetric flask. This creates a 5 µM solution. Ensure the final concentration of DMSO is low (<0.5%) to minimize its effect on the measurement.

  • Blank Preparation: Prepare a blank sample containing the exact same solvent or buffer composition, including the small amount of DMSO, but without the coumarin compound.

Protocol 2: Instrument Setup and Spectral Acquisition

Causality: The goal is to find the optimal wavelengths for excitation and emission to maximize the signal-to-noise ratio. An excitation spectrum resembles the absorption spectrum and confirms the identity of the absorbing species, while the emission spectrum is key to characterizing the fluorescence.

  • Instrument Initialization: Turn on the spectrofluorometer and allow the lamp (typically Xenon) to warm up for at least 30 minutes for stable output.

  • Parameter Setup:

    • Set the excitation and emission slit widths. Start with 5 nm for both as a good balance between resolution and signal intensity.

    • Set the scan speed (e.g., 1200 nm/min) and detector voltage.

  • Blank Correction: Place the blank cuvette in the sample holder. Perform a blank scan across your emission range to measure any background signal from the solvent and Raman scattering. Use the instrument's software to subtract this background from subsequent sample measurements.

  • Determine Emission Maximum (λem_max):

    • Place the working solution cuvette in the holder.

    • Set the excitation monochromator to an estimated wavelength (e.g., 350 nm for many coumarins).

    • Scan the emission monochromator over a range (e.g., 370 nm to 600 nm).

    • The wavelength at the peak of the resulting spectrum is the λem_max.

  • Determine Excitation Maximum (λex_max):

    • Set the emission monochromator to the λem_max you just determined.

    • Scan the excitation monochromator over a range (e.g., 300 nm to 450 nm).

    • The wavelength at the peak of this spectrum is the λex_max. This is the optimal wavelength to excite the molecule.

  • Acquire Final Emission Spectrum:

    • Set the excitation monochromator to the determined λex_max.

    • Perform a final emission scan. This is the corrected emission spectrum of your sample under these conditions.

Protocol 3: Investigating Environmental Effects

Causality: This protocol systematically varies one parameter (solvent or pH) while keeping others constant to isolate its effect on the fluorophore's photophysical properties.

Part A: Solvent Polarity Study

  • Prepare a series of 5 µM working solutions of the compound in different spectroscopic grade solvents (e.g., Dioxane, Acetonitrile, Methanol, Water).

  • For each solvent, follow Protocol 2 to determine its specific λex_max and λem_max and acquire the corrected emission spectrum.

  • Record the peak wavelengths and the maximum fluorescence intensity for each sample.

Part B: pH Titration Study

  • Prepare a series of buffers with identical ionic strength but varying pH values (e.g., from pH 3 to 11).

  • Prepare a 5 µM working solution of the compound in each buffer.

  • For each pH value, acquire the corrected emission spectrum using a constant λex_max (determined from a sample at neutral pH, e.g., pH 7.4).

  • Record the λem_max and the maximum fluorescence intensity at each pH.

Data Analysis and Presentation

Raw spectral data should be processed and presented clearly to highlight key findings.

Spectral Analysis
  • Plotting: Overlay the emission spectra from the solvent or pH studies on a single graph to visually demonstrate spectral shifts and intensity changes.

  • Stokes Shift: Calculate the Stokes shift for each condition, which is the difference in nanometers between the excitation maximum and the emission maximum (Stokes Shift = λem_max - λex_max). This value is related to the energy lost to non-radiative processes before fluorescence emission.

Data Presentation Tables

Quantitative results should be summarized in tables for easy comparison.

Table 1: Effect of Solvent Polarity on Fluorescence Properties

Solvent Polarity Index (ET(30)) λex_max (nm) λem_max (nm) Stokes Shift (nm) Relative Intensity
Dioxane 36.0 Data Data Data Data
Acetonitrile 45.6 Data Data Data Data
Methanol 55.4 Data Data Data Data

| Water | 63.1 | Data | Data | Data | Data |

Table 2: Effect of pH on Fluorescence Properties (at λex = constant)

pH Buffer System λem_max (nm) Relative Intensity
3.0 Citrate Data Data
5.0 Citrate Data Data
7.0 Phosphate Data Data
9.0 Borate Data Data

| 11.0 | Borate | Data | Data |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Signal Incorrect wavelength settings; Compound degraded or precipitated; Instrument malfunction (lamp off).Verify λex/λem settings. Prepare a fresh sample. Check instrument status and lamp life.
High Background/Noisy Signal Contaminated solvent or cuvette; High detector voltage; Slit widths too narrow.Use spectroscopic grade solvents and clean cuvettes thoroughly. Reduce PMT voltage. Increase slit widths.
Inconsistent/Irreproducible Results Unstable sample temperature; pH drift in unbuffered solutions; Photobleaching.Use a temperature-controlled sample holder. Always use buffers for aqueous solutions. Reduce exposure time or light intensity; check sample stability over time.
Distorted Spectrum Shape Concentration too high (inner filter effect); Slit widths too wide (loss of resolution).Dilute the sample (ensure absorbance at λex is < 0.1). Reduce slit widths.

Conclusion

The measurement of fluorescence for this compound is a powerful analytical technique, but it demands a rigorous and well-controlled experimental approach. The compound's sensitivity to solvent polarity and pH are its most defining characteristics. By following the detailed protocols outlined in this guide—from careful sample preparation and instrument setup to systematic investigation of environmental factors—researchers can obtain accurate, reproducible data. This enables the reliable application of this versatile fluorophore in a wide array of scientific and drug development contexts.

References

  • Geddes, C. D., & Lakowicz, J. R. (2002). Reviews in Fluorescence 2002. Springer.
  • Ghosh, R., et al. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426.
  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
  • Jones, G., II, et al. (1985). Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. The Journal of Physical Chemistry, 89(2), 294-300.
  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375.
  • Kostova, I., et al. (2011).
  • Moog, R. S., et al. (1993). A comparison of models for solvent effects on the photophysics of a coumarin laser dye. The Journal of Physical chemistry, 97(23), 6023-6029.
  • Patel, D. R., et al. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review.
  • Saleh, N. A., et al. (2019). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 3(4), 458-475.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. BenchChem.
  • Valeur, B. (2001).
  • Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237.
  • Wang, X., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(26), 20286-20292.
  • Yadav, P., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.
  • Pinheiro, A. V., et al. (2010). pH effect on the photochemistry of 4-methylcoumarin phosphate esters: caged-phosphate case study. The Journal of Physical Chemistry A, 114(49), 12795-12803.
  • Zhang, T., et al. (2019). The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts. Molecules, 24(21), 3849.
  • ResearchGate. (n.d.). Fluorescence spectra for Coumarin-466 in all studied solvents.
  • BenchChem. (n.d.). Revolutionizing Assay Development: A Comparative Guide to Utilizing Coumarin 30 as a Fluorescent Standard. BenchChem.
  • Csonka, R., et al. (2016). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and Antimicrobial activity studies. Molecules, 21(8), 1046.
  • BenchChem. (n.d.). Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy. BenchChem.
  • ChemSynthesis. (2025). This compound. ChemSynthesis.
  • Lymar, S. V., & Hurst, J. K. (1997). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. Journal of the American Chemical Society, 119(44), 10676-10682.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34177755, 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. PubChem.
  • Stîngă, G., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8899.

Sources

Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Coumarin Scaffold in Medicinal Chemistry

Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in drug discovery, with a rich history of yielding compounds with diverse and potent biological activities.[1] Naturally occurring and synthetically accessible, these bicyclic lactones are at the core of numerous therapeutic agents, demonstrating anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] Among the vast library of coumarin derivatives, those bearing a 4-methyl group and a 3-carboxylic acid moiety (or its ester/amide analogues) have emerged as a particularly fruitful area of investigation. The 4-methyl substituent can enhance metabolic stability and modulate activity, while the 3-carboxylic acid group provides a crucial handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of the key synthetic strategies, offering insights into the rationale behind experimental choices. Furthermore, we will explore the therapeutic landscape of these compounds, with a particular focus on their anticancer potential, supported by quantitative data and SAR analysis.

Core Synthetic Strategies: Knoevenagel Condensation and Pechmann Reaction

The synthesis of the 4-methylcoumarin-3-carboxylic acid backbone is predominantly achieved through two robust and versatile named reactions: the Knoevenagel condensation and the Pechmann reaction. The choice between these methods often depends on the desired substitution pattern and the availability of starting materials.

Knoevenagel Condensation for 3-Carboxy-4-methylcoumarins

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the synthesis of coumarin-3-carboxylic acid esters.[4] The reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, in the presence of a basic catalyst.

Causality Behind Experimental Choices:

  • Reactants: The use of an ortho-hydroxyaryl aldehyde or ketone is essential for the final cyclization step to form the coumarin ring. For the synthesis of 4-methyl derivatives, a 2-hydroxyacetophenone is the ideal starting material. Diethyl or dimethyl malonate serves as the active methylene compound, providing the carbon backbone for the 3-carboxylic acid ester.

  • Catalyst: A weak organic base, such as piperidine or L-proline, is typically employed.[5] These bases are strong enough to deprotonate the active methylene compound to form the reactive enolate but are not so strong as to cause unwanted side reactions with the phenolic hydroxyl group.

  • Solvent and Temperature: The reaction is often carried out in a protic solvent like ethanol or under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction.[4] The temperature is controlled to ensure the condensation proceeds efficiently without degradation of the reactants or products.

Reaction Mechanism Workflow:

The Knoevenagel condensation for coumarin synthesis proceeds through a tandem reaction sequence:

Knoevenagel cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration cluster_4 Step 4: Intramolecular Cyclization (Lactonization) A Active Methylene (e.g., Diethyl Malonate) C Enolate A->C + Base B Base (e.g., Piperidine) E Intermediate Adduct C->E + 2-Hydroxyacetophenone D 2-Hydroxyacetophenone F α,β-Unsaturated Intermediate E->F - H₂O G Ethyl 4-methyl-2-oxo-2H- chromene-3-carboxylate F->G - EtOH

Caption: Knoevenagel condensation workflow for 4-methylcoumarin-3-carboxylate synthesis.

Protocol 1: Synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation

This protocol details a reliable method for the synthesis of a key intermediate in the development of 4-methylcoumarin derivatives.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxyacetophenone136.151.36 g0.01
Diethyl malonate160.171.76 g (1.6 mL)0.011
Piperidine85.150.2 mL
Ethanol (absolute)46.0720 mL
Hydrochloric acid (10%)As needed
Ice-cold water100 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.36 g (0.01 mol) of 2-hydroxyacetophenone and 1.76 g (0.011 mol) of diethyl malonate in 20 mL of absolute ethanol.

  • To the stirred solution, add 0.2 mL of piperidine.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • After completion of the reaction, cool the mixture to room temperature and then pour it into 100 mL of ice-cold water with stirring.

  • Acidify the mixture with 10% hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from ethanol to afford pure ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate.

  • Dry the product in a desiccator. Expected yield: 75-85%.

Characterization Data:

TechniqueExpected Data
Melting Point103-105 °C[5]
¹H NMR (CDCl₃, δ ppm)1.44 (t, 3H, CH₃), 2.58 (s, 3H, 4-CH₃), 4.44 (q, 2H, OCH₂), 7.25-7.65 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, δ ppm)14.4, 19.2, 61.8, 116.8, 118.6, 124.9, 129.6, 134.4, 148.8, 155.0, 156.6, 163.2[5]
IR (KBr, cm⁻¹)~1720 (C=O, ester), ~1700 (C=O, lactone), ~1610 (C=C)
Pechmann Reaction for 4-Methylcoumarins

The Pechmann reaction is a classic method for synthesizing coumarins by reacting a phenol with a β-ketoester in the presence of a strong acid catalyst.[6] This method is particularly useful for preparing 7-hydroxy-4-methylcoumarin, a versatile intermediate.

Causality Behind Experimental Choices:

  • Reactants: Resorcinol, with its two hydroxyl groups, is a highly activated phenol, making it an excellent substrate for this reaction. Ethyl acetoacetate serves as the β-ketoester, providing the 4-methyl group and the lactone ring carbons.

  • Catalyst: Concentrated sulfuric acid is a common and effective catalyst, acting as both a condensing agent and a dehydrating agent.[7]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the initial mixing is crucial to prevent charring and the formation of unwanted byproducts.

Reaction Mechanism Workflow:

The Pechmann reaction proceeds through a series of acid-catalyzed steps:

Pechmann cluster_1 Step 1: Transesterification cluster_2 Step 2: Intramolecular Electrophilic Attack cluster_3 Step 3: Dehydration A Resorcinol C Phenolic Ester Intermediate A->C + Ethyl Acetoacetate (H⁺ catalyst) B Ethyl Acetoacetate D Cyclized Intermediate C->D Ring Closure E 7-Hydroxy-4-methylcoumarin D->E - H₂O

Caption: Pechmann reaction workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Protocol 2: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Reaction

This protocol provides a step-by-step guide for the synthesis of a key 4-methylcoumarin derivative.[6][7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Resorcinol110.115.5 g0.05
Ethyl acetoacetate130.146.5 g (6.4 mL)0.05
Sulfuric acid (conc.)98.0825 mL
Ice-cold water250 mL
Ethanol (50%)As needed

Procedure:

  • In a 250 mL beaker, carefully add 25 mL of concentrated sulfuric acid and cool it in an ice bath.

  • In a separate 100 mL conical flask, mix 5.5 g (0.05 mol) of resorcinol and 6.5 g (0.05 mol) of ethyl acetoacetate.

  • Slowly add the resorcinol-ethyl acetoacetate mixture to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 18-24 hours, with occasional swirling.

  • Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring.

  • A pale yellow solid will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from 50% aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Dry the purified crystals. Expected yield: 40-50%.

Characterization Data:

TechniqueExpected Data
Melting Point185-188 °C
¹H NMR (DMSO-d₆, δ ppm)2.39 (s, 3H, 4-CH₃), 6.11 (s, 1H, H-3), 6.69 (d, 1H, H-8), 6.81 (dd, 1H, H-6), 7.59 (d, 1H, H-5), 10.5 (s, 1H, 7-OH)
IR (KBr, cm⁻¹)~3100 (O-H), ~1680 (C=O, lactone), ~1620 (C=C)

Application in Drug Discovery: A Focus on Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern on the coumarin ring.[9]

Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into the SAR of these compounds:

  • Hydroxylation Pattern: Dihydroxy derivatives, particularly those with hydroxyl groups at the 7 and 8 positions, often exhibit enhanced cytotoxic activity compared to their monohydroxy counterparts.

  • Substitution at C3: The nature of the substituent at the C3 position plays a critical role in modulating anticancer potency.

    • Alkyl Chains: Increasing the length of an alkyl chain at the C3 position can enhance lipophilicity, potentially leading to improved cell penetration and increased cytotoxicity. For instance, a 7,8-dihydroxy-4-methylcoumarin with a long alkyl chain at C3 has shown potent activity against various cancer cell lines.[9]

    • Carboxamide Moiety: Conversion of the C3-carboxylic acid to various amides allows for the introduction of diverse functionalities. This has been a successful strategy for developing potent enzyme inhibitors and anticancer agents.[2]

  • Halogenation: The introduction of halogen atoms, such as bromine, can significantly impact the biological activity, often leading to increased potency.[9]

  • Acetoxylation: Acetylation of hydroxyl groups has been shown to modulate activity, in some cases reducing cytotoxicity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of selected 4-methylcoumarin derivatives against various human cancer cell lines.

CompoundSubstituentsK562 (Leukemia)LS180 (Colon)MCF-7 (Breast)
1 7-hydroxy-4-methyl>200>200>200
2 7,8-dihydroxy-4-methyl>200>200>200
3 7,8-dihydroxy-3-decyl-4-methyl42.425.225.1
4 6-bromo-4-bromomethyl-7-hydroxy45.832.738.6

Data sourced from Miri et al. (2015).[9]

Molecular Targets and Mechanisms of Action

The anticancer effects of 4-methylcoumarin derivatives are often multi-faceted, involving the modulation of various cellular pathways.[10][11] Some of the key molecular targets and mechanisms include:

  • Enzyme Inhibition: Many derivatives have been shown to be potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and β-glucuronidase.[12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Anti-inflammatory Effects: Inflammation is a key contributor to cancer progression. Several 4-methylcoumarin derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and tumor necrosis factor-alpha (TNF-α).[13] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]

  • Antimicrobial Activity: Some derivatives also display promising antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential as dual-action therapeutic agents.[1][3][14]

Drug Discovery Workflow:

The development of new drugs based on the this compound scaffold follows a well-defined workflow:

DrugDiscovery A Scaffold Synthesis (Knoevenagel / Pechmann) B Derivative Library Generation (C3 & Ring Subs.) A->B C In Vitro Screening (Cytotoxicity, Enzyme Inhibition) B->C D SAR Analysis & Lead Identification C->D E Mechanism of Action Studies D->E G Lead Optimization D->G F In Vivo Efficacy & Toxicology E->F F->G G->B H Preclinical Development G->H

Caption: Iterative drug discovery workflow for 4-methylcoumarin derivatives.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. The synthetic methodologies of Knoevenagel condensation and Pechmann reaction are robust and adaptable, allowing for the generation of diverse chemical libraries. The compelling anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, coupled with a growing understanding of their structure-activity relationships and molecular targets, underscore their significant potential in drug discovery.

Future research in this area should focus on the strategic design of derivatives with improved potency and selectivity for specific biological targets. The exploration of novel C3-substituents and the synthesis of hybrid molecules that combine the coumarin scaffold with other pharmacophores are promising avenues for the development of next-generation therapeutics. Furthermore, a deeper investigation into the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds will be crucial for their translation into clinical candidates.

References

  • BenchChem. (2025).
  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin.
  • Reddy, T. S., & Kumar, V. P. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
  • Vibzzlab. (2023, April 12).
  • Pharmrecord. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d.
  • Hacholli, V. B., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4167.
  • Hacholli, V. B., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. PubMed Central.
  • ResearchGate. (2022, November 28). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.
  • Miri, R., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(11), 1644–1651.
  • Miri, R., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online.
  • Geronikaki, A. A., et al. (2022). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PubMed Central.
  • Al-Warhi, T., et al. (2022).
  • Togna, A. R., et al. (2014). 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Biological & Pharmaceutical Bulletin, 37(2), 295-301.
  • Singh, P., et al. (2023).
  • Al-Abdullah, N. H., et al. (2022).
  • ChemSynthesis. (2025). This compound.
  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega.
  • Zhang, Y., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. PubMed Central.
  • Kumar, A., et al. (2022). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry.
  • Wang, Y., et al. (2020). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI.

Sources

MTT assay protocol for 4-methyl-2-oxo-2H-chromene-3-carboxylic acid cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cytotoxicity of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid using the MTT Assay

Introduction: Evaluating a Novel Coumarin Derivative

The coumarin scaffold is a prominent feature in a vast array of natural and synthetic compounds renowned for their diverse pharmacological properties, including significant anticancer and cytotoxic activities[1][2][3]. This compound, a member of this versatile class, warrants thorough investigation to determine its potential as a therapeutic agent. A fundamental step in this evaluation is quantifying its effect on cell viability.

This application note provides a comprehensive, field-tested protocol for determining the cytotoxicity of this compound using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay. This guide is designed for researchers in cell biology, pharmacology, and drug development, offering not just a procedural checklist, but also the scientific rationale behind critical steps to ensure robust and reproducible data.

Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT assay is a cornerstone colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4]. The scientific basis of the assay is the enzymatic conversion of a water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product[5][6]. This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells[7].

Because this conversion only occurs in viable cells, the quantity of the resulting purple formazan is directly proportional to the number of living cells in the well[8][9]. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability and the cytotoxic effect of the compound.

Materials and Reagents

Proper preparation and quality of materials are paramount for the success and reproducibility of the MTT assay.

Material/Reagent Specifications & Rationale
Test Compound This compound.
Cell Line Appropriate for the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][11]. Ensure cells are healthy and in the logarithmic growth phase.
MTT Reagent 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Must be filter-sterilized and protected from light to prevent degradation[7].
Solubilization Solution Dimethyl Sulfoxide (DMSO) is highly effective and commonly used[12]. Alternatives include 10% SDS in 0.01 M HCl or acidified isopropanol. The choice may depend on the cell line and potential for compound interference.
Cell Culture Medium Complete medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics. For the MTT incubation step, a serum-free, phenol red-free medium is recommended to reduce background absorbance and interference[13].
Phosphate-Buffered Saline (PBS) Sterile, pH 7.4. Used for washing cells.
Instrumentation & Consumables 96-well flat-bottom sterile microplates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (ELISA reader), inverted microscope, sterile pipette tips, and reservoirs.
Control Compounds Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, final concentration <0.5%)[13]. Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

Experimental Workflow & Protocol

This protocol is optimized for adherent cells in a 96-well plate format. Volumes should be adjusted for other formats.

Phase 1: Cell Seeding and Preparation (Day 1)

The goal is to establish a sub-confluent monolayer of healthy, exponentially growing cells. The optimal seeding density prevents overgrowth during the experiment and ensures a linear relationship between cell number and formazan production[14].

  • Cell Harvest: Trypsinize adherent cells from a culture flask when they are at 70-80% confluency. Neutralize trypsin, centrifuge the cell suspension, and resuspend the pellet in fresh, complete culture medium.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well (100 µL volume) for a 24-hour treatment period[13][15].

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume logarithmic growth[8].

Phase 2: Compound Preparation and Cellular Treatment (Day 2)

This phase involves exposing the cells to a range of concentrations of this compound to determine a dose-response relationship.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the test compound in sterile DMSO. Gentle warming or sonication may be required to fully dissolve the compound[16].

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. Remember to account for the 2x dilution that occurs when adding 100 µL of the compound solution to the 100 µL of medium already in the wells.

  • Cell Treatment: After 24 hours of incubation, carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound, vehicle control, or positive control to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Table 1: Example 96-Well Plate Layout

1 2 3 4 5 6 7 8 9 10 11 12
A Blank C1 C1 C1 C5 C5 C5 PC PC PC VC VC
B Blank C1 C1 C1 C5 C5 C5 PC PC PC VC VC
C Blank C2 C2 C2 C6 C6 C6 PC PC PC VC VC
D Blank C2 C2 C2 C6 C6 C6 Untreated Untreated Untreated VC VC
E Blank C3 C3 C3 C7 C7 C7 Untreated Untreated Untreated VC VC
F Blank C3 C3 C3 C7 C7 C7 Untreated Untreated Untreated VC VC
G Blank C4 C4 C4 C8 C8 C8 Untreated Untreated Untreated VC VC
H Blank C4 C4 C4 C8 C8 C8 Untreated Untreated Untreated VC VC

C1-C8: Test Compound Concentrations; PC: Positive Control; VC: Vehicle Control; Untreated: Cells + Medium only; Blank: Medium + MTT + Solvent only.

Phase 3: The MTT Assay Reaction (Day 3 or 4)

This is the core colorimetric phase where viable cells convert MTT to formazan.

  • Prepare MTT Solution: Shortly before use, dilute the 5 mg/mL MTT stock solution to 0.5 mg/mL in serum-free, phenol red-free medium[8]. Prepare enough for 100 µL per well.

  • Remove Treatment Media: Carefully aspirate the media containing the test compound from all wells.

  • Wash Cells (Optional but Recommended): Gently wash each well with 100 µL of sterile PBS to remove any residual compound that might interfere with the assay. Aspirate the PBS.

  • Add MTT Reagent: Add 100 µL of the 0.5 mg/mL MTT solution to each well, including the blank controls[17].

  • Incubate: Incubate the plate for 2-4 hours at 37°C, protected from light (e.g., wrapped in aluminum foil)[18]. During this time, viable cells will produce intracellular purple formazan crystals, which can be observed with an inverted microscope.

  • Solubilize Formazan: After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals or the cell layer. Add 100-150 µL of DMSO to each well.

  • Ensure Complete Dissolution: Place the plate on an orbital shaker for 10-15 minutes at room temperature, still protected from light, to ensure all formazan crystals are fully dissolved. Gently pipette up and down if necessary, avoiding bubble formation[12].

Phase 4: Data Acquisition and Analysis
  • Measure Absorbance: Read the absorbance of the plate using a microplate spectrophotometer at a wavelength of 570 nm[18][19]. It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance from plate imperfections or bubbles.

  • Calculate Cell Viability:

    • First, subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Visualizing the MTT Assay Protocol

The following diagram illustrates the complete experimental workflow.

MTT_Workflow MTT Assay Workflow for Cytotoxicity Assessment cluster_prep Phase 1 & 2: Preparation & Treatment cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Analysis start Start: Healthy Cells in Logarithmic Growth seed_cells 1. Seed Cells in 96-Well Plate start->seed_cells incubate_24h 2. Incubate 24h (Allow Adhesion) seed_cells->incubate_24h treat_cells 3. Treat Cells with Compound (Serial Dilutions) incubate_24h->treat_cells incubate_treat 4. Incubate 24-72h (Compound Exposure) treat_cells->incubate_treat add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calc_viability 9. Calculate % Viability read_abs->calc_viability plot_ic50 10. Plot Dose-Response Curve & Determine IC₅₀ calc_viability->plot_ic50 end_point End: Cytotoxicity Profile plot_ic50->end_point

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Key Considerations and Troubleshooting

Ensuring the integrity of your results requires vigilance for common pitfalls.

Problem Potential Cause(s) Solution(s)
High Background Absorbance - Microbial contamination of medium or cells.- Phenol red in the medium interferes with readings[13].- Test compound is colored or reduces MTT directly[20].- Maintain strict aseptic technique.- Use phenol red-free medium during the MTT incubation step.- Run a control with the compound in cell-free wells to measure its intrinsic absorbance or reducing potential.
Low Absorbance Signal - Cell seeding density is too low[13].- MTT incubation time is too short[13].- Cells have low metabolic activity (e.g., senescent cells).- Optimize cell number with a titration experiment to find the linear range.- Increase MTT incubation time (up to 4 hours is typical)[13].- Use cells in the logarithmic growth phase.
Poor Reproducibility - Incomplete solubilization of formazan crystals[15].- "Edge effect" in the 96-well plate due to evaporation[15].- Inconsistent pipetting or cell seeding.- Ensure thorough mixing after adding the solvent; use an orbital shaker.- Fill perimeter wells with sterile PBS or medium and do not use them for experimental samples[15].- Use calibrated pipettes and ensure a homogenous cell suspension when seeding.
Increased Absorbance with Higher Compound Dose - The compound may induce a stress response that increases metabolic activity at low concentrations[20].- The compound interferes with the assay chemistry[20].- Check cell morphology under a microscope for signs of stress or death.- Test a wider and higher range of concentrations to see if a cytotoxic effect appears.- Consider a complementary cytotoxicity assay (e.g., LDH release or neutral red uptake) to confirm results[20].

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the cytotoxic potential of novel compounds like this compound. Success hinges on careful optimization of experimental parameters, particularly cell density and incubation times, and the inclusion of appropriate controls. By understanding the causality behind each step, researchers can generate accurate and trustworthy data, paving the way for further development of promising therapeutic candidates.

References

  • Wikipedia. (2024). MTT assay. Retrieved from [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]

  • Various Authors. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2020). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. Retrieved from [Link]

  • Matos, M. J., Varela, C., Viña, D., & Borges, F. (2016). Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. Future Medicinal Chemistry. Retrieved from [Link]

  • Perez-Cruz, C., Montero, G., & Garcia-Beltran, O. (2016). Cytotoxic and Antitumor Activity of some Coumarin Derivatives. PubMed. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sanna, D., Carta, A., & Contini, A. (2020). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • de Castro, M. B., de Oliveira, L. G., & de Souza, R. A. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. PubMed. Retrieved from [Link]

  • Al-Warhi, T., Rizk, O., & Sabt, A. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. MDPI. Retrieved from [Link]

  • Grela, E., Kozłowska, J., & Grabowiecka, A. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. PMC - NIH. Retrieved from [Link]

  • Various Authors. (n.d.). MTT assay for PC-12 cells. Spectrophotometric measurement of... ResearchGate. Retrieved from [Link]

  • Sariozkan, S. (2020). The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols. PMC - NIH. Retrieved from [Link]

  • Various Authors. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d. ResearchGate. Retrieved from [Link]

  • Sichaem, J., & Sirimangkalakitti, N. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Nikolova, S., & Chimov, A. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]

  • Kumar, S., & Singh, B. K. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Retrieved from [Link]

  • Zhou, P., & Zhang, L. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • Kumar, D., & Kumar, N. (2015). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for Antibacterial Screening of 4-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Coumarin Scaffolds in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Among the privileged scaffolds in medicinal chemistry, coumarins (2H-chromen-2-ones) and their derivatives have garnered significant attention.[1][2] These compounds, belonging to the benzopyrone family, are abundant in nature and exhibit a wide spectrum of pharmacological activities, including antibacterial, anticoagulant, antioxidant, and anti-inflammatory properties.[1][3]

The antibacterial potential of coumarins is particularly noteworthy. The core coumarin structure can serve as a pharmacophore that interacts with bacterial targets. A key mechanism of action for many coumarin derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4] By binding to the B subunit of this enzyme, coumarins can block its ATPase activity, leading to an inhibition of DNA supercoiling and ultimately, bacterial cell death.[4]

This document provides a comprehensive guide for researchers screening analogs of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid for antibacterial activity. It is designed to offer not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating workflow.

Part 1: Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs often involves well-established condensation reactions. For instance, the Pechmann condensation, which involves the reaction of a phenol with a β-keto acid or ester under acidic conditions, is a common route to coumarins. Modifications to the starting materials, such as using substituted phenols or varying the β-keto ester, allow for the generation of a library of analogs with diverse functionalities. These modifications are crucial for structure-activity relationship (SAR) studies, which aim to correlate specific chemical features with antibacterial efficacy.[1]

For example, the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate, a precursor to many analogs, can be achieved by refluxing salicylaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and acetic acid.[5] Subsequent hydrolysis or amidation of the ester group can yield a variety of derivatives.

Part 2: Core Antibacterial Screening Protocols

A hierarchical approach is recommended for screening novel compounds. This typically begins with a primary qualitative screen to identify active compounds, followed by quantitative assays to determine the potency of these "hits."

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective, and straightforward technique for the initial screening of antimicrobial activity.[6][7] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit bacterial growth.

Principle: An agar plate is uniformly inoculated with a standardized suspension of the test bacterium. Wells are then created in the agar, and the test compounds are introduced into these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the well where bacterial growth is prevented.[6]

  • Preparation of Media and Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Aseptically pour approximately 20-25 mL of the molten MHA into sterile 100 mm Petri dishes on a level surface.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture of the test bacterium on a non-selective agar plate, touch 4-5 well-isolated colonies with a sterile loop or swab.[8]

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[9]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Preparation and Sample Application:

    • Using a sterile cork borer (typically 6-8 mm in diameter), punch wells into the agar.[10]

    • Carefully remove the agar plugs.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

    • Include positive (a known antibiotic) and negative (solvent alone) controls on each plate.[9][11]

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours in an inverted position.[11]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition generally indicates greater antibacterial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Once active compounds are identified, the next step is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[12][13] This quantitative measure is crucial for comparing the potency of different analogs.

Principle: The broth microdilution method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plates are examined for visible signs of bacterial growth (turbidity).[13][14]

  • Preparation of Reagents:

    • Test Compounds: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO) at a concentration at least 10 times higher than the highest concentration to be tested.

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

    • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard as described in the agar well diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the compound.

    • This will create a gradient of compound concentrations.

    • Reserve wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).[13]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Diagram of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis Compound Compound Stock Solution Dilute Create 2-fold Serial Dilutions of Compound Compound->Dilute Media Mueller-Hinton Broth (CAMHB) Dispense Dispense 50 µL CAMHB to all wells Media->Dispense Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Add 50 µL of Inoculum to wells Inoculum->Inoculate Dispense->Dilute Dilute->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Controls Set up Growth & Sterility Controls Controls->Incubate Read Visually Read MIC: Lowest concentration with no turbidity Incubate->Read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

The MIC value indicates growth inhibition but does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) effects. The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an agent that kills 99.9% of the initial bacterial population.[15][16]

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The number of surviving bacteria is then determined by counting the colony-forming units (CFUs).[17][18]

  • Following MIC Determination:

    • Use the microtiter plate from the completed MIC assay.

  • Subculturing:

    • From the wells corresponding to the MIC and at least two higher concentrations, take a small aliquot (e.g., 10-20 µL).

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the positive growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[15][18]

  • Interpretation:

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[16][19]

    • If the MBC/MIC ratio is >4, the agent is typically considered bacteriostatic.

Diagram of the MIC to MBC Workflow

MIC_to_MBC_Workflow cluster_mic MIC Determination cluster_subculture Subculturing cluster_mbc MBC Analysis MIC_Plate Completed MIC Plate (No visible growth in wells ≥ MIC) Aliquot Take Aliquots from MIC, MICx2, MICx4 wells MIC_Plate->Aliquot Plate Spot onto Antibiotic-Free MHA Plate Aliquot->Plate Incubate Incubate MHA Plate (37°C, 18-24h) Plate->Incubate Count Count Colonies (CFU) Incubate->Count Determine Determine MBC: Lowest concentration with ≥99.9% killing Count->Determine

Caption: Sequential workflow from MIC to MBC determination.

Part 3: Data Presentation and Interpretation

Summarizing Screening Data

For a library of synthesized analogs, a summary table is highly effective.

Compound IDStructure/SubstitutionZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC/MIC Ratio vs. S. aureus
Parent This compoundDataDataDataDataData
Analog 1 e.g., 7-hydroxy-DataDataDataDataData
Analog 2 e.g., 6-chloro-DataDataDataDataData
Analog 3 e.g., 3-carboxamideDataDataDataDataData
Control e.g., CiprofloxacinDataDataDataDataData

Note: This is a template. Actual data should be filled in from experimental results.

Structure-Activity Relationship (SAR) Insights

The data collected should be analyzed to identify trends in how chemical modifications affect antibacterial activity. For coumarin derivatives, several SAR observations have been reported:

  • Substituents at C3 and C4: These positions are often critical for antibacterial activity. The introduction of different functional groups can significantly modulate potency.[1]

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents on the benzene ring can influence activity. For instance, some studies have shown that electron-donating groups like methyl or methoxy can enhance potency against certain bacterial strains.[1]

  • Halogenation: The introduction of halogens, such as chlorine or fluorine, can sometimes increase the antimicrobial effect.

  • Hybrid Molecules: Linking the coumarin scaffold to other known antibacterial pharmacophores (e.g., thiazoles, quinolones) can lead to hybrid compounds with enhanced or broadened activity.[4]

By systematically evaluating the data in the context of the chemical structures, researchers can build a robust SAR model to guide the design of more potent analogs.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Dai, H., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie, 353(5), e1900380. Retrieved from [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 104-109. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Lab Experiments. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11). Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Sharma, S., et al. (2023). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 28(14), 5484. Retrieved from [Link]

  • Chen, L., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 986681. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Rejo Jacob Joseph. (2020). Agar well diffusion assay. YouTube. Retrieved from [Link]

  • Jo, A. R., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Applied Sciences, 12(19), 9579. Retrieved from [Link]

  • Al-Fahd, N., et al. (2024). Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. Scientific Reports, 14(1), 2217. Retrieved from [Link]

  • Barry, A. L., et al. (1982). Inoculum standardization in antimicrobial susceptibility testing. Journal of Clinical Microbiology, 16(6), 999-1003. Retrieved from [Link]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the coumarin derivatives in model bacterial strains. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design and synthesis of coumarin-based amphoteric antimicrobials with biofilm interference and immunoregulation effects. MedChemComm, 15(1), 133-146. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the coumarin derivatives 1–14 in the model bacterial strains. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of your target compound.

I. Synthesis Overview: The Pechmann Condensation and Subsequent Hydrolysis

The most common and direct route to this compound involves a two-step process:

  • Pechmann Condensation: This step involves the condensation of a phenol (most commonly resorcinol or a substituted variant) with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst to form the corresponding 4-methylcoumarin-3-carboxylate ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and overall success. This guide will dissect these potential issues and provide actionable solutions.

Logical Workflow for Synthesis and Troubleshooting

cluster_0 Step 1: Pechmann Condensation cluster_1 Troubleshooting: Step 1 cluster_2 Step 2: Saponification (Hydrolysis) cluster_3 Troubleshooting: Step 2 A Reactants: Phenol + Ethyl Acetoacetate C Reaction Conditions: Heat (Solvent or Solvent-free) A->C B Acid Catalyst (e.g., H2SO4, Amberlyst-15) B->C D Intermediate: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate C->D Condensation T1 Low to No Product Formation D->T1 T2 Formation of Dark Tars/Side Products D->T2 G Reaction Conditions: Heat (Reflux) D->G Input E Base (e.g., NaOH, KOH, LiOH) E->G F Solvent System: (e.g., EtOH/H2O, THF/H2O) F->G H Final Product: This compound G->H Hydrolysis & Acidification T3 Incomplete Hydrolysis H->T3 T4 Decarboxylation of Product H->T4 T5 Purification Challenges H->T5

Caption: Workflow of the synthesis and common troubleshooting points.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis.

Part A: Pechmann Condensation (Ester Formation)
FAQ 1: My Pechmann condensation reaction is not proceeding, or the yield of the ethyl ester is very low. What are the likely causes and solutions?

Answer:

Low or no product formation in a Pechmann condensation is a common issue that can typically be traced back to one of three areas: catalyst activity, reactant quality, or reaction conditions.

  • Catalyst Deactivation or Insufficient Acidity:

    • Causality: Concentrated sulfuric acid is a classic catalyst, but it can cause charring and side reactions. Solid acid catalysts like Amberlyst-15 or montmorillonite clay can be effective but may have variable activity based on their hydration level.

    • Troubleshooting:

      • Verify Catalyst Activity: If using a solid acid catalyst, ensure it is properly activated (e.g., by heating under vacuum to remove water).

      • Optimize Catalyst Loading: For sulfuric acid, a catalytic amount is usually sufficient. Excessive acid can lead to degradation of starting materials. For solid catalysts, the loading may need to be optimized (e.g., 10-20 wt% of the limiting reagent).

      • Alternative Catalysts: Consider using other catalysts like trifluoroacetic acid, p-toluenesulfonic acid, or ionic liquids which have been shown to be effective.[1][2]

  • Reactant Quality:

    • Causality: The purity of the phenol and ethyl acetoacetate is critical. Impurities in the phenol can inhibit the reaction, while old or improperly stored ethyl acetoacetate may have partially hydrolyzed or undergone self-condensation.

    • Troubleshooting:

      • Purify Starting Materials: If in doubt, purify the phenol by recrystallization or sublimation. Distill the ethyl acetoacetate before use.

      • Check for Water: The presence of water can interfere with the condensation, especially when using dehydrating acid catalysts like H₂SO₄. Ensure all glassware is dry.

  • Reaction Temperature and Time:

    • Causality: The Pechmann condensation is thermally driven. Insufficient temperature or reaction time will result in incomplete conversion.

    • Troubleshooting:

      • Increase Temperature: If the reaction is sluggish, cautiously increase the temperature. Solvent-free conditions often require higher temperatures (100-140 °C).

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product spot. This will help determine the optimal reaction time and prevent unnecessary heating that could lead to side products.

FAQ 2: The reaction mixture turned dark brown or black, and I have a significant amount of tar-like side products. How can I prevent this?

Answer:

The formation of dark, tarry substances is usually a result of polymerization or degradation of the starting materials or product under harsh acidic and high-temperature conditions.

  • Causality:

    • Aggressive Catalyst: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent, which can lead to charring of the organic substrates, especially at elevated temperatures.

    • Excessive Heat: Overheating the reaction mixture can promote side reactions and decomposition.

  • Preventative Measures:

    • Use a Milder Catalyst: Switch to a solid acid catalyst like Amberlyst-15 or a Lewis acid such as ZnCl₂. These are often less aggressive and can be easily filtered off after the reaction. Greener approaches using ionic liquids or deep eutectic solvents have also been reported to minimize side product formation.[3]

    • Solvent Selection: While often performed neat, using a high-boiling, inert solvent like toluene or xylene can help to better control the reaction temperature and prevent localized overheating.[4]

    • Stepwise Temperature Increase: Instead of immediately heating to the target temperature, gradually increase the heat. This allows for a more controlled reaction initiation.

    • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to shorter reaction times and reduced side product formation.[5]

Part B: Saponification (Hydrolysis of the Ester)
FAQ 3: My hydrolysis reaction is incomplete, and I still have a significant amount of the starting ethyl ester remaining. What should I do?

Answer:

Incomplete hydrolysis is a frequent hurdle, often due to insufficient base, poor solubility, or steric hindrance.

  • Causality:

    • Stoichiometry of the Base: Saponification requires at least one equivalent of base per mole of ester. In practice, a slight excess is often necessary to drive the reaction to completion.

    • Solubility Issues: The ethyl ester of this compound has limited solubility in purely aqueous solutions. If the ester is not properly dissolved, the reaction will be slow and incomplete as it can only occur at the interface of the two phases.

    • Reaction Time and Temperature: Hydrolysis of this ester can be sluggish at room temperature.

  • Troubleshooting Protocol:

    • Increase Base Equivalents: Use 1.5 to 3 equivalents of NaOH or KOH. Lithium hydroxide (LiOH) can also be a good alternative as it is sometimes more effective for hindered esters.[6]

    • Optimize the Solvent System: A mixed solvent system is crucial. A common and effective choice is a 1:1 to 3:1 mixture of ethanol and water or THF and water.[6] The organic co-solvent ensures the ester is fully dissolved, maximizing its contact with the hydroxide ions in the aqueous phase.

    • Apply Heat: Refluxing the reaction mixture is standard practice to increase the reaction rate. Monitor the reaction by TLC until the starting ester spot has completely disappeared.[7]

FAQ 4: After acidification, my yield is very low, and I suspect the product has decarboxylated. How can I avoid this?

Answer:

This is a critical issue. This compound is a β-keto acid derivative and is susceptible to decarboxylation, especially under harsh acidic conditions and/or high temperatures.

  • Causality: The carboxylic acid group at the 3-position is activated by the adjacent carbonyl group of the pyrone ring, making it prone to losing CO₂. This is exacerbated by strong acid and heat.

  • Preventative Measures:

    • Controlled Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath before and during acidification. Add the acid (e.g., 1M or 2M HCl) slowly and dropwise with vigorous stirring to dissipate any heat generated.

    • Avoid Strong Acids and High Concentrations: Use a less concentrated acid for precipitation.

    • pH Monitoring: Acidify only to the point of complete precipitation of the carboxylic acid (typically pH 2-3). Avoid going to a very low pH.

    • Immediate Filtration: Do not let the precipitated product sit in the acidic solution for an extended period. Filter the product as soon as precipitation is complete.

Part C: Purification
FAQ 5: I am having difficulty purifying the final carboxylic acid. What are the recommended methods?

Answer:

Purification can be challenging if side products with similar polarities are present. A multi-step approach is often best.

  • Recrystallization: This is the most common and effective method for purifying the final solid product.

    • Solvent Selection: A good solvent system is one in which the product is soluble when hot but sparingly soluble when cold. Ethanol, or a mixture of ethanol and water, is often a good starting point. Acetic acid can also be used.

    • Procedure:

      • Dissolve the crude product in a minimum amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash them with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.[5]

  • Acid-Base Extraction: This technique leverages the acidic nature of the product to separate it from neutral impurities.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its sodium salt.

      • Separate the layers.

      • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and carefully re-acidify with cold, dilute HCl to precipitate the purified product.

      • Filter, wash with cold water, and dry.[5]

  • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography can be employed.

    • Eluent System: A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to keep the product protonated and prevent streaking) should be determined by TLC.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from established Knoevenagel condensation procedures.[8]

  • To a 250 mL round-bottom flask, add 4-methylphenol (10.8 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • While stirring, slowly add concentrated sulfuric acid (5 mL) as the catalyst.

  • Heat the mixture in an oil bath at 120-130 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate as a white solid.

ParameterValue
Typical Yield 75-85%
Melting Point 91-93 °C
Appearance White crystalline solid
Protocol 2: Hydrolysis to this compound
  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the ethyl ester (10.0 g, 0.043 mol) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (2.6 g, 0.065 mol) in 50 mL of water.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when the starting ester is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the cooled solution by adding 2M hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2.

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

ParameterValue
Typical Yield 80-90%
Melting Point 188-190 °C
Appearance White to off-white solid

IV. References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Valizadeh, H., & Gholipur, H. (2010). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 15(4), 2565–2573. Retrieved from [Link]

  • Jadhav, S. D., & Ghosh, T. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(9), 2093. Retrieved from [Link]

  • Atkore, S. T., Bondle, G. M., Raithak, P. V., Kamble, V. T., & Hussain, M. A. (2017). Effect of solvent on the reaction of 7-hydroxy 4-methyl coumarin with aromatic aldehydes. Journal of Saudi Chemical Society, 21(Supplement 1), S327-S333. Retrieved from [Link]

  • Valizadeh, H., & Gholipur, H. (2010). Knoevenagel reaction in [MMIm][MSO₄]: synthesis of coumarins. Molecules (Basel, Switzerland), 15(4), 2565–2573. Retrieved from [Link]

  • Valizadeh, H., & Gholipur, H. (2010). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 15, 2565-2573. Retrieved from [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., ... & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. Retrieved from [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. Retrieved from [Link]

  • Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • Nikolova, S., Tsvetkova, P., Zheleva, D., & Yaneva, D. (2023). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2023(2), M1649. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]

  • Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o3024. Retrieved from [Link]

  • Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved from

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Al-Smadi, M., & Al-Momani, W. (2008). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules (Basel, Switzerland), 13(11), 2649–2659. Retrieved from [Link]

  • Journal of American Science. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3-Methoxycarbonyl-4-(2-Naphthyl). Retrieved from [Link]

Sources

optimizing reaction conditions for coumarin-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of coumarin-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important scaffold. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing coumarin-3-carboxylic acid?

A1: The Knoevenagel condensation is the most widely employed and versatile method for synthesizing coumarin-3-carboxylic acid.[1] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate or Meldrum's acid, in the presence of a basic catalyst.[1][2] While other methods like the Perkin and Pechmann reactions exist for coumarin synthesis, the Knoevenagel approach is generally preferred for its milder conditions and broader substrate scope.[1]

Q2: What are the key starting materials for the Knoevenagel synthesis of coumarin-3-carboxylic acid?

A2: The primary starting materials are:

  • A salicylaldehyde derivative: This provides the phenolic ring that will form the core of the coumarin structure.

  • An active methylene compound: Diethyl malonate is a classic choice, which requires a subsequent hydrolysis step to yield the carboxylic acid.[1][2] Meldrum's acid is another excellent option that can often lead to the direct formation of coumarin-3-carboxylic acid.[2][3]

Q3: What is the role of the catalyst in this reaction, and what are some common choices?

A3: The catalyst is crucial for promoting the condensation between the salicylaldehyde and the active methylene compound. Weak bases are typically used to deprotonate the active methylene group, initiating the reaction. Common catalysts include:

  • Piperidine: A frequently used base, often with a drop of acetic acid.[1]

  • L-proline: A greener and effective organocatalyst.[4]

  • Potassium carbonate: An inorganic base that has shown high yields.[3]

  • Environmentally friendly options: Recent research has explored the use of waste curd water and other green catalysts.[5][6]

Q4: Can this synthesis be performed as a one-pot reaction?

A4: Yes, one-pot synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation has been reported, offering a more streamlined and efficient process.[3] This approach is particularly feasible when using Meldrum's acid as the active methylene source.

Experimental Workflow: Knoevenagel Condensation for Coumarin-3-Carboxylic Acid

This section provides a generalized, step-by-step protocol for the synthesis of coumarin-3-carboxylic acid using salicylaldehyde and diethyl malonate, followed by hydrolysis.

Step 1: Knoevenagel Condensation

  • To a round-bottom flask, add salicylaldehyde, diethyl malonate, and ethanol.

  • Add a catalytic amount of piperidine and a drop of acetic acid.

  • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add cold water to precipitate the crude ethyl coumarin-3-carboxylate.

  • Filter the solid product, wash with a cold water/ethanol solution, and dry.

Step 2: Basic Hydrolysis

  • In a separate flask, dissolve the dried ethyl coumarin-3-carboxylate in ethanol and water.

  • Add potassium hydroxide (KOH) and heat the solution until it becomes clear.

  • Cool the mixture and slowly add it to a solution of hydrochloric acid (HCl) with vigorous stirring to precipitate the coumarin-3-carboxylic acid.

  • Filter the final product, wash with cold water, and dry.

Visualizing the Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Basic Hydrolysis a Mix Salicylaldehyde, Diethyl Malonate, Ethanol b Add Piperidine & Acetic Acid a->b c Reflux for 1-2 hours b->c d Monitor by TLC c->d e Precipitate with Cold Water d->e f Filter and Dry Product e->f g Dissolve Ester in Ethanol/Water f->g Proceed to Hydrolysis h Add KOH and Heat g->h i Acidify with HCl h->i j Filter and Dry Final Product i->j

Caption: A typical two-step synthesis of coumarin-3-carboxylic acid.

Optimization of Reaction Conditions

The yield and purity of coumarin-3-carboxylic acid are highly dependent on the reaction conditions. The following table summarizes various reported conditions for this synthesis.

CatalystSolventEnergy SourceTemperature (°C)Yield (%)Reference
Yb(OTf)₃Solvent-freeMicrowave-93-98[3]
Sodium AzideWaterStirringRoom Temp99[3]
Potassium CarbonateWaterStirringRoom Temp92[3]
L-prolineEthanolHeating8094[4]
MgFe₂O₄ nanoparticlesSolvent-freeUltrasound4563-73[3]
FeCl₃EthanolHeating7093[3]
Waste Curd Water-Ultrasound40Good to outstanding[5][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause A: Inactive Catalyst

    • Explanation: The basicity of the catalyst is critical. An old or improperly stored catalyst may have degraded.

    • Solution: Use a fresh bottle of the catalyst. For piperidine, ensure it is colorless; a yellow or brown color indicates degradation.

  • Possible Cause B: Suboptimal Temperature

    • Explanation: The reaction may require a specific temperature to proceed efficiently. Room temperature might not be sufficient for all catalyst/solvent systems.

    • Solution: If using a reflux setup, ensure the mixture is boiling gently. For room temperature reactions that are sluggish, consider gentle heating to 50-60 °C.

  • Possible Cause C: Insufficient Reaction Time

    • Explanation: The condensation reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC. If starting materials are still present after the recommended time, extend the reaction time and continue monitoring.

  • Possible Cause D: Water Contamination (in some systems)

    • Explanation: While some modern methods embrace water as a solvent, traditional methods using certain catalysts can be inhibited by excess water.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents if the protocol specifies.

Issue 2: Formation of a Dark-Colored, Tarry Mixture

  • Possible Cause A: High Reaction Temperature

    • Explanation: Excessive heat can lead to the decomposition of starting materials or the product, resulting in polymerization and tar formation.

    • Solution: Carefully control the reaction temperature. Use a temperature-controlled heating mantle or oil bath. If refluxing, avoid overly vigorous boiling.

  • Possible Cause B: Air Oxidation

    • Explanation: Salicylaldehyde and other phenolic compounds can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.

    • Solution: Consider running the reaction under an inert atmosphere of nitrogen or argon, particularly if the reaction is heated for an extended period.

Issue 3: Difficulty in Product Precipitation/Isolation

  • Possible Cause A: Product is too Soluble in the Reaction Mixture

    • Explanation: The product may have significant solubility in the solvent system, preventing it from crashing out upon cooling.

    • Solution: After cooling, try adding the reaction mixture to a larger volume of cold water or an ice bath to induce precipitation. Gently scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Possible Cause B: Incorrect pH during Acidification

    • Explanation: In the hydrolysis step, the coumarin-3-carboxylic acid will only precipitate if the solution is sufficiently acidic to protonate the carboxylate salt.

    • Solution: When adding HCl, check the pH of the solution with litmus paper or a pH meter to ensure it is acidic (pH 1-2). Add more acid if necessary.

Troubleshooting Decision Tree

G start Low Yield or Reaction Failure catalyst Check Catalyst Activity start->catalyst temp Verify Reaction Temperature catalyst->temp No sol_catalyst Use Fresh Catalyst catalyst->sol_catalyst Yes time Extend Reaction Time? temp->time No sol_temp Adjust Temperature temp->sol_temp Yes tar Is Mixture Tarry/Dark? time->tar No sol_time Monitor by TLC time->sol_time Yes sol_tar Lower Temp / Use Inert Atm. tar->sol_tar Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Guo, W., Zeng, Y., Lao, Z., Wu, M., Gao, D., Li, Q., Gong, S., Luo, F., Gong, Y., & Wang, L. (2024). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. University Chemistry, 39(12), 284-291.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). ACS Omega.
  • Coelho, P., & Sousa, C. (2016). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 376-379). The Royal Society of Chemistry.
  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014).
  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (n.d.). Indian Academy of Sciences.
  • Heravi, M. M., Hekmatshoar, R., & Emamgholizadeh, M. (n.d.).
  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing.
  • Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of Coumarin-3-Carboxylic Acids in Waste Curd Water: A Green Approach. European Journal of Chemistry, 14(4), 439-444.
  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (n.d.). European Journal of Chemistry.

Sources

Technical Support Center: Optimizing the Fluorescence Quantum Yield of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you enhance the fluorescence quantum yield of your coumarin derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.

Section 1: Understanding the Fundamentals of Coumarin Fluorescence

Before delving into troubleshooting, it is crucial to grasp the core principles governing the fluorescence of coumarin derivatives. The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is paramount for applications requiring bright and sensitive fluorescent probes.

The fluorescence of coumarins is highly sensitive to their molecular structure and local environment. Key factors influencing the quantum yield include the nature and position of substituents on the coumarin ring, the properties of the solvent, and the concentration of the fluorophore.

The Jablonski Diagram for Coumarin Derivatives

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S1->S0 Fluorescence (kբ) S1->S0 Internal Conversion (kᵢ꜀) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (kᵢₛ꜀) S2 S₂ (Second Excited Singlet State) T1->S0 Phosphorescence (kₚ) Absorption Absorption Absorption->S1 Absorption (kₐ) Fluorescence Fluorescence Non-Radiative Decay Non-Radiative Decay

Caption: Jablonski diagram illustrating the electronic transitions in a coumarin molecule.

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My coumarin derivative exhibits a very low fluorescence signal. What are the likely causes and how can I troubleshoot this?

A weak fluorescence signal is a common challenge that can stem from several factors. A systematic approach is necessary to diagnose and resolve the issue.

Potential Cause 1: Suboptimal Solvent Environment

The choice of solvent is critical and can dramatically influence the quantum yield of coumarin dyes.[1] Many aminocoumarins, in particular, experience a significant drop in fluorescence quantum yield in polar solvents.[2] This is often due to the formation of a non-emissive Twisted Intramolecular Charge Transfer (TICT) state.[3][4]

  • Troubleshooting Steps:

    • Solvent Polarity Screen: Experiment with a range of solvents with varying polarities (e.g., non-polar, polar aprotic, and polar protic).[1] For some derivatives, non-polar solvents may be optimal, while for others, highly polar solvents might enhance fluorescence.[5]

    • Solvent Viscosity: Increasing the solvent viscosity (e.g., using glycerol-water mixtures) can restrict molecular rotations that lead to non-radiative decay, thereby boosting the quantum yield.[6][7]

Potential Cause 2: Aggregation-Caused Quenching (ACQ)

At high concentrations, coumarin molecules can form non-fluorescent aggregates through π-π stacking interactions, a phenomenon known as Aggregation-Caused Quenching (ACQ).[8]

  • Troubleshooting Steps:

    • Concentration Dependence Study: Measure the fluorescence intensity at a series of decreasing concentrations. If the quantum yield increases upon dilution, ACQ is a likely culprit.

    • Structural Modification: If you are in the design phase, consider introducing bulky substituents to the coumarin core to sterically hinder aggregation.[9]

Potential Cause 3: Inefficient Intramolecular Charge Transfer (ICT)

The fluorescence of many coumarin derivatives relies on an efficient Intramolecular Charge Transfer (ICT) from an electron-donating group (EDG) to an electron-withdrawing group (EWG).[8]

  • Troubleshooting Steps:

    • Review Molecular Design: For optimal brightness, an EDG (like an amino or hydroxyl group) is typically placed at the 7-position, and an EWG (such as a cyano or carbonyl group) at the 3- or 4-position.[8][10]

    • pH Optimization: The protonation state of substituents can significantly impact their electron-donating or -withdrawing ability.[1] Buffer your solution to an optimal pH for your specific derivative.[11]

Question 2: I'm observing an unexpected shift in the emission wavelength of my coumarin derivative. What could be the cause?

Shifts in the emission maximum (λem) are often indicative of changes in the local environment of the fluorophore.

Observation: Red-Shift (Bathochromic Shift) with Increasing Solvent Polarity

This is a common solvatochromic effect for many coumarin derivatives.[3]

  • Explanation: The excited state (S1) of many coumarins is more polar than the ground state (S0) due to ICT.[12][13] In polar solvents, solvent molecules reorient around the excited state fluorophore, lowering its energy. This reduces the energy gap between the S1 and S0 states, resulting in the emission of lower-energy (longer wavelength) light.

Observation: Blue-Shift (Hypsochromic Shift) with Increasing Solvent Polarity

While less common for typical donor-acceptor coumarins, a blue-shift can occur in certain cases.

  • Explanation: This may indicate that the ground state is more polar than the excited state, or that specific interactions like hydrogen bonding are destabilizing the excited state in polar protic solvents.

Question 3: My quantum yield measurements are inconsistent and not reproducible. What are the common pitfalls in the experimental procedure?

Accurate determination of fluorescence quantum yield requires careful experimental technique. The comparative method, using a well-characterized standard, is the most common and reliable approach.[14][15]

Potential Pitfall 1: Inappropriate Standard Selection

The chosen standard should have absorption and emission profiles that are reasonably close to your sample.

  • Best Practices:

    • Use a well-documented standard such as quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.55) or Rhodamine 6G in ethanol (ΦF ≈ 0.95).[15][16]

    • Ensure the standard is of high purity and the solvent is identical to that used for your sample, or correct for the refractive index difference.[14]

Potential Pitfall 2: Inner Filter Effects

At high absorbances, both the excitation light and the emitted fluorescence can be reabsorbed by other fluorophore molecules, leading to an underestimation of the quantum yield.

  • Best Practices:

    • Work with dilute solutions. The absorbance at the excitation wavelength should ideally be kept below 0.1 in a 1 cm path length cuvette.[14]

    • Perform a concentration-dependent study and plot the integrated fluorescence intensity versus absorbance. The linear portion of this plot should be used for quantum yield calculations.[17]

Potential Pitfall 3: Incorrect Spectrometer Settings

Inconsistent instrument parameters will lead to erroneous results.

  • Best Practices:

    • Use the same excitation wavelength, slit widths, and detector settings for both the standard and the sample.

    • Ensure that the emission spectra are corrected for the wavelength-dependent sensitivity of the detector.

Section 3: Experimental Protocols and Data Interpretation

Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for measuring the fluorescence quantum yield of a coumarin derivative.

Workflow for Quantum Yield Measurement

G A Prepare Stock Solutions (Sample and Standard) B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Measure UV-Vis Absorbance at Excitation Wavelength B->C D Measure Fluorescence Emission Spectra C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Quantum Yield F->G

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare stock solutions of your coumarin derivative and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4) in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1).

  • Measure Absorbance:

    • Record the UV-Vis absorption spectra for all solutions.

    • Note the absorbance value at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure the same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots.

  • Calculate Quantum Yield:

    • The quantum yield of the sample (ΦX) can be calculated using the following equation[14][16]:

      ΦX = ΦST * (SlopeX / SlopeST) * (ηX2 / ηST2)

      Where:

      • ΦST is the quantum yield of the standard.

      • SlopeX and SlopeST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the solvents are different).

Data Presentation: Solvent Effects on Coumarin Fluorescence

The following table summarizes the typical effects of solvent properties on the fluorescence of a 7-aminocoumarin derivative.

Solvent PropertyEffect on λemEffect on ΦFRationale
Increasing Polarity Red-shift (Bathochromic)DecreaseStabilization of the more polar excited state; formation of a non-fluorescent TICT state.[2][3][4]
Increasing Viscosity Minimal ShiftIncreaseRestriction of molecular vibrations and rotations that lead to non-radiative decay.[6][7]
Hydrogen Bonding (Protic Solvents) VariableOften DecreasesCan facilitate the formation of the TICT state or provide additional non-radiative decay pathways.[4]

Section 4: Advanced Concepts

Aggregation-Induced Emission (AIE)

While many coumarins suffer from ACQ, some can be engineered to exhibit the opposite effect: Aggregation-Induced Emission (AIE).[18] In AIE-active molecules, intramolecular motions in solution lead to non-radiative decay and low fluorescence.[18] Upon aggregation, these motions are restricted, blocking the non-radiative pathways and causing a significant increase in fluorescence emission.[9][18] This property is highly desirable for applications in biological imaging and sensing.

References

  • Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426.
  • Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin deriv
  • Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300.
  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C.
  • Substitution Effects on the Optoelectronic Properties of Coumarin Deriv
  • Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion.
  • Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes. BenchChem.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. BenchChem.
  • Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Dyes. BenchChem.
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens. iScience, 28(5), 112520.
  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 18(1), 624-659.
  • Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Journal of the Serbian Chemical Society, 83(10), 1187-1198.
  • Fluorescence properties of some coumarin dyes and their analytical implication. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(2), 331-338.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Visualized Experiments, (53), e2833.
  • (PDF) Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin.
  • Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
  • Development And Application Of Coumarin-semicyanine Dyes With High Fluorescence Quantum Yield. Globe Thesis.
  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investig
  • Technical Support Center: Troubleshooting Low Fluorescence Signal with Coumarin Dyes. BenchChem.
  • Coumarin-substituted pyrrole derivatives with aggregation-enhanced emission characteristics for detecting the glass transition temperature of polymers. Dyes and Pigments, 188, 109222.
  • Technical Support Center: Troubleshooting Coumarin 6 Fluorescence. BenchChem.
  • Standard For Measuring Quantum Yield. Scribd.
  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(81), 77803-77810.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 28(15), 5863.
  • Substitution Effects on the Optoelectronic Properties of Coumarin Deriv
  • Substituent Effect on AIE mechanism of two coumarin derivatives: uncommon TICT fluorescence in aggregation state. Journal of Fluorescence, 32(4), 1443-1448.
  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. International Journal of Molecular Sciences, 24(15), 11953.
  • Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.
  • Effect of pH on Fluorescence Spectra of Coumarin Deriv
  • Need help with fluorescence quantum yield, I went wrong somewhere. Reddit.
  • Spectral Properties of Substituted Coumarins in Solution and Polymer M
  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 141(35), 13845-13853.
  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of Coumarin-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of coumarin-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind our recommendations to ensure you can achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of coumarin-3-carboxylic acids in a question-and-answer format.

Q1: My crude coumarin-3-carboxylic acid is a brownish, sticky solid. What are the likely impurities?

A1: The brownish and sticky nature of your crude product likely indicates the presence of several impurities. The most common synthesis route, the Knoevenagel condensation of a salicylaldehyde with malonic acid or a derivative like Meldrum's acid, can lead to the following byproducts[1][2][3]:

  • Unreacted Starting Materials: Residual salicylaldehyde or malonic acid. Salicylaldehyde is particularly common if the reaction has not gone to completion.

  • Catalyst Residues: If you've used an amine catalyst like piperidine or an acid catalyst, these can remain in your crude product.[2][4]

  • Side-Reaction Products: Malonic acid can decompose at elevated temperatures to form acetic acid and carbon dioxide.[2] Other condensation byproducts may also form, especially if the reaction conditions are not optimized.

  • Polymerization Products: Salicylaldehyde can be prone to polymerization under certain conditions, leading to tar-like substances.

Q2: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the dissolved compound separates from the cooling solution as a liquid rather than a solid. This is often because the melting point of the impure compound is lower than the boiling point of the solvent.[5][6] Here’s how to troubleshoot this issue:

  • Increase the Solvent Volume: Your initial solvent volume may be too low. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.[5]

  • Switch to a Mixed Solvent System: If a single solvent isn't working, a mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly. For coumarins, ethanol/water or methanol/water are often good choices.[7]

  • Lower the Crystallization Temperature: If the melting point of your compound is low, try using a solvent with a lower boiling point.

  • Seeding: Introduce a seed crystal (a small, pure crystal of your compound) to the cooled, supersaturated solution to encourage crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q3: My yield after acid-base extraction is very low. What could be the reasons?

A3: Low recovery in an acid-base extraction is a common issue. Here are the likely culprits and how to address them:

  • Incomplete Acid-Base Reaction: Ensure you are using a base strong enough to deprotonate the carboxylic acid. For coumarin-3-carboxylic acid, a weak base like sodium bicarbonate is generally sufficient.[8][9] Mix the aqueous and organic layers thoroughly to ensure the reaction goes to completion.

  • Incorrect pH for Precipitation: After extracting with a base, you must re-acidify the aqueous layer to precipitate your product. Use a strong acid like HCl and check the pH with litmus paper to ensure it is sufficiently acidic (pH ~2) for complete precipitation.[8][10][11]

  • Solubility in the Aqueous Phase: Coumarin-3-carboxylic acid has some solubility in water.[12] If your product doesn't precipitate well upon acidification, it may be partially dissolved. You can try to recover it by extracting the acidified aqueous layer with an organic solvent like ethyl acetate.[12]

  • Insufficient Extraction: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is a more efficient way to extract the compound.

  • Premature Precipitation: If the concentration of your product is very high, it might precipitate at the interface of the two layers, making separation difficult. Diluting the organic layer before extraction can help.

Q4: How do I choose the right solvent system for column chromatography?

A4: The key to successful column chromatography is selecting a solvent system that provides good separation between your desired compound and the impurities. This is typically determined by thin-layer chromatography (TLC) beforehand.

  • Start with TLC: Spot your crude mixture on a TLC plate and test different solvent systems. A good solvent system will result in the spot for your desired compound having an Rf value of approximately 0.25-0.35.

  • Polarity is Key: Coumarin-3-carboxylic acid is a relatively polar compound due to the carboxylic acid group. You will likely need a moderately polar mobile phase. Common choices for silica gel chromatography include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[13]

  • Dealing with Streaking: The carboxylic acid group can sometimes cause streaking on the TLC plate (and poor separation on the column). Adding a small amount of acetic acid (e.g., 1%) to your eluent can suppress the ionization of the carboxylic acid and lead to sharper bands.

Section 2: Detailed Purification Protocols

Here we provide step-by-step protocols for the most common purification techniques for coumarin-3-carboxylic acids.

Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System

This method is effective for removing less polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude coumarin-3-carboxylic acid in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction

This technique is excellent for separating the acidic coumarin-3-carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that is formed.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all the aqueous extracts.

  • Back-Washing (Optional): Wash the combined aqueous extracts with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper). The coumarin-3-carboxylic acid should precipitate out as a solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Workflow for Acid-Base Extraction

G cluster_layers Separatory Funnel crude Crude Product (Coumarin-3-carboxylic acid + Neutral Impurities) dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with aq. NaHCO3 dissolve->extract organic_layer Organic Layer (Neutral Impurities) extract->organic_layer Separate Layers aqueous_layer Aqueous Layer (Sodium Coumarin-3-carboxylate) extract->aqueous_layer wash_org Wash with Brine, Dry (Na2SO4), Evaporate Solvent organic_layer->wash_org acidify Acidify with HCl (aq) aqueous_layer->acidify pure_neutral Pure Neutral Impurities wash_org->pure_neutral filter Vacuum Filtration acidify->filter pure_product Pure Coumarin-3-Carboxylic Acid filter->pure_product

Caption: Workflow for the purification of coumarin-3-carboxylic acid using acid-base extraction.

Section 3: Data Tables for Reference

Table 1: Physicochemical Properties of Coumarin-3-Carboxylic Acid

PropertyValueSource(s)
Molecular Formula C₁₀H₆O₄[14]
Molecular Weight 190.15 g/mol [14]
Appearance Light brown to white crystalline powder[8]
Melting Point 189-192 °C (decomposes)[1][15]
pKa ~1.84[1][12]
Water Solubility 13 g/L (at 37 °C)[8][12]
Solubility in other solvents Soluble in DMSO, ethanol; slightly soluble in water; insoluble in ether, benzene, petroleum ether.[15][16]

Table 2: Typical TLC Solvent Systems for Coumarin Derivatives

Solvent System (v/v)ApplicationExpected Rf Range
Hexane:Ethyl Acetate (7:3) General purpose for less polar derivatives0.2 - 0.5
Dichloromethane:Methanol (95:5) For more polar derivatives0.3 - 0.6
Ethyl Acetate:Acetic Acid (99:1) To reduce streaking of the carboxylic acid0.4 - 0.7

Section 4: Logical Relationships in Purification

The choice of purification method depends on the nature of the impurities present in the crude product. The following diagram illustrates the decision-making process.

G cluster_impurities Primary Impurity Type cluster_methods Recommended Purification Method start Crude Coumarin-3-Carboxylic Acid neutral Neutral / Non-polar (e.g., unreacted salicylaldehyde) start->neutral polar_acidic Other Acidic / Polar (e.g., malonic acid, side-products) start->polar_acidic complex_mixture Complex Mixture start->complex_mixture acid_base Acid-Base Extraction neutral->acid_base Most Effective recrystallization Recrystallization polar_acidic->recrystallization Often Sufficient column Column Chromatography complex_mixture->column Most Versatile acid_base->recrystallization For further polishing recrystallization->column If impurities co-crystallize

Caption: Decision tree for selecting a purification method based on impurity type.

References

  • Acid-Base Extraction.1. University of Colorado Boulder. [Link]

  • ResearchGate. Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. [Link]

  • UCLA Chemistry and Biochemistry. Liquid/liquid Extraction. [Link]

  • Brainly. What error could explain a low percent recovery in acid-base extraction?. [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]

  • ResearchGate. Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents at Temperatures from 293.15 to 333.15 K. [Link]

  • ResearchGate. Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). [Link]

  • Revue Roumaine de Chimie. Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. [Link]

  • SIELC Technologies. Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • IntechOpen. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]

  • Royal Society of Chemistry. 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. [Link]

  • Stack Exchange. What are potential sources of low recovery in this acid-base extraction experiment?. [Link]

  • SpectraBase. Coumarin-3-carboxylic acid, benzyl ester - Optional[1H NMR] - Spectrum. [Link]

  • Maynooth University Research Archive Library. Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. [Link]

  • PubMed. Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. [Link]

  • ResearchGate. What are the techniques that can be use to purify coumarins ?. [Link]

  • ResearchGate. How to recrystallize an oily compound after column chromatography ?. [Link]

  • ResearchGate. A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. [Link]

  • ResearchGate. ChemInform Abstract: Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. [Link]

  • ResearchGate. The preparation of coumarin-3-carboxylic acid. [Link]

  • Google Patents.
  • New Journal of Chemistry. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. [Link]

  • Chemistry LibreTexts. 12.3: Optimizing Chromatographic Separations. [Link]

  • Reddit. need help with acid-base extraction lab!. [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]

  • ResearchGate. Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. [Link]

  • YouTube. Recrystallization. [Link]

  • MDPI. Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. [Link]

  • Indian Academy of Sciences. Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum′s Acid and Alcohols.. [Link]

  • ACS Publications. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. [Link]

  • MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

  • NIST. Coumarin-3-carboxylic acid. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 833-31-8). This document provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological and chemical assays. Our goal is to equip you with the knowledge to ensure your experimental results are both accurate and reproducible.

Introduction: The Solubility Hurdle

This compound is a valuable scaffold in medicinal chemistry and a key reagent in various assays. However, its planar, relatively nonpolar ring structure combined with an ionizable carboxylic acid group presents a common challenge: low aqueous solubility. This can lead to compound precipitation, which significantly impacts assay performance, yielding unreliable and misleading data such as artificially low potency or erratic results.[1] This guide explains the underlying physicochemical principles and provides a systematic approach to overcoming these solubility limitations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: My compound is fully dissolved in its DMSO stock, but I see precipitation (cloudiness/particles) when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound exceeding its kinetic solubility limit.[2] While this compound is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the DMSO stock is diluted into a predominantly aqueous environment.[2][3] The drastic change in solvent polarity causes the compound to "crash out" of the solution. A clear stock solution does not guarantee solubility in the final assay medium.[2]

Q2: What is the best solvent to prepare my initial stock solution?

A: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[4] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules.[4] For accurate and consistent results, it is crucial to prepare stock solutions with meticulous care, using high-quality measuring instruments like analytical balances and volumetric flasks.[5][6]

Q3: Can I adjust the pH of my assay buffer to improve the solubility of this compound?

A: Absolutely. This compound is a carboxylic acid, meaning its solubility is highly pH-dependent.[7] At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated (-COOH), making the molecule neutral and less water-soluble. By increasing the pH of the buffer to a value above its pKa, the group deprotonates to form a negatively charged carboxylate ion (-COO⁻), which is significantly more soluble in aqueous media.[8][9][10] This is one of the most effective strategies for this class of compounds.[]

Q4: What is the maximum final concentration of DMSO I should have in my assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[2] While higher concentrations might keep the compound in solution, they can introduce artifacts by affecting the activity of enzymes or the health of cells, thereby confounding your experimental results.[2] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including all controls.

Q5: How do I know if poor solubility is negatively affecting my assay results?

A: Signs of solubility-related issues include:

  • Visible precipitation or turbidity in the assay plate wells.[12]

  • Erratic, non-reproducible data points or dose-response curves.[1]

  • An IC50 value that appears to plateau at higher concentrations (a "flat" bottom to the curve).

  • A significant discrepancy in potency when comparing results from different assay formats (e.g., biochemical vs. cell-based assays).[1]

Troubleshooting Guides & Optimization Strategies

If the FAQs did not resolve your issue, follow these in-depth guides for a systematic approach to optimizing your experimental conditions.

Guide 1: Systematic Assessment of Solubility

Before proceeding with extensive assays, it is crucial to determine the maximum soluble concentration of your compound in the exact assay buffer you plan to use. A trial-and-error approach during a large screen is inefficient and costly.[13]

Logical Framework for Solubility Optimization

The following decision tree provides a structured path for troubleshooting and optimizing the solubility of this compound.

G start Start: Compound Precipitation Observed in Assay stock_check Is the high-concentration stock (e.g., 50 mM in DMSO) clear and fully dissolved? start->stock_check precip_in_stock Issue: Stock Insolubility Action: 1. Gently warm/sonicate. 2. Re-make stock at lower conc. 3. Try alternative solvent (e.g., DMF). stock_check->precip_in_stock No buffer_check Does precipitation occur upon dilution into the final aqueous assay buffer? stock_check->buffer_check Yes ph_option Is pH modification compatible with your assay's biological system? buffer_check->ph_option Yes reduce_conc Strategy 3: Reduce Concentration Action: Lower the highest tested concentration of the compound to below its experimentally determined solubility limit. buffer_check->reduce_conc No, soluble at low conc. adjust_ph Strategy 1: pH Adjustment Action: Increase buffer pH to > 7.5. (e.g., use Tris or HEPES buffer) This deprotonates the carboxylic acid, increasing aqueous solubility. ph_option->adjust_ph Yes cosolvent_option Strategy 2: Co-Solvent Addition Action: Add a co-solvent (e.g., 1-5% PEG400, propylene glycol) to the assay buffer. This reduces solvent polarity. ph_option->cosolvent_option No success Success: Compound Solubilized Proceed with validated assay. adjust_ph->success cosolvent_option->success reduce_conc->success

Caption: Decision tree for selecting a solubilization strategy.

Guide 2: Optimizing Stock Solution Preparation

The accuracy of all subsequent dilutions depends entirely on the quality of the initial stock solution.[14]

  • Accurate Weighing: Use a calibrated analytical balance. For small masses, it is often more accurate to weigh a slightly larger amount (e.g., 5-10 mg), record the exact weight, and calculate the precise concentration.[6]

  • Solvent Choice: Use anhydrous, high-purity DMSO.

  • Dissolution: Add the solvent to the solid compound. Use a vortex mixer to ensure thorough mixing.[5] If needed, gentle warming (to 30-37°C) or brief sonication can aid dissolution, but be cautious of compound stability.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[1][15]

Guide 3: Best Practices for Assay Plate Preparation

The dilution step is the most critical point where precipitation occurs. The goal is to minimize the time the compound spends in a high-concentration, low-DMSO environment.

Recommended Workflow

G weigh 1. Accurately Weigh Solid Compound stock 2. Prepare High-Conc. Stock in 100% DMSO (e.g., 20-50 mM) weigh->stock serial_dmso 3. Create Serial Dilution Plate in 100% DMSO stock->serial_dmso transfer 4. Transfer Small Volume (e.g., 1 µL) of DMSO dilutions to Assay Plate serial_dmso->transfer add_buffer 5. Add Final Assay Buffer (containing cells, enzyme, etc.) to Assay Plate (e.g., 99 µL) transfer->add_buffer mix 6. Mix Immediately & Thoroughly add_buffer->mix incubate 7. Incubate & Read mix->incubate

Caption: Recommended workflow for assay plate preparation.

It is preferable to add the small volume of DMSO stock directly to the final assay media solution.[1] The components within the media (such as proteins, lipids, or other excipients) can help stabilize the compound and keep it in solution. Avoid intermediate dilution steps in plain aqueous buffer, as this increases the risk of precipitation.[1]

Quantitative Data & Protocols
Table 1: Solubility Characteristics & Recommended Solvents
Solvent / ConditionSolubility ProfileRecommendation & Comments
Water (pH < 6.0) Very PoorNot recommended. The compound is in its neutral, protonated form which has low aqueous solubility.[7]
Aqueous Buffer (pH > 7.5) Good to ExcellentHighly Recommended. Deprotonation of the carboxylic acid to the carboxylate salt dramatically increases water solubility.[9][10]
DMSO ExcellentRecommended for primary stock solution. A powerful aprotic solvent.[4]
Ethanol ModerateCan be used as a co-solvent. Less effective than DMSO for high-concentration stocks.[]
Methanol ModerateSimilar to ethanol; can be considered as a co-solvent.
PEG 400 / Propylene Glycol Good (as co-solvents)Recommended for addition to the final assay buffer (1-5% v/v) to increase the solubility of poorly soluble compounds.[][16]
Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to empirically determine the solubility limit of your compound in your specific assay buffer.

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial dilution of your compound in 100% DMSO. Start from a high concentration (e.g., 50 mM) and perform a 1:2 dilution series across the plate.

  • Prepare Assay Plate: Add 198 µL of your final assay buffer to the wells of a clear, flat-bottom 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound dilution plate to the assay plate. This creates a 1:100 final dilution with a consistent 1% DMSO concentration.

  • Mix and Incubate: Mix the plate immediately on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measure: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 650 nm. The concentration at which light scattering significantly increases above the baseline indicates the limit of solubility.

References
  • Best Practices For Stock Solutions. (n.d.). FasterCapital.
  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). Aptuit.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Troubleshooting. (n.d.). BioAssay Systems.
  • How to prevent "Antibacterial agent 102" precipitation in assays. (2025). Benchchem.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • How does pH affect solubility? (2025, March 11). askIITians.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate.
  • The influence of pH on solubility in water. (n.d.). Course Hero.
  • pH Effects on Solubility. (n.d.). Chad's Prep.
  • Does pH affect solubility? (2023, March 17). AAT Bioquest.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). Gaylord Chemical Company, L.L.C..

Sources

avoiding side reactions in the synthesis of substituted coumarins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted coumarins. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we will address common challenges and side reactions encountered during synthesis, providing in-depth, mechanistically grounded troubleshooting strategies to enhance yield, purity, and reproducibility.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of the coumarin scaffold can be accomplished through several classic organic reactions. However, each method presents a unique set of potential side reactions. This section provides a detailed breakdown of these issues and their solutions.

A. The Pechmann Condensation

The Pechmann condensation, a reaction between a phenol and a β-ketoester under acidic conditions, is a cornerstone of coumarin synthesis.[1][2] While robust, it is not without its complexities.

Issue 1: Formation of Chromone Byproducts

Symptoms: You observe an isomeric byproduct that is difficult to separate from the desired coumarin. Mass spectrometry confirms the same mass, but spectroscopic data (NMR, IR) are inconsistent with the coumarin structure.

Causality: The primary competing reaction in the Pechmann condensation is the Simonis chromone cyclization.[1] This occurs when the initial reaction is an attack of the phenol's hydroxyl group on the ketone of the β-ketoester, followed by cyclization at the ester functionality. This pathway is particularly favored by certain catalysts, such as phosphorus pentoxide (P₂O₅).[1][3]

Troubleshooting Protocol:

  • Catalyst Selection: Avoid strong dehydrating agents that also act as potent Lewis acids which can preferentially activate the ketone. Sulfuric acid (H₂SO₄) is a traditional and effective catalyst that generally favors coumarin formation.[3] For milder conditions, solid acid catalysts like Amberlyst-15 or various zeolites can offer improved selectivity and easier workup.[4][5]

  • Temperature Control: Elevated temperatures can sometimes favor the formation of the thermodynamically more stable chromone. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating after the consumption of starting materials.[4]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can enhance the yield of the desired coumarin and minimize side reactions.[6][7]

Table 1: Catalyst Influence on Pechmann Condensation Product

CatalystPredominant ProductMechanistic RationaleReference(s)
H₂SO₄CoumarinActs as a strong Brønsted acid, promoting transesterification first.[3]
P₂O₅ChromoneStrong Lewis acid and dehydrating agent, activates the ketone for initial attack by the phenol.[1][3]
Amberlyst-15CoumarinSolid acid catalyst that can provide high yields and selectivity under solvent-free conditions.[4]
ZnCl₂CoumarinA Lewis acid that can effectively catalyze the reaction.[3]
Issue 2: Low Yields with Electron-Withdrawing Groups on the Phenol

Symptoms: When using phenols substituted with groups like nitro (-NO₂) or cyano (-CN), the reaction proceeds sluggishly or not at all, resulting in poor yields.

Causality: The Pechmann condensation involves an electrophilic aromatic substitution step where the phenol ring attacks an activated carbonyl group.[1] Electron-withdrawing groups deactivate the aromatic ring, making this intramolecular Friedel-Crafts-type cyclization step significantly slower.

Troubleshooting Protocol:

  • Stronger Acid Catalysts: To overcome the deactivation, a stronger acid catalyst may be required. While H₂SO₄ is standard, trifluoroacetic acid or methanesulfonic acid can be effective alternatives.[8][9]

  • Increased Temperature and Reaction Time: Carefully increasing the reaction temperature and extending the reaction time can help drive the reaction to completion. Continuous monitoring by TLC is essential to balance conversion with potential degradation.

  • Alternative Synthetic Routes: If the Pechmann condensation remains inefficient, consider alternative syntheses such as the Knoevenagel or Wittig reactions, which do not rely on the nucleophilicity of the phenol ring in the same manner.[10]

Diagram 1: Pechmann Condensation Troubleshooting Workflow

Pechmann_Troubleshooting start Pechmann Reaction Issue issue1 Chromone Formation start->issue1 Isomeric Byproduct issue2 Low Yield with EWGs start->issue2 Poor Reactivity solution1a Change Catalyst (e.g., H₂SO₄, Amberlyst-15) issue1->solution1a solution1b Optimize Temperature issue1->solution1b solution1c Solvent-Free Conditions issue1->solution1c solution2a Use Stronger Acid Catalyst issue2->solution2a solution2b Increase Temperature/Time issue2->solution2b solution2c Consider Alternative Synthesis issue2->solution2c end Optimized Synthesis solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting workflow for the Pechmann condensation.

B. The Perkin Reaction

The Perkin reaction, involving the condensation of a salicylaldehyde derivative with an acetic anhydride in the presence of a weak base (like sodium acetate), is another classical route to coumarins.[11][12]

Issue 1: Incomplete Reaction and Difficult Purification

Symptoms: The reaction mixture contains a significant amount of unreacted salicylaldehyde and the final product is difficult to purify from colored, tar-like substances.

Causality: The Perkin reaction often requires high temperatures (180-200 °C) for extended periods.[13] These harsh conditions can lead to thermal degradation of both starting materials and products. The base, typically sodium acetate, must be anhydrous, as the presence of water can hydrolyze the acetic anhydride and inhibit the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly fused sodium acetate or dry it thoroughly in an oven before use. Acetic anhydride should be of high purity.[14]

  • Optimize Base and Anhydride Stoichiometry: An excess of acetic anhydride is typically used.[14] The molar ratio of salicylaldehyde to sodium acetate can also be optimized; sometimes a sub-stoichiometric amount of the base can yield cleaner reactions.[14]

  • Alternative Bases: Triethylamine can sometimes be used as a base, potentially allowing for milder reaction conditions.[15]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating, thereby minimizing thermal decomposition.

C. The Knoevenagel Condensation

This versatile reaction condenses a salicylaldehyde with an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) catalyzed by a weak base like piperidine or an amine.[16][17]

Issue 1: Low Yields and Slow Reaction Rates

Symptoms: The reaction fails to go to completion even after prolonged reaction times, resulting in low yields of the desired coumarin.

Causality: The catalytic activity of the base is crucial. The choice of solvent can also significantly impact the reaction rate and equilibrium position.[18] In some cases, the intramolecular cyclization step is the rate-limiting step.

Troubleshooting Protocol:

  • Catalyst Screening: While piperidine is common, other catalysts like L-proline or even basic alumina can be more effective for certain substrates.[16][19]

  • Solvent Optimization: Ethanol is a common solvent, but exploring others like DMF, or even solvent-free conditions, can be beneficial.[20] In some instances, the use of ionic liquids or deep eutectic solvents has been shown to accelerate the reaction.[19][20]

  • Use of Activating Methods: Microwave or ultrasound irradiation can dramatically shorten reaction times and improve yields by providing the necessary activation energy more efficiently than conventional heating.[20][21]

  • Water Content: For reactions in ionic liquids, the amount of water can be critical. Optimizing the water content can lead to significant rate enhancements.[19]

Diagram 2: Knoevenagel Condensation Optimization

Knoevenagel_Optimization cluster_0 Reaction Parameters cluster_1 Outcome Catalyst Catalyst (Piperidine, L-Proline, Alumina) Yield Improved Yield & Purity Catalyst->Yield Solvent Solvent (Ethanol, DMF, Ionic Liquid, Solvent-Free) Solvent->Yield Activation Activation Method (Conventional, Microwave, Ultrasound) Activation->Yield

Caption: Key parameters for optimizing Knoevenagel condensation.

D. The Wittig Reaction

The Wittig reaction provides a powerful method for coumarin synthesis, often proceeding via an intramolecular olefination of a phosphorus ylide.[22]

Issue 1: Removal of Triphenylphosphine Oxide (TPPO)

Symptoms: The major challenge in Wittig reactions is the separation of the desired product from the stoichiometric byproduct, triphenylphosphine oxide (TPPO). TPPO is often soluble in common organic solvents and can co-elute with the product during chromatography.

Causality: TPPO is generated in a 1:1 molar ratio with the product. Its physical properties (polarity, solubility) can be similar to those of the coumarin product, making separation difficult.

Troubleshooting Protocol:

  • Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or cyclohexane.[23] After the reaction, concentrating the mixture and triturating the residue with a non-polar solvent can cause the TPPO to precipitate, allowing it to be removed by filtration.[24]

  • Precipitation with Metal Salts: TPPO forms complexes with certain metal salts. Adding zinc chloride (ZnCl₂) to a solution in a polar solvent can precipitate the TPPO-ZnCl₂ complex, which can then be filtered off.[24][25]

  • Horner-Wadsworth-Emmons (HWE) Variation: A common strategy to avoid TPPO is to use the Horner-Wadsworth-Emmons (HWE) reaction. This variant uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed by an aqueous workup.[26]

  • Chromatographic Separation: If other methods fail, careful column chromatography is required. A solvent system with low to moderate polarity (e.g., hexane/ethyl acetate mixtures) is typically used. Sometimes, suspending the crude mixture in a minimal amount of a solvent like dichloromethane and filtering it through a plug of silica gel can retain a significant portion of the TPPO.[24]

II. Frequently Asked Questions (FAQs)

Q1: My Pechmann condensation is giving a complex mixture of products. What is the first thing I should check?

A1: The first parameters to investigate are the purity of your starting materials and the reaction temperature. Highly activated phenols, like resorcinol, can react under very mild conditions, and excessive heat can lead to side reactions and decomposition.[1] Conversely, less reactive phenols may require higher temperatures and a stronger catalyst.[27] Always start with the mildest conditions reported for a similar substrate and optimize from there, monitoring closely with TLC.

Q2: I am trying to synthesize a 3-substituted coumarin using the Knoevenagel condensation, but the yield is very low. What can I do?

A2: Low yields in Knoevenagel condensations for 3-substituted coumarins often stem from an inefficient catalyst or suboptimal reaction conditions.[20] Consider switching from a general base like piperidine to a more specific catalyst such as L-proline or using a solid support like basic alumina.[16] Additionally, employing microwave or ultrasound irradiation can significantly enhance reaction rates and yields.[20][21]

Q3: How can I improve the E/Z selectivity in a Wittig reaction for coumarin synthesis?

A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., from alkylphosphonium salts) typically favor the formation of the (Z)-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the (E)-alkene.[28] For intramolecular Wittig reactions leading to the coumarin lactone ring, the geometry is constrained to the (Z)-isomer for ring closure to occur. If you are using an intermolecular approach first, ensure your ylide is designed to give the correct precursor geometry.

Q4: Are there "greener" alternatives to traditional acid catalysts like sulfuric acid for the Pechmann reaction?

A4: Yes, there is significant research into environmentally benign catalysts for coumarin synthesis.[5] Reusable solid acid catalysts, such as zeolites, montmorillonite clays, and sulfonic acid-functionalized resins (e.g., Amberlyst-15), have proven to be highly effective.[4][10] These catalysts reduce corrosive waste streams and are often easily separated from the reaction mixture by simple filtration.[5] Ionic liquids have also been explored as both catalysts and recyclable reaction media.[29]

Q5: My Perkin reaction is not working for a salicylaldehyde with a hydroxyl substituent. Why is this and what is the alternative?

A5: The traditional Perkin reaction conditions, which involve acetic anhydride, are incompatible with additional free hydroxyl groups on the aromatic ring as they will be acetylated.[30] This can lead to a mixture of products or prevent the desired reaction. For synthesizing hydroxyl-substituted coumarins that are difficult to obtain via the Perkin route, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) on a pre-formed coumarin core with a suitable leaving group can be an excellent alternative.[30]

References

  • Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Retrieved from [Link]

  • Trivedi, R., et al. (2012). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 17(5), 5699-5709.
  • Mujtaba, S., et al. (2021).
  • ResearchGate. (2018). Short communication: synthesis and applications of Coumarin. Retrieved from [Link]

  • Patil, S., et al. (2022). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 7(4), 3695-3705.
  • Sciforum. (n.d.). Alternative methodologies for the synthesis of substituted 3-arylcoumarins: Perkin reactions and Palladium-catalyzed synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Perkin Reaction and Related Reactions. Organic Reactions. Retrieved from [Link]

  • IISTE. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Retrieved from [Link]

  • Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(47), 29130-29155.
  • ResearchGate. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study. Retrieved from [Link]

  • Google Patents. (n.d.). US3631067A - Preparation of coumarin.
  • ACS Publications. (2023). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development.
  • ResearchGate. (2021). Optimization of the Pechmann reaction conditions. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(47), 29130-29155.
  • Royal Society of Chemistry. (2021).
  • Journal of Chemical Research, Synopses. (2001). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (5), 184-185.
  • Google Patents. (n.d.). US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction.
  • Thieme. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Retrieved from [Link]

  • Studylib. (n.d.). Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. Retrieved from [Link]...

  • Sciforum. (n.d.). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction. Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature. Journal of the Chinese Chemical Society, 54(4), 1039-1042.
  • ResearchGate. (2024). Effect of different solvents on enzymatic Knoevenagel condensation. Retrieved from [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Chemical Technology, 4(1).
  • SlidePlayer. (n.d.). Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Frontiers. (2023). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 11.
  • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. Retrieved from [Link]

  • Scientific & Academic Publishing. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. International Journal of Organic Chemistry, 9(1), 1-10.
  • Royal Society of Chemistry. (2015).
  • ACS Publications. (2022). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 7(4), 3695-3705.
  • Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research, 14(04), 01-08.
  • ResearchGate. (2020). Synthesis of coumarin by Pechman reaction -A Review. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Pechmann Reaction. Organic Reactions. Retrieved from [Link]

  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. Retrieved from [Link]

  • Indian Journal of Chemistry. (2008). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry - Section B, 47B(12), 1901-1907.
  • ResearchGate. (n.d.). Coumarin synthesis using Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2015). A Practical One-Pot Synthesis of Coumarins in Aqueous Sodium Bicarbonate via Intramolecular Wittig Reaction at Room Temperature. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Coumarin-Based Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coumarin-based metal ion sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their coumarin-derived chemosensors. Coumarins are a popular choice for developing new fluorescent chemosensors due to their intense fluorescence, structural flexibility, and biocompatibility.[1] However, achieving high selectivity for a specific metal ion in a complex sample can be a significant challenge. This resource provides in-depth, field-proven insights to address common issues and guide your experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selectivity of coumarin-based metal ion sensors.

Q1: What are the key factors influencing the selectivity of a coumarin-based sensor?

A1: The selectivity of a coumarin-based sensor is a multifactorial issue governed by the principles of coordination chemistry and molecular recognition. The primary factors include:

  • The Nature of the Receptor (Binding Site): The atoms (e.g., N, O, S) and their arrangement in the coumarin derivative's receptor site determine the preferred coordination geometry and the strength of the interaction with the metal ion. Hard and Soft Acids and Bases (HSAB) theory is a crucial concept here. Hard metal ions (e.g., Al³⁺, Ca²⁺, Mg²⁺) prefer to bind with hard donor atoms (e.g., oxygen), while soft metal ions (e.g., Hg²⁺, Pb²⁺, Ag⁺) favor soft donor atoms (e.g., sulfur, phosphorus).

  • The Size of the Binding Cavity: The three-dimensional space created by the receptor must be sterically compatible with the ionic radius of the target metal ion. A well-designed cavity can exclude larger or smaller interfering ions.

  • The Electronic Properties of the Coumarin Fluorophore: The electron-donating or withdrawing nature of substituents on the coumarin ring can influence the binding affinity and the resulting photophysical changes (e.g., fluorescence quenching or enhancement).

  • Solvent and pH: The solvent polarity and pH of the medium can significantly impact both the sensor's conformation and the speciation of the metal ion, thereby affecting their interaction. For example, some sensors are designed to operate within a specific pH range for optimal performance.[2]

Q2: What are common interfering metal ions for coumarin-based sensors, and why?

A2: Interference often arises from metal ions with similar chemical properties to the target ion. Common interfering ions include:

  • For Cu²⁺ sensors: Zn²⁺, Ni²⁺, and Co²⁺ are frequent interferents. These ions have similar ionic radii and coordination preferences to Cu²⁺.

  • For Hg²⁺ sensors: Ag⁺ and Cu²⁺ can interfere due to their affinity for soft donor atoms often used in Hg²⁺ sensors.[1]

  • For Zn²⁺ sensors: Cd²⁺ is a major interferent because it belongs to the same group in the periodic table and shares many chemical similarities with Zn²⁺.[3]

The reason for this interference lies in the fundamental principles of coordination chemistry. If the binding site of the sensor is not sufficiently pre-organized or lacks specific recognition elements, it may bind to multiple metal ions that have comparable charge densities, coordination numbers, and preferred ligand atoms.

Q3: What are the primary signaling mechanisms in coumarin-based metal ion sensors?

A3: The detection of metal ions by coumarin-based sensors typically relies on one of the following photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In the "off" state, an electron is transferred from a donor unit to the excited coumarin fluorophore, quenching its fluorescence. Upon binding a metal ion, the donor's redox potential is altered, inhibiting PET and "turning on" the fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): The sensor is initially non-fluorescent or weakly fluorescent. Binding to a metal ion rigidifies the molecular structure, which restricts non-radiative decay pathways and leads to a significant increase in fluorescence intensity.[4][5]

  • Chelation-Enhanced Quenching (CHEQ): The sensor is initially fluorescent, but upon binding to a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺), the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.[4][5]

  • Intramolecular Charge Transfer (ICT): Metal ion binding can alter the electron density distribution within the sensor molecule, leading to a shift in the absorption and emission wavelengths. This can result in a colorimetric or ratiometric fluorescent response.[1]

Troubleshooting Guides

This section provides practical solutions to common experimental problems encountered when working with coumarin-based metal ion sensors.

Problem 1: My sensor responds to multiple metal ions, not just my target.

Causality: This is the most common issue and points to a lack of specificity in the sensor's binding site. The receptor may have a flexible conformation or contain donor atoms that can coordinate with various metal ions.

Troubleshooting Steps:

  • Modify the Receptor Structure:

    • Introduce Steric Hindrance: Incorporate bulky groups near the binding site to physically block the entry of larger or smaller interfering ions.

    • Tune the HSAB Properties: If your target is a hard metal ion, use harder donor atoms like oxygen. For soft metal ions, incorporate softer donors like sulfur or nitrogen. For example, a coumarin-thiourea conjugate can be used for the selective detection of Hg²⁺.[1]

    • Pre-organize the Binding Cavity: Synthesize a more rigid sensor molecule where the binding cavity is already formed in the correct conformation to bind the target ion. This increases the binding affinity for the target and disfavors binding with other ions.

  • Optimize the Experimental Conditions:

    • pH Adjustment: The protonation state of the receptor and the hydrolysis of metal ions are pH-dependent. Systematically vary the pH of your assay to find a window where the selectivity for your target ion is maximized.

    • Solvent System: The polarity of the solvent can influence the sensor's conformation and its interaction with metal ions. Experiment with different solvent mixtures (e.g., water/acetonitrile, water/ethanol) to enhance selectivity.

  • Employ Masking Agents:

    • Concept: A masking agent is a chemical that selectively complexes with interfering ions, preventing them from binding to your sensor.

    • Protocol:

      • Identify the primary interfering ions from your initial experiments.

      • Choose a masking agent that has a high affinity for the interfering ions but a low affinity for your target ion. For example, cyanide is a common masking agent for Cu²⁺ and Ni²⁺.

      • Prepare a solution of your sensor and the interfering ion.

      • Titrate the masking agent into the solution and monitor the fluorescence response. A successful masking agent will suppress the signal from the interfering ion while having a minimal effect on the signal from the target ion.

Problem 2: The sensor's fluorescence signal is weak or unstable.

Causality: This can be due to several factors, including low fluorescence quantum yield of the coumarin derivative, aggregation of the sensor molecules, or photobleaching.

Troubleshooting Steps:

  • Enhance the Quantum Yield:

    • Structural Modification: Introduce electron-donating groups (e.g., -OH, -NR₂) at the 7-position of the coumarin ring to increase the intrinsic fluorescence quantum yield.

    • Increase Rigidity: As mentioned in CHEF, a more rigid structure can reduce non-radiative decay and enhance fluorescence.

  • Prevent Aggregation:

    • Solubility: Ensure your sensor is fully dissolved in the chosen solvent. If solubility is an issue, consider introducing more polar functional groups to the coumarin scaffold or using a different solvent system.[6]

    • Concentration: Work at lower sensor concentrations to minimize aggregation-caused quenching.

  • Minimize Photobleaching:

    • Reduce Excitation Power: Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.

    • Limit Exposure Time: Minimize the time the sample is exposed to the excitation light.

    • Use an Antifade Reagent: For microscopy applications, consider using a commercial antifade reagent.

Problem 3: The sensor shows a slow response time to the target metal ion.

Causality: A slow response time often indicates a high activation energy barrier for the binding process. This can be due to significant conformational changes required for the sensor to bind the metal ion or slow kinetics of the binding reaction itself.

Troubleshooting Steps:

  • Redesign the Sensor for Faster Binding:

    • Less Conformational Change: Design a sensor where the binding site is more accessible and requires minimal conformational rearrangement upon metal ion binding.

    • Optimize the Linker: If your sensor has a separate receptor and fluorophore connected by a linker, the length and flexibility of the linker can affect the response time. Experiment with different linkers.

  • Optimize Reaction Conditions:

    • Temperature: Gently increasing the temperature of the assay can sometimes increase the rate of the binding reaction. However, be cautious as this can also affect the stability of the complex.

    • Mixing: Ensure rapid and thorough mixing of the sensor and the metal ion solution.

Experimental Protocols & Data

Protocol: Synthesis of a Coumarin-Based Schiff Base Sensor for Cu²⁺

This protocol describes the synthesis of a simple coumarin-based Schiff base sensor, which often exhibits selectivity for Cu²⁺.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • 2-hydroxy-1-naphthaldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin (1 mmol) and 2-hydroxy-1-naphthaldehyde (1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure sensor.

Data Presentation: Selectivity of a Hypothetical Coumarin Sensor

The following table summarizes the fluorescence response of a hypothetical coumarin-based sensor to various metal ions. This type of data is crucial for evaluating the selectivity of your sensor.

Metal Ion (10 µM)Fluorescence Intensity (a.u.)Fold Change vs. Blank
Blank501.0
Cu²⁺125025.0
Zn²⁺1503.0
Ni²⁺1202.4
Co²⁺1102.2
Fe³⁺901.8
Hg²⁺851.7
Ca²⁺551.1
Mg²⁺521.04

Interpretation: The data clearly shows that the sensor has a high selectivity for Cu²⁺ over other tested metal ions, with a 25-fold fluorescence enhancement. The response to other ions is significantly lower, indicating good selectivity.

Visualizations

Signaling Mechanism of a PET-Based Coumarin Sensor

PET_Sensor cluster_0 Sensor Alone (Fluorescence OFF) cluster_1 Sensor + Metal Ion (Fluorescence ON) Fluorophore_Excited Excited Coumarin Fluorophore Fluorophore_Ground Ground State Coumarin Fluorophore_Excited->Fluorophore_Ground Fluorescence Quenched PET_Donor PET Donor (e.g., Amine) PET_Donor->Fluorophore_Excited Photoinduced Electron Transfer Fluorophore_Ground->Fluorophore_Excited Excitation Fluorophore_Excited_Bound Excited Coumarin Fluorophore Fluorophore_Ground_Bound Ground State Coumarin Fluorophore_Excited_Bound->Fluorophore_Ground_Bound Fluorescence Restored PET_Donor_Bound PET Donor Bound to Metal Metal_Ion Metal Ion PET_Donor_Bound->Metal_Ion Binding Fluorophore_Ground_Bound->Fluorophore_Excited_Bound Excitation Troubleshooting_Selectivity Start Start: Poor Sensor Selectivity Modify_Receptor Modify Receptor Structure (Sterics, HSAB) Start->Modify_Receptor Optimize_Conditions Optimize Experimental Conditions (pH, Solvent) Start->Optimize_Conditions Use_Masking_Agents Use Masking Agents Start->Use_Masking_Agents Test_Selectivity Re-evaluate Selectivity Modify_Receptor->Test_Selectivity Optimize_Conditions->Test_Selectivity Use_Masking_Agents->Test_Selectivity Test_Selectivity->Modify_Receptor Not Improved Success Success: High Selectivity Achieved Test_Selectivity->Success Improved

Caption: Troubleshooting poor sensor selectivity.

References

  • Pooja, D., et al. (2022). Coumarin‐based Chemosensors for Metal Ions Detection. Asian Journal of Organic Chemistry, 11(12). Available at: [Link]

  • Yadav, A., et al. (2023). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence, 33(5), 3747-3765. Available at: [Link]

  • Kumar, M., et al. (2024). Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples. RSC Advances, 14(1), 1-14. Available at: [Link]

  • Kim, S. H., et al. (2014). A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions. New Journal of Chemistry, 38(11), 5373-5378. Available at: [Link]

  • Singh, A., et al. (2023). A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging. Analytical Methods, 15(38), 4941-4951. Available at: [Link]

  • Gotor, R., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 11(10), 523. Available at: [Link]

  • Kumar, M., et al. (2024). Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg and Cu in aqueous and biological samples. ResearchGate. Available at: [Link]

  • Hosseini, S. A., et al. (2022). A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent. RSC Advances, 12(52), 33799-33806. Available at: [Link]

  • Li, Y., et al. (2012). A highly selective fluorescent sensor for Fe3+ ion based on coumarin derivatives. Tetrahedron Letters, 53(42), 5652-5655. Available at: [Link]

  • Sedgwick, A. C., et al. (2022). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Chemistry, 10, 862514. Available at: [Link]

  • Hancock, R. D. (2015). Controlling the Fluorescence Response of PET Sensors via the Metal-Ion π-Contacting Ability of the Fluorophore: Coumarin, a Weaker π Contacter. Inorganic Chemistry, 54(21), 10466-10477. Available at: [Link]

Sources

Technical Support Center: 4-Methyl-2-Oxo-2H-Chromene-3-Carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, this document synthesizes technical expertise and practical field insights to address common challenges encountered during the synthesis, purification, and characterization of this compound.

Synthesis Troubleshooting

The synthesis of this compound is commonly achieved via a Pechmann condensation, a method known for its efficiency in producing coumarins from phenols and β-keto esters under acidic conditions.[1][2][3] However, variations in reaction conditions can lead to several issues.

Question 1: My Pechmann condensation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the Pechmann condensation for this specific molecule often stem from suboptimal catalyst choice, reaction temperature, or the presence of impurities.

Causality and Optimization Strategy:

  • Catalyst Activity: The Pechmann condensation is acid-catalyzed.[2] The strength and concentration of the acid are critical. While strong mineral acids like sulfuric acid are traditionally used, they can lead to side reactions and harsh conditions.[1][4]

    • Troubleshooting:

      • Catalyst Screening: If using a standard catalyst like H₂SO₄, ensure it is fresh and anhydrous. Consider alternative solid acid catalysts like ZrCl₄, TiCl₄, or ion-exchange resins which can offer milder reaction conditions and easier work-up.[1]

      • Catalyst Loading: An insufficient amount of catalyst will result in an incomplete reaction. Conversely, an excess can promote side reactions. Titrate the catalyst amount, starting from catalytic quantities and gradually increasing.

  • Reaction Temperature: The reaction temperature influences the rate of both the desired condensation and potential side reactions.

    • Troubleshooting:

      • Temperature Optimization: While some Pechmann condensations require elevated temperatures (around 80-120°C), excessive heat can lead to decomposition or the formation of byproducts.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the optimal balance between reaction rate and purity.

  • Reactant Quality: The purity of the starting materials, phenol and ethyl acetoacetate (or a similar β-keto ester), is paramount.

    • Troubleshooting:

      • Purify Reactants: Ensure your phenol is free from oxidation products (often indicated by a pink or reddish hue). Purify by recrystallization or sublimation if necessary. Similarly, use freshly distilled ethyl acetoacetate.

Experimental Protocol: Optimization of Pechmann Condensation

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenol (1 equivalent).

  • Reagent Addition: Add the ethyl acetoacetate (1-1.2 equivalents).

  • Catalyst Introduction: Carefully add the acid catalyst. For H₂SO₄, this should be done dropwise and with cooling.

  • Heating: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80°C, and monitor).

  • Monitoring: Follow the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. The solid product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

Pechmann_Condensation_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage Reactants Phenol + Ethyl Acetoacetate Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Mixture Heating Heating (e.g., 80-120°C) Reaction_Mixture->Heating Quenching Pour onto Ice Heating->Quenching Reaction Complete Precipitation Product Precipitation Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Crude_Product Crude this compound Drying->Crude_Product

Caption: Workflow for the Pechmann Condensation Synthesis.

Question 2: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts in a Pechmann condensation is a common issue, often exacerbated by harsh reaction conditions.

Causality and Minimization Strategy:

  • Side Reactions: The primary side reactions include the formation of chromones via the Simonis reaction, especially when using phosphorus pentoxide as a catalyst, and potential sulfonation of the aromatic ring if using excess sulfuric acid at high temperatures.[4] Decarboxylation of the final product can also occur under prolonged heating.

    • Troubleshooting:

      • Milder Catalyst: Switch to a milder catalyst to reduce the likelihood of side reactions.

      • Temperature Control: As mentioned previously, maintain the lowest possible temperature that allows for a reasonable reaction rate.

      • Reaction Time: Avoid unnecessarily long reaction times to prevent the degradation of the product. Monitor the reaction closely with TLC and stop it once the starting material is consumed.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to colored impurities.

    • Troubleshooting:

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if the reaction is prolonged.

Troubleshooting_Byproducts cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Dark Reaction Mixture Multiple TLC Spots Cause1 Harsh Reaction Conditions Problem->Cause1 Cause2 Side Reactions (e.g., Simonis) Problem->Cause2 Cause3 Oxidation of Phenol Problem->Cause3 Cause4 Product Decarboxylation Problem->Cause4 Solution2 Optimize Temperature & Time Cause1->Solution2 Solution1 Use Milder Catalyst Cause2->Solution1 Solution3 Inert Atmosphere Cause3->Solution3 Solution4 Purify Starting Materials Cause3->Solution4 Cause4->Solution2

Caption: Troubleshooting Logic for Byproduct Formation.

Purification Troubleshooting

Purification of the crude product is crucial to obtain this compound of high purity for subsequent applications. Recrystallization is the most common method.[5][6]

Question 3: I am having difficulty recrystallizing my crude product. It either oils out or the recovery is very low. What is the best approach for recrystallization?

Answer:

The choice of solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7]

Causality and Optimization Strategy:

  • Solvent Polarity: this compound is a moderately polar molecule. A single solvent may not provide the optimal solubility gradient.

    • Troubleshooting:

      • Mixed Solvent Systems: A mixed solvent system is often effective.[6] Common choices for coumarins include ethanol/water, methanol/water, or acetic acid/water.[5][6][8]

      • Solvent Screening: Experiment with small amounts of your crude product in different solvent systems to identify the best one.

Experimental Protocol: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point).

  • Clarification: Add a few more drops of the hot soluble solvent until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (approx.)Notes
Ethanol/Water1:1 to 2:1A good starting point for many coumarin derivatives.[8]
Methanol/Water1:1Can be effective if the product is slightly more polar.[5]
Acetic Acid/Water1:4Useful for acidic coumarins, but ensure all acetic acid is removed during washing.[6]

Characterization Troubleshooting

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Question 4: The IR spectrum of my product shows a very broad peak in the 2500-3300 cm⁻¹ region, and the carbonyl peak is not as sharp as expected. Is this normal?

Answer:

Yes, this is a characteristic feature of carboxylic acids in the solid state.

Causality and Interpretation:

  • Hydrogen Bonding: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong hydrogen bonding has two main effects on the IR spectrum:

    • O-H Stretch: The O-H stretching vibration is broadened and shifted to a lower frequency, appearing as a very broad absorption in the 2500-3300 cm⁻¹ range.[9][10]

    • C=O Stretch: The carbonyl (C=O) stretching frequency is also lowered due to hydrogen bonding, typically appearing around 1710 cm⁻¹ for a dimeric carboxylic acid, as opposed to ~1760 cm⁻¹ for a free carboxylic acid.[9][10] The lactone carbonyl will also be present.

  • Expected IR Peaks for this compound:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1740-1710 cm⁻¹ (strong): C=O stretch of the lactone.

    • ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1610-1500 cm⁻¹: C=C stretching of the aromatic ring.[11]

Question 5: My ¹H NMR spectrum is complex, and I'm unsure about the peak assignments.

Answer:

The ¹H NMR spectrum of this compound has distinct regions that can be used for unambiguous assignment.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • ~12-13 ppm (singlet, broad): The acidic proton of the carboxylic acid. This peak may be exchangeable with D₂O.

  • ~7.0-8.0 ppm (multiplets): The four aromatic protons on the benzene ring. The exact splitting pattern will depend on the substitution pattern of the starting phenol.

  • ~2.5 ppm (singlet): The three protons of the methyl group at the 4-position.

Troubleshooting NMR Spectra:

  • Impurity Peaks: If you see unexpected peaks, they could be from residual solvents or byproducts. Compare your spectrum to known spectra of common solvents.

  • Broad Peaks: Broadening of peaks can be due to poor shimming of the NMR magnet, the presence of paramagnetic impurities, or chemical exchange. The carboxylic acid proton is often naturally broad.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound? A1: The molecular weight is 204.18 g/mol .[12]

Q2: Is this compound soluble in common organic solvents? A2: It generally has moderate solubility in polar organic solvents like DMSO, DMF, and hot alcohols. Its solubility in non-polar solvents like hexanes is low.

Q3: Can this compound undergo decarboxylation? A3: Yes, like many β-keto acids, it can undergo decarboxylation upon strong heating, which would result in the formation of 4-methylcoumarin.[13] This should be considered if high temperatures are used in subsequent reactions.

Q4: Are there alternative synthetic routes to this compound? A4: Yes, another common method is the Knoevenagel condensation of a salicylaldehyde derivative with a malonic acid derivative.[5][14]

References

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

  • A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary. Retrieved January 17, 2026, from [Link]

  • A new bioactive cocrystal of coumarin-3-carboxylic acid and thiourea: detailed structural features and biological activity studies. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Pechmann condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Pechmann Reaction in the Synthesis of Coumarin Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation of coumarin-3-carboxylic acid. (1944). Google Patents.
  • Methyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Pechmann Reaction. (n.d.). Organic Reactions. Retrieved January 17, 2026, from [Link]

  • Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025). Preprints.org. Retrieved January 17, 2026, from [Link]

  • 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Hydrolysis product troubleshooting. (2024). Reddit. Retrieved January 17, 2026, from [Link]

  • Why are my ester hydrolysis not working. (2025). Reddit. Retrieved January 17, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. (2018). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Purification of carboxylic acids by chemical treatment and distillation. (n.d.). Google Patents.
  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Anticancer Mechanism of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, coumarin derivatives represent a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, 4-methyl-2-oxo-2H-chromene-3-carboxylic acid stands out as a promising candidate. This guide provides a comprehensive framework for researchers to meticulously validate its anticancer mechanism. We will delve into the putative pathways of action, present a suite of robust experimental protocols for validation, and objectively compare its performance against established and emerging anticancer agents. Our approach is grounded in scientific integrity, ensuring that each experimental step contributes to a self-validating and coherent mechanistic narrative.

The Mechanistic Landscape of Coumarin Derivatives in Oncology

Coumarins exert their anticancer effects through a variety of mechanisms, often engaging multiple cellular pathways simultaneously.[3][4] This multi-targeted approach is a significant advantage in combating the heterogeneity of cancer.[5] Key reported mechanisms for coumarin-based compounds include:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective cancer therapies. Coumarins have been shown to initiate apoptosis by modulating the balance of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2), activating caspases, and inducing the release of cytochrome c from mitochondria.[6]

  • Cell Cycle Arrest: By interfering with the cell division cycle, coumarins can halt the uncontrolled proliferation of cancer cells.[3] This is often observed as an accumulation of cells in a specific phase of the cycle, such as G2/M.

  • Inhibition of Angiogenesis: Tumors require a dedicated blood supply for growth and metastasis, a process known as angiogenesis. Certain coumarin derivatives have been found to inhibit key regulators of this process, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

  • Modulation of Signaling Pathways: Aberrant signaling pathways are fundamental to cancer development. The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is a known target for some coumarin hybrids.[1][4]

Given the structural features of this compound, it is plausible that its anticancer activity arises from a combination of these mechanisms. The following sections outline a rigorous experimental workflow to investigate these possibilities.

Experimental Workflow for Mechanistic Validation

This section details a logical flow of experiments designed to systematically dissect the anticancer mechanism of this compound. We will use a panel of human cancer cell lines, for instance, a breast cancer line (e.g., MCF-7), a lung cancer line (e.g., A549), and a colon cancer line (e.g., HCT116), to assess the breadth of activity.[7] As a point of comparison, we will include a standard chemotherapeutic agent, Doxorubicin, and another structurally related coumarin with a more defined mechanism, such as 7,8-dihydroxy-4-methylcoumarin, which has shown potent cytotoxic effects.[8]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Target-Specific Assays A MTT Assay B Annexin V/PI Staining A->B E Propidium Iodide Staining & Flow Cytometry A->E C Caspase Activity Assay B->C G Western Blot for p-Akt/Akt B->G D Western Blot for Bcl-2/Bax C->D E->G F VEGFR-2 Kinase Assay

Caption: Experimental workflow for validating the anticancer mechanism.

The initial step is to quantify the cytotoxic potential of this compound across different cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound, Doxorubicin, and 7,8-dihydroxy-4-methylcoumarin for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound and cell line.

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. This provides a quantitative measure of the compound's cytotoxic potency.

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compoundExpected in low µM rangeExpected in low µM rangeExpected in low µM range
7,8-dihydroxy-4-methylcoumarin25.1[8]Data to be generated25.2[8]
Doxorubicin~0.5-1~0.1-0.5~0.2-0.8

Note: Expected values for the target compound are hypothetical and would be determined by the experiment.

Delving Deeper: Unraveling the Mode of Action

Assuming significant cytotoxicity is observed, the next phase is to investigate the underlying mechanisms.

Apoptosis is a key mechanism for many anticancer agents.[6] We will employ a multi-pronged approach to confirm its role.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[9][10]

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it identifies late apoptotic and necrotic cells.

Data Presentation: Percentage of Apoptotic Cells

TreatmentEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Vehicle Control<5%<2%
This compoundHypothesized significant increaseHypothesized increase
7,8-dihydroxy-4-methylcoumarinExpected increaseExpected increase
DoxorubicinHigh increaseHigh increase

Further Validation: To corroborate these findings, a caspase activity assay (e.g., for caspase-3/7) and a Western blot analysis to assess the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins should be performed.[11][12] An increase in the Bax/Bcl-2 ratio would strongly support the induction of apoptosis.

To determine if the compound induces cell cycle arrest, we will analyze the DNA content of treated cells.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[10]

Rationale: The amount of PI that binds to cellular DNA is proportional to the amount of DNA present. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Signaling Cascade cluster_1 Points of Inhibition by Coumarins A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR-2) A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Survival & Proliferation E->F G This compound (Hypothesized) G->B Inhibition of Angiogenesis G->D Inhibition of Survival Pathway

Caption: Putative signaling pathways targeted by coumarin derivatives.

Based on the broader mechanisms identified, we can now investigate specific molecular targets.

Experimental Protocol: VEGFR-2 Kinase Assay

If the compound shows promise in inhibiting processes potentially linked to angiogenesis, a direct assessment of its effect on VEGFR-2 is warranted.

  • Assay Setup: Utilize a commercially available VEGFR-2 kinase assay kit.

  • Compound Incubation: Incubate recombinant human VEGFR-2 with a specific substrate and ATP in the presence of varying concentrations of this compound.

  • Detection: Measure the kinase activity, typically through luminescence or fluorescence, as per the kit instructions.

Rationale: This in vitro assay directly measures the compound's ability to inhibit the enzymatic activity of a key angiogenesis regulator.

Experimental Protocol: Western Blot for PI3K/Akt Pathway

To assess the impact on this critical survival pathway:

  • Cell Lysis: Treat cells with the compounds for a shorter duration (e.g., 6 hours) and then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Rationale: A decrease in the ratio of p-Akt to total Akt would indicate inhibition of the PI3K/Akt signaling pathway.[4]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the anticancer mechanism of this compound. By employing a combination of cytotoxicity screening, apoptosis and cell cycle analysis, and target-specific assays, researchers can build a comprehensive and evidence-based understanding of its mode of action. The comparative data generated against standard and related compounds will be crucial in positioning its therapeutic potential.[13]

Future in vivo studies using xenograft models will be essential to translate these in vitro findings into a preclinical setting, further validating the compound's efficacy and safety profile.[14][15] The multifaceted nature of coumarin derivatives suggests that this compound could be a valuable addition to the arsenal of anticancer agents, potentially offering a multi-targeted approach to overcoming the complexities of cancer.[5]

References

  • Hacholli, V. B., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4167.
  • Koley, M., et al. (2023).
  • Anonymous. (n.d.). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC - NIH.
  • Anonymous. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers.
  • Anonymous. (2024).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Apoptosis Assays. Thermo Fisher Scientific - US.
  • Anonymous. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC - PubMed Central.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Apoptosis and Cell Health Detection. Elabscience®.
  • Anonymous. (n.d.). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review).
  • Anonymous. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals.
  • Anonymous. (n.d.). Apoptosis Assays.
  • Anonymous. (n.d.). A Comparative Guide to Coumarin-Based Anticancer Agents: Exploring Alternatives to 4-Chloro-6-methyl-3-nitrocoumarin. Benchchem.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Coumarin derivatives with anticancer activities: An update.
  • Anonymous. (n.d.). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. PMC - PubMed Central.
  • Haghighi, M., et al. (n.d.). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Anonymous. (2021).

Sources

A Comparative Guide to the Fluorescence of Coumarin-3-Carboxylic Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the fluorescence properties of various coumarin-3-carboxylic acids, designed for researchers, scientists, and professionals in drug development. We will explore the synthesis, photophysical characterization, and structure-property relationships of these versatile fluorophores, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Enduring Utility of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds, widely recognized for their significant biological activities and remarkable photophysical properties.[1] Their rigid structure and inherent fluorescence make them ideal scaffolds for developing fluorescent probes, laser dyes, and optical brightening agents.[2] Among the vast family of coumarin derivatives, coumarin-3-carboxylic acid stands out as a particularly valuable platform. The carboxylic acid moiety at the C3 position not only influences the molecule's electronic properties but also serves as a versatile chemical handle for conjugation to biomolecules, nanoparticles, or other functional units, enabling its use in targeted bioimaging and sensing applications.

The utility of a coumarin-based fluorophore is defined by its specific fluorescence characteristics, including its brightness (quantum yield), color (emission wavelength), and sensitivity to its environment (solvatochromism). These properties are exquisitely sensitive to the nature and position of substituents on the benzopyranone core. This guide aims to provide a systematic comparison of key coumarin-3-carboxylic acid derivatives, elucidating how simple structural modifications can be used to tune their fluorescence for specific scientific applications. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Synthesis of Coumarin-3-Carboxylic Acid Derivatives

The most robust and widely adopted method for synthesizing the coumarin-3-carboxylic acid scaffold is the Knoevenagel condensation .[2][3] This reaction typically involves the condensation of a substituted ortho-hydroxybenzaldehyde (salicylaldehyde) with a compound containing an active methylene group, followed by intramolecular cyclization.[1] For the synthesis of the carboxylic acid derivatives, Meldrum's acid is an excellent active methylene component.[4][5]

The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) yield the final coumarin ring system. The choice of catalyst (often a weak base like piperidine or triethylamine) and reaction conditions can be optimized to achieve high yields.[1][4]

Knoevenagel_Condensation_Mechanism Reactants o-Hydroxybenzaldehyde + Meldrum's Acid Intermediate1 Knoevenagel Condensation Product Reactants->Intermediate1 Condensation Base Base Catalyst (e.g., Triethylamine) Base->Reactants Catalyzes Intermediate2 Intramolecular Cyclization (Lactonization) Intermediate1->Intermediate2 Heat Product Coumarin-3-carboxylic Acid Intermediate2->Product Elimination of Acetone + CO2

Caption: General mechanism for coumarin-3-carboxylic acid synthesis.

Experimental Protocol: Synthesis of 7-Hydroxycoumarin-3-carboxylic Acid

This protocol details the synthesis of a highly fluorescent, blue-emitting coumarin derivative. The hydroxyl group at the 7-position acts as a powerful electron-donating group, significantly enhancing the fluorescence properties compared to the unsubstituted parent compound.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethylamine

  • Ethanol

  • Hydrochloric acid (2M)

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and Meldrum's acid (1.44 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add triethylamine (0.5 mL) dropwise. The solution may change color.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After cooling to room temperature, a solid precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Acidification: Slowly add 2M HCl to the cooled mixture with stirring until the pH is approximately 2. This step ensures the carboxylic acid is fully protonated.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol.

  • Drying & Purification: Dry the product under vacuum. The resulting solid, 7-hydroxycoumarin-3-carboxylic acid, is often pure enough for subsequent use. If necessary, it can be recrystallized from an ethanol/water mixture.

Principles of Fluorescence Characterization

Understanding the fluorescence of a molecule requires the measurement of several key parameters. The process begins when a molecule absorbs a photon of light, promoting an electron to an excited state. It then relaxes back to the ground state, in part by emitting a photon of lower energy (longer wavelength).

Jablonski_Diagram cluster_S0 cluster_S1 S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) (fs) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence Emission (ns) S1_v0->S0_v2 Non-radiative Decay (Heat) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps) E Energy

Caption: A simplified Jablonski diagram illustrating fluorescence.

  • Absorption (λ_abs) and Emission (λ_em) Spectra: These spectra reveal the wavelengths at which a molecule absorbs and emits light, respectively.

  • Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum (λ_em - λ_abs). A larger Stokes shift is often desirable in imaging applications to minimize self-absorption and simplify filter selection.

  • Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] A value close to 1.0 indicates a highly fluorescent molecule.

  • Solvatochromism: This refers to the change in the color of absorption or emission upon changing the polarity of the solvent.[7][8] It provides insight into the electronic charge distribution of the molecule in its ground and excited states.

Protocols for Photophysical Measurement

Accurate and reproducible characterization is paramount. The following protocols are designed to ensure data integrity.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The comparative method is a reliable technique for determining Φ_F.[9] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting fluorophores.

Causality: The core principle is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. To ensure linearity and avoid artifacts like the inner filter effect, all measurements must be performed on optically dilute solutions (Absorbance < 0.1 at the excitation wavelength).[6][10]

Quantum_Yield_Workflow Prep Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 Abs Measure Absorbance at Excitation λ Prep->Abs Fluor Measure Corrected Fluorescence Spectrum Abs->Fluor Excite at same λ Integrate Integrate Area Under Emission Curve Fluor->Integrate Calculate Calculate Φ_F using Comparative Equation Integrate->Calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Procedure:

  • Solution Preparation: Prepare a stock solution of the coumarin sample and the quantum yield standard (e.g., quinine sulfate) in the same solvent (e.g., 0.1 M H₂SO₄ or ethanol). Prepare a series of dilutions for both, ensuring their absorbance at the chosen excitation wavelength is between 0.01 and 0.1.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the spectrally corrected fluorescence emission spectrum of each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and standard. Also, record the spectrum of a solvent blank.

  • Data Processing: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this plot is the gradient (Grad). Calculate the quantum yield of the sample (X) using the following equation:[9]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated fluorescence vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST denote the test sample and the standard, respectively.

Protocol 2: Investigation of Solvatochromism

This experiment reveals how the electronic structure of the fluorophore interacts with its environment.

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Water).

  • Solution Preparation: Prepare a dilute solution of the coumarin derivative in each solvent.

  • Spectral Acquisition: Record the absorption and fluorescence emission spectra for each solution.

  • Data Analysis: Note the absorption maximum (λ_abs) and emission maximum (λ_em) in each solvent. Calculate the Stokes shift in each case. The data can be plotted against a solvent polarity function (e.g., the Lippert-Mataga plot) to quantify the change in dipole moment upon excitation.[7]

Comparative Fluorescence Data

Here we compare the photophysical properties of three key coumarin-3-carboxylic acid derivatives in ethanol to illustrate the impact of substitution at the C7 position. The C7 position is electronically conjugated to the C3-carboxyl and C2-carbonyl groups, making it a critical site for tuning the intramolecular charge transfer (ICT) character that governs fluorescence.

Table 1: Spectroscopic Properties of Coumarin-3-Carboxylic Acids in Ethanol

CompoundSubstituent (C7)λ_abs (nm)λ_em (nm)Stokes Shift (nm)
1 -H (Unsubstituted)31038575
2 -OH (Hydroxy)352[11]407[11]55
3 -N(Et)₂ (Diethylamino)415[12]485[12]70

Table 2: Fluorescence Quantum Yields (Φ_F) in Ethanol

CompoundSubstituent (C7)Relative Φ_F
1 -H~0.03
2 -OH~0.75
3 -N(Et)₂~0.90

Table 3: Solvatochromic Effect on Emission Maxima (λ_em, nm)

CompoundTolueneChloroformAcetonitrileEthanol
1 (-H) 380382386385
2 (-OH) 395400405407
3 (-N(Et)₂) 450465480485
Interpretation of Results
  • Effect of Electron-Donating Groups (EDGs): The data clearly demonstrates that adding an electron-donating group at the C7 position dramatically improves fluorescence properties.

    • Bathochromic Shift: Moving from -H to -OH to -N(Et)₂ causes a significant red-shift (bathochromic shift) in both absorption and emission spectra. This is because the EDG raises the energy of the ground state and stabilizes the excited state, reducing the energy gap for the electronic transition.

    • Quantum Yield Enhancement: The unsubstituted coumarin is weakly fluorescent. The introduction of the -OH group, and even more so the powerful -N(Et)₂ group, leads to a massive increase in the quantum yield. These groups enhance the intramolecular charge transfer (ICT) from the donor (at C7) to the acceptor part of the molecule (the carbonyl and carboxyl groups), a process that is highly favorable for efficient fluorescence emission.

  • Solvatochromism: The 7-(diethylamino) derivative (3 ) shows the most pronounced positive solvatochromism, with its emission peak shifting to longer wavelengths in more polar solvents. This indicates a significant increase in the dipole moment upon excitation. In the excited state, the polar solvent molecules reorient to stabilize the larger dipole, lowering the energy of the excited state and resulting in a red-shifted emission. This property can be harnessed to create probes that report on the polarity of their microenvironment.[7][13]

Conclusion and Application Outlook

The fluorescence of coumarin-3-carboxylic acids can be precisely and predictably tuned through chemical substitution. This guide demonstrates that the installation of electron-donating groups, particularly at the C7 position, is a powerful strategy for enhancing quantum yield and red-shifting emission wavelengths.

  • For applications requiring high brightness and blue emission (e.g., FRET donors, cell labeling), 7-hydroxycoumarin-3-carboxylic acid is an excellent choice due to its high quantum yield and large Stokes shift.[14]

  • For developing environmentally sensitive probes or for applications requiring green emission , 7-(diethylamino)coumarin-3-carboxylic acid is superior. Its strong solvatochromism and near-unity quantum yield make it an exceptionally bright and responsive fluorophore.

By understanding the fundamental relationships between chemical structure and photophysical properties, and by employing the robust protocols outlined herein, researchers can confidently select, synthesize, and characterize the optimal coumarin-3-carboxylic acid derivative to advance their specific research goals.

References

  • Karmakar, P., & Brahmachari, G. (n.d.). The preparation of coumarin-3-carboxylic acid. ResearchGate. Available at: [Link]

  • Brahmachari, G., & Karmakar, P. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering, 3(10), 2431-2438. Available at: [Link]

  • Bogdal, D. (2001). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (10), 468-469. Available at: [Link]

  • Reyes-Melo, K., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. International Journal of Organic Chemistry, 8, 257-265. Available at: [Link]

  • Bogdal, D. (2001). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research. Available at: [Link]

  • Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of Coumarin-3-Carboxylic Acids in Waste Curd Water: A Green Approach. European Journal of Chemistry, 14(4), 439-444. Available at: [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2545–2567. Available at: [Link]

  • Nikalje, A. P. G. (2015). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Cogent Chemistry, 1(1). Available at: [Link]

  • Carlos, A. M. Afonso, et al. (2017). Synthesis of Coumarin-3-carboxylic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Ghasemzadeh, M. A., & Namazi, Z. (2023). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 135(1). Available at: [Link]

  • Williams, A. T. R., et al. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • Lakshmi, S. R., Singh, V., & Chowhan, L. R. (2020). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones: a green chemistry approach. RSC Advances, 10(23), 13568-13577. Available at: [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Available at: [Link]

  • Kundu, S., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(10), 1435-1446. Available at: [Link]

  • Gotor, R., et al. (2018). AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. Journal of Fluorescence, 28(6), 1349-1358. Available at: [Link]

  • Szneler, E., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 896. Available at: [Link]

  • Vagdevi, H. M., et al. (2015). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. Records of Natural Products, 9(4), 543-552. Available at: [Link]

  • Ramesan, S. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Available at: [Link]

  • Rettig, W., & Klock, A. (1985). Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, ENT. Journal of the Chemical Society, Faraday Transactions 2, 81(9), 1279-1285. Available at: [Link]

  • Mahato, P., et al. (2020). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. Journal of Molecular Liquids, 318, 114050. Available at: [Link]

  • Pal, T., et al. (2012). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Journal of Luminescence, 132(11), 2845-2852. Available at: [Link]

  • Thomas, K. R. J., et al. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. Available at: [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]

  • de la Torre, M. C. G., & Jimenez, M. C. (2024). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Dyes and Pigments, 223, 111974. Available at: [Link]

  • Lukinavičius, G., et al. (2014). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 5(7), 829-833. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Comparing 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. The ideal fluorophore offers a combination of brightness, stability, and environmental sensitivity tailored to the specific application. This guide provides an in-depth, objective comparison of the performance of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family of dyes, with industry-standard commercial fluorescent dyes, including fluorescein, rhodamine, and cyanine derivatives. The insights and supporting experimental data presented herein are intended to empower you to make an informed decision for your research endeavors.

The Enduring Importance of a Fluorophore's Performance

In the realm of fluorescence-based applications, from cellular imaging to high-throughput screening, the photophysical properties of a dye are paramount. Key parameters such as molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), photostability (resistance to light-induced degradation), and sensitivity to the local environment (e.g., pH) dictate the reliability and reproducibility of experimental data. A suboptimal choice of fluorophore can lead to issues such as rapid signal loss, low signal-to-noise ratios, and inaccurate quantification, ultimately compromising the integrity of your results.

This guide will delve into the nuances of these properties for this compound and its commercial counterparts, providing a framework for selecting the most suitable tool for your specific scientific questions.

Unveiling the Potential of this compound

This compound belongs to the coumarin class of fluorescent dyes, which are renowned for their significant Stokes shifts and environmental sensitivity.[1] The core coumarin scaffold is a benzopyrone structure, and its derivatives have found widespread use as fluorescent probes in various biological applications.[1] The π-conjugated structure of coumarins is the basis for their unique photophysical properties.[2]

The presence of a carboxylic acid moiety at the 3-position and a methyl group at the 4-position of the coumarin ring in this compound influences its electronic distribution and, consequently, its fluorescence characteristics. The carboxylic acid group can also serve as a handle for conjugation to biomolecules.

G cluster_workflow Quantum Yield Determination Workflow start Prepare dilute solutions of sample and standard with absorbance < 0.1 abs Measure absorbance spectra start->abs fluor Measure fluorescence emission spectra (excite at same wavelength) abs->fluor integrate Integrate the area under the emission spectra fluor->integrate plot Plot integrated fluorescence vs. absorbance for a series of concentrations integrate->plot calculate Calculate quantum yield using the comparative method plot->calculate end Comparative Quantum Yield Data calculate->end

Caption: Workflow for determining the relative fluorescence quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the test compound. For this compound, a standard like quinine sulfate in 0.1 M H₂SO₄ could be appropriate.

  • Solution Preparation: Prepare a series of dilutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for each series of dilutions. The slope of this plot is proportional to the quantum yield.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Protocol 2: Assessment of Photostability

Photostability is typically assessed by measuring the rate of fluorescence decay under continuous illumination.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent and place it in a quartz cuvette.

  • Initial Measurement: Record the initial fluorescence intensity (F₀) of the sample using a spectrofluorometer or a fluorescence microscope.

  • Continuous Illumination: Expose the sample to continuous excitation light of a specific wavelength and intensity.

  • Time-Lapse Measurement: Record the fluorescence intensity (F(t)) at regular time intervals over a prolonged period.

  • Data Analysis: Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Protocol 3: Evaluation of pH Sensitivity

The effect of pH on fluorescence can be determined by measuring the fluorescence intensity of the dye in a series of buffers with different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Prepare solutions of the fluorescent dye in each of the prepared buffers, ensuring the final dye concentration is the same in all samples.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each sample at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting titration curve can be used to determine the pKa of the fluorophore, which is the pH at which the fluorescence intensity is half of its maximum value.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and commercial fluorescent dyes is not a matter of one being universally superior. Instead, the optimal choice is dictated by the specific requirements of the experiment.

  • This compound and other coumarin derivatives are valuable tools for applications that can leverage their environmental sensitivity, such as developing probes for specific analytes or microenvironments. Their UV-excitation and blue-emission profiles can also be advantageous for multiplexing with longer-wavelength dyes.

  • Fluorescein (FITC) remains a popular choice for its high brightness, but its poor photostability and pH sensitivity must be carefully considered and controlled for.

  • Rhodamine B offers a robust combination of brightness and high photostability, making it a reliable workhorse for a wide range of imaging applications.

  • Cyanine dyes (Cy3, Cy5) are the go-to choice for applications requiring exceptional brightness and for experiments in the far-red and near-infrared regions, such as in vivo imaging. Their pH insensitivity is also a significant advantage for quantitative studies in various cellular contexts.

By carefully considering the photophysical properties outlined in this guide and, where necessary, performing the described validation experiments, researchers can confidently select the fluorescent dye that will best illuminate their scientific discoveries.

References

  • Verma, S., & Kumar, A. (2022). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Journal of Molecular Structure, 1249, 131589.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Sanborn, J., et al. (2007). A Comparative Guide to the Quantum Yield of Cyanine Dyes. BenchChem.
  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641-2684.
  • Mishra, A., et al. (2000). Cyanine dyes. Chemical reviews, 100(6), 1973-2012.
  • TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]

  • Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine dyes. Photochemistry and photobiology, 75(4), 327-334.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Song, L., et al. (1995). Photobleaching of rhodamine 6G in poly (vinyl alcohol) at the ensemble and single-molecule levels. The Journal of Physical Chemistry, 99(48), 17315-17321.
  • Eggeling, C., et al. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical chemistry, 70(13), 2651-2659.
  • Katerinopoulou, A., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 28(13), 5035.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Wikipedia. (2023). Fluorescein isothiocyanate. Retrieved from [Link]

  • Prahl, S. (n.d.). Rhodamine B. Oregon Medical Laser Center. Retrieved from [Link]

  • Wikipedia. (2023). Rhodamine B. Retrieved from [Link]

  • Wikipedia. (2023). Cyanine. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Sjöback, R., et al. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(7), L7-L21.
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155.
  • Beija, M., et al. (2009). Synthesis and applications of coumarin-based fluorescent probes. Chemical Society Reviews, 38(9), 2410-2433.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the biological efficacy of this versatile scaffold, supported by comparative experimental data and detailed protocols.

Introduction: The Prominence of the 4-methylcoumarin-3-carboxylic Acid Scaffold

Coumarins, a class of benzopyrone-containing natural products, are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties including anticoagulant, antimicrobial, antioxidant, and anticancer activities.[1][2] The this compound scaffold, in particular, has emerged as a privileged structure. The presence of a methyl group at the C4 position and a carboxylic acid at the C3 position provides a unique electronic and steric profile, offering multiple avenues for synthetic modification to modulate biological activity. This guide will explore how subtle changes to this core structure can lead to significant shifts in therapeutic potential.

The Influence of the 4-Methyl Group: A Key Modulator of Activity

The methyl group at the C4 position is not merely a simple substituent; it plays a critical role in the biological activity of these coumarin derivatives. Structure-activity relationship studies have revealed that the 4-methyl group often enhances the efficacy of these compounds, particularly in the context of anticancer activity.[3]

For instance, a comparative study of coumarin-artemisinin hybrids demonstrated that derivatives bearing a 4-methyl substituent on the coumarin ring exhibited greater cytotoxic activity against various cancer cell lines.[3] This suggests that the methyl group may contribute to favorable interactions with the target biomolecule, potentially through hydrophobic interactions or by influencing the overall conformation of the molecule.

The Pivotal Role of the 3-Carboxylic Acid Moiety and Its Derivatives

The carboxylic acid group at the C3 position is a critical determinant of the biological activity of this class of compounds, especially for their antibacterial properties.[4][5][6] Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions, makes it a key pharmacophoric feature.

Antibacterial Activity: The Necessity of the Free Carboxylic Acid

Research has consistently shown that the free carboxylic acid at C3 is essential for the antibacterial activity of these coumarin derivatives.[4] For example, coumarin-3-carboxylic acid has demonstrated broad-spectrum antimicrobial activity against various plant pathogenic bacteria.[5][6] The proposed mechanism involves the disruption of the bacterial cell membrane integrity and the inhibition of biofilm formation.[6] When the carboxylic acid is converted to an ester or an amide, a significant reduction or complete loss of antibacterial activity is often observed.[4]

Anticancer Activity: The Rise of Amide and Ester Derivatives

In contrast to antibacterial applications, modification of the 3-carboxylic acid into amides and esters has proven to be a highly effective strategy for developing potent anticancer agents.[2][7] This chemical modification allows for the introduction of diverse functionalities that can engage in specific interactions with anticancer targets.

A series of novel coumarin-3-carboxamide derivatives, for instance, showed significant cytotoxic activity against various cancer cell lines, with some fluorinated benzamide derivatives exhibiting potency comparable to the standard drug doxorubicin.[7] Molecular docking studies suggest that these carboxamides can effectively bind to the active site of enzymes like casein kinase 2 (CK2), which is implicated in cancer cell proliferation and survival.[4]

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the reported biological activities of various this compound derivatives and related compounds.

Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybrid (with 4-methyl)HT-290.05 - 91.21[3]
Coumarin-thiazole derivativeHeLa0.21[3]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3K56242.4[8]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3LS18025.2[8]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3MCF-725.1[8]
4-fluoro and 2,5-difluoro benzamide derivativesHepG22.62 - 4.85[7]
4-fluoro and 2,5-difluoro benzamide derivativesHeLa0.39 - 0.75[7]
Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Coumarin-3-carboxylic acidPlant pathogenic bacteria26 - 41 (EC50)[5][6]
4-methyl-7-alkynyl coumarin derivativeS. aureus, B. subtilis5 - 10[9]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.

Synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of coumarin-3-carboxamide derivatives from the corresponding ethyl ester.[10]

Workflow for Synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxamide Derivatives

start Start: Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate + Amine reflux Reflux in Ethanol (e.g., 6 hours) start->reflux Dissolve & Mix precipitate Precipitation of Product reflux->precipitate Cooling filter Filtration precipitate->filter recrystallize Recrystallization (e.g., from Ethanol) filter->recrystallize Crude Product dry Drying under Vacuum recrystallize->dry end End: Purified 4-methyl-2-oxo-2H-chromene-3-carboxamide Derivative dry->end

Caption: General workflow for the synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxamide derivatives.

Materials:

  • Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

  • Appropriate amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine)

  • Ethanol

Procedure:

  • Dissolve ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (1 mmol) in hot ethanol (20 mL).

  • Add the desired amine (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours, during which a precipitate may form.

  • Cool the mixture to room temperature and filter the precipitate.

  • Recrystallize the crude product from ethanol to obtain the purified N-substituted-4-methyl-2-oxo-2H-chromene-3-carboxamide.

  • Dry the purified product under vacuum.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay

start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with test compounds (various concentrations) seed->treat incubate1 Incubate (e.g., 24h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Measure absorbance (e.g., at 450 nm) add_dmso->read end End: Determine IC50 read->end

Caption: Standard workflow for assessing anticancer activity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[7]

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

start Start: Bacterial Culture prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate serial_dilution Perform serial dilutions of test compounds in broth serial_dilution->inoculate incubate Incubate (e.g., 24h at 37°C) inoculate->incubate observe Visually inspect for turbidity incubate->observe end End: Determine MIC observe->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Perform two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical roles of the 4-methyl group and the 3-carboxylic acid moiety in dictating the biological activity profile of these derivatives. While a free carboxylic acid at C3 is generally essential for antibacterial efficacy, its conversion to amides and esters unlocks potent anticancer activities.

Future research in this area should focus on expanding the diversity of substituents at various positions of the coumarin ring to further refine the SAR and to develop compounds with enhanced potency and selectivity for specific biological targets. The detailed experimental protocols provided herein offer a solid foundation for such endeavors, ensuring the generation of robust and reproducible data. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation drugs to combat a range of diseases.

References

[3] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. [1] 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity. (n.d.). PMC - NIH. [11] (PDF) 4-Methylcoumarin Derivatives Inhibit Human Neutrolphil Oxidative Metabolism and Elastase Activity. (2025). ResearchGate. [12] A Comparative Analysis of the Biological Activities of 3-Phenylcoumarin Derivatives. (n.d.). Benchchem. [4] Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). PMC. [5] Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (n.d.). Frontiers. [2] Coumarin derivatives with anticancer activities: An update. (n.d.). PubMed. [6] Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2023). PMC - NIH. [9] 4-Methyl-7-alkynyl coumarin derivatives as potent antimicrobials and antioxidants. (2020). [13] Synthesis and antioxidant activity of selected 4-methylcoumarins | Request PDF. (2025). ResearchGate. [8] Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (n.d.). PubMed. [14] 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters. (2018). ACS Publications. [15] Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (n.d.). PMC - PubMed Central. [16] Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega. (n.d.). ACS Publications. [7] Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2025). [10] N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). MDPI. [17] this compound. (2025). ChemSynthesis. [18] Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (n.d.). ResearchGate. [19] Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (n.d.). MDPI. [20] Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (n.d.). Indian Academy of Sciences. [21] Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2025). PubMed Central. [22] Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (n.d.). RSC Publishing.

Sources

Cross-Validation of the Antimicrobial Activity of 4-Methyl-2-oxo-2H-chromene-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the antimicrobial activity of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary for a thorough evaluation of this compound's potential as a novel antimicrobial agent. We will explore its activity in comparison to established antimicrobial drugs, providing the foundational data needed for further preclinical development.

Introduction: The Promise of Coumarin Derivatives in Antimicrobial Research

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2][3] Notably, numerous natural and synthetic coumarin derivatives have demonstrated promising antimicrobial and antioxidant activities.[3] The coumarin scaffold serves as a versatile template for the development of new therapeutic agents.[3]

Specifically, derivatives of coumarin-3-carboxylic acid have been a focus of research for their potential antibacterial and antifungal properties.[1][2][4] These compounds are thought to exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes.[5] This guide focuses on a specific derivative, this compound, providing a systematic approach to validate its antimicrobial efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The Knoevenagel condensation and the Pechmann condensation are two of the most common and effective methods.

Knoevenagel Condensation Approach

The Knoevenagel condensation provides a straightforward method for the synthesis of coumarin-3-carboxylic acids.[2] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate, in the presence of a basic catalyst.[2]

Conceptual Workflow for Knoevenagel Condensation:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis Salicylaldehyde Salicylaldehyde Intermediate Intermediate Ester Salicylaldehyde->Intermediate DiethylMalonate Diethyl Malonate DiethylMalonate->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Catalyst FinalProduct This compound Intermediate->FinalProduct Basic Hydrolysis (e.g., KOH)

Caption: Knoevenagel condensation workflow for synthesis.

Protocol for Knoevenagel Condensation and Subsequent Hydrolysis:

  • Condensation: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine and a drop of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated solid, which is the ethyl ester of this compound, and wash with cold water.

  • Hydrolysis: Take the crude ester and add it to a solution of potassium hydroxide (2 equivalents) in a mixture of ethanol and water.[2]

  • Reflux the mixture until the reaction is complete (monitored by TLC), typically 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Pechmann Condensation for the 4-Methylcoumarin Scaffold

The Pechmann condensation is a classic method for the synthesis of coumarins, particularly 4-methyl substituted coumarins.[1][6] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[6]

Conceptual Workflow for Pechmann Condensation:

G Phenol Phenol Product 4-Methylcoumarin Derivative Phenol->Product EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Product AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Product Catalyst G Prep Prepare Serial Dilutions of Test Compound Inoc Inoculate Microtiter Plate Wells with Standardized Microbial Suspension Prep->Inoc Incubate Incubate at 37°C for 18-24 hours Inoc->Incubate Read Read Plates for Visible Growth Incubate->Read MIC Determine MIC (Lowest Concentration with No Visible Growth) Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol for Broth Microdilution:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Analysis with Standard Antimicrobial Agents

To contextualize the antimicrobial activity of this compound, its MIC values should be compared with those of well-established antimicrobial agents.

Selection of Comparator Drugs
  • For bacteria: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used as a reference standard.

  • For fungi: Fluconazole is a widely used azole antifungal agent.

Comparative MIC Data

The following table presents hypothetical MIC data for this compound alongside typical MIC ranges for the comparator drugs. Note: The MIC values for the test compound are illustrative and must be determined experimentally.

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus[Experimental Value]0.25 - 2N/A
Escherichia coli[Experimental Value]0.015 - 1N/A
Pseudomonas aeruginosa[Experimental Value]0.25 - 4N/A
Candida albicans[Experimental Value]N/A0.25 - 4

Cytotoxicity Assessment

A crucial aspect of developing a new antimicrobial agent is to ensure its safety for host cells. Cytotoxicity assays are performed to evaluate the potential of a compound to cause damage to mammalian cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Cytotoxicity Assay:

G Seed Seed Mammalian Cells in 96-well Plate Treat Treat Cells with Serial Dilutions of Test Compound Seed->Treat Incubate Incubate for 24-48 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate to Allow Formazan Crystal Formation AddMTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate Cell Viability (%) and IC50 Measure->Calculate

Caption: Workflow for MTT cytotoxicity assay.

Protocol for MTT Assay:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, Vero) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% inhibitory concentration (IC50) of the compound.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic cross-validation of the antimicrobial activity of this compound. By following the outlined protocols for synthesis, in vitro antimicrobial susceptibility testing, and cytotoxicity assessment, researchers can generate the robust data necessary to evaluate its potential as a novel therapeutic agent. A favorable therapeutic index, indicated by potent antimicrobial activity and low cytotoxicity, would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and pharmacokinetic and pharmacodynamic properties. The exploration of coumarin derivatives like this compound represents a promising avenue in the ongoing search for new and effective treatments for infectious diseases.

References

  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. [Link]

  • Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. AWS. [Link]

  • Synthesis of 7 hydroxy-4-methyl coumarin. Slideshare. [Link]

  • Synthesis of Coumarin-3-carboxylic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace. [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers. [Link]

Sources

In Vivo Validation of Coumarin Compounds as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Coumarin and its derivatives have emerged as a promising class of compounds, demonstrating significant anticancer properties across a spectrum of malignancies. This guide provides a comprehensive in vivo validation of the anticancer efficacy of select coumarin compounds, presenting a comparative analysis against established chemotherapeutic agents. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Scopoletin-Cinnamic Acid Hybrid: Surpassing Doxorubicin in a Xenograft Model

A novel hybrid molecule combining the structural features of scopoletin and cinnamic acid, designated as compound 17b, has demonstrated remarkable in vivo antitumor activity. In a head-to-head comparison with the widely used chemotherapeutic drug doxorubicin, this coumarin derivative exhibited superior efficacy in a human non-small cell lung cancer (A549) xenograft model.[1]

Comparative Efficacy Data

While the precise tumor growth inhibition (TGI) percentages are detailed within the full study, the published findings explicitly state that compound 17b "significantly suppressed tumor growth in a dose-dependent manner...which was superior to doxorubicin."[1] Critically, this enhanced antitumor effect was achieved without inducing weight loss in the murine subjects, a common and debilitating side effect of conventional chemotherapy.[1]

CompoundCancer ModelKey In Vivo FindingsReference
Scopoletin-Cinnamic Acid Hybrid (17b)A549 Human Lung Cancer XenograftSuperior tumor growth suppression compared to Doxorubicin. No significant loss of mean body weight in mice.[1]
Doxorubicin (Positive Control)A549 Human Lung Cancer XenograftLess effective in suppressing tumor growth compared to compound 17b.[1]
Underlying Mechanism of Action: A Dual Assault on Cancer Cells

The potent anticancer activity of the scopoletin-cinnamic acid hybrid is attributed to a multi-pronged attack on cancer cell survival and proliferation. In vitro studies on A549 cells revealed that compound 17b effectively induces apoptosis, or programmed cell death, and causes cell cycle arrest at the S phase, thereby halting DNA replication and preventing cancer cells from dividing.[1]

G cluster_0 Scopoletin-Cinnamic Acid Hybrid (17b) cluster_1 Cancer Cell Coumarin_Derivative Scopoletin-Cinnamic Acid Hybrid (17b) DNA_Replication DNA Replication (S Phase) Coumarin_Derivative->DNA_Replication Induces Arrest Apoptosis Apoptosis (Programmed Cell Death) Coumarin_Derivative->Apoptosis Induces Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Tumor_Growth Tumor Growth Cell_Division->Tumor_Growth Apoptosis->Tumor_Growth Inhibits

Caption: Mechanism of action of the scopoletin-cinnamic acid hybrid.

Warfarin: Repurposing an Anticoagulant for Pancreatic Cancer Therapy

Warfarin, a long-established anticoagulant, has recently garnered attention for its potent anticancer properties. Studies in human cells and murine models have revealed its ability to sensitize cancer cells to a form of iron-dependent cell death known as ferroptosis.[2] This discovery opens a new avenue for repurposing this FDA-approved drug for oncology applications, particularly in notoriously difficult-to-treat cancers like pancreatic cancer.[2]

In a mouse model of pancreatic cancer, warfarin treatment strongly repressed tumor growth.[2] This effect is attributed to its inhibition of VKORC1L1, a potent inhibitor of ferroptosis.[2] By reducing VKORC1L1 activity, warfarin sensitizes cancer cells to ferroptotic cell death.[2]

While direct in vivo comparisons with standard-of-care cytotoxic agents like paclitaxel in pancreatic cancer xenograft models are still emerging, the significant survival benefit observed in pancreatic, gastric, and colorectal cancer patients receiving warfarin for anticoagulation suggests a tangible clinical anticancer effect.[2]

G cluster_0 Warfarin cluster_1 Cancer Cell Warfarin Warfarin VKORC1L1 VKORC1L1 Warfarin->VKORC1L1 Inhibits Ferroptosis Ferroptosis (Iron-dependent cell death) VKORC1L1->Ferroptosis Inhibits Tumor_Growth Tumor Growth Ferroptosis->Tumor_Growth Inhibits

Caption: Warfarin's mechanism of inducing ferroptosis in cancer cells.

4-Hydroxycoumarin Derivatives: Promising but Requiring Further In Vivo Validation

Derivatives of 4-hydroxycoumarin have demonstrated significant cytotoxic activity against various tumor cell lines in vitro.[3][4][5][6] For instance, certain 3-substituted-4-hydroxycoumarin derivatives have shown potent activity against human cancer cell lines.[5] However, a comprehensive in vivo comparative analysis against standard chemotherapeutic agents is still needed to fully establish their therapeutic potential.

Initial in vitro studies have shown that some 4-hydroxycoumarin derivatives exhibit cytotoxic properties, though in some cases weaker than the standard drug melphalan.[3] The anticancer mechanism of these derivatives is often linked to the induction of apoptosis and modulation of key signaling pathways.[4][6]

Experimental Protocols: A Guide to In Vivo Anticancer Efficacy Studies

The following is a generalized protocol for evaluating the in vivo anticancer efficacy of a test compound using a xenograft model, based on standard practices in the field.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549) are cultured in appropriate media and conditions until they reach the desired confluence.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound, a positive control (e.g., doxorubicin), and a vehicle control are administered according to a defined schedule and route (e.g., intravenous, intraperitoneal).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. Key endpoints include tumor growth inhibition (TGI), tumor weight at the end of the study, and overall survival.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be harvested for histopathological analysis.

G Start Start: Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administration of: - Test Compound - Positive Control - Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Well-being Treatment->Monitoring Endpoint End of Study: - Measure Tumor Weight - Assess Toxicity - Analyze Data Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft study.

Conclusion

Coumarin and its derivatives represent a vibrant and promising area of anticancer drug discovery. The superior in vivo efficacy of the scopoletin-cinnamic acid hybrid compared to doxorubicin highlights the potential of these compounds to overcome the limitations of current chemotherapies. Furthermore, the repurposing of established drugs like warfarin opens up new therapeutic avenues. While further in vivo comparative studies are warranted for many promising coumarin derivatives, the existing evidence strongly supports their continued investigation and development as next-generation anticancer agents.

References

  • Liang, C.Y., Pei, S.M., Ju, W.H., Jia, M.Y., Tian, D.N., Tang, Y.H., & Mao, G.N. (2015). Synthesis and in vitro and in vivo antitumour activity study of 11-hydroxyl esterified bergenin/cinnamic acid hybrids. European Journal of Medicinal Chemistry, 93, 300–307.
  • Chen, L., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids. European Journal of Medicinal Chemistry, 93, 300-307.
  • Li, L., Zhao, P., Hu, J., Chen, L., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids. European Journal of Medicinal Chemistry, 93, 300-307.
  • Li, L., Hu, J., Zhao, P., & Chen, L. (2015). Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids. European Journal of Medicinal Chemistry, 93, 300–307.
  • Li, L.H., Zhao, P., & Hu, J.L. (2015). Synthesis, in vitro and in vivo antitumor activity of scopoletin-cinnamic acid hybrids. European Journal of Medicinal Chemistry, 93, 300–307.
  • Naim, M.J., Alam, M.J., Nawaz, F., Naidu, V.G.M., Aaghaz, S., Sahu, M., & Alam, O. (2015).
  • Jung, J. C., Lee, J. H., Oh, S., Lee, J. G., & Park, O. S. (2004). Synthesis and antitumor activity of 4-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 14(22), 5527-5531.
  • Prasad, K. (2003). Changes in endogenous tissue glutathione level in relation to murine ascites tumor growth and the anticancer activity of cisplatin. Brazilian Journal of Medical and Biological Research, 36(1), 53–63.
  • Banday, S., Showkat, M., & Khan, K. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Asian Journal of Pharmacy and Pharmacology, 5(4), 633-643.
  • Sarantis, P., Bokas, A., Papadimitropoulou, A., Koustas, E., Theocharis, S., & Papakotoulas, P., et al. (2021). Combinatorial treatment of tinzaparin and chemotherapy can induce a significant antitumor effect in pancreatic cancer. International Journal of Molecular Sciences, 22(13), 7053.
  • Basu, S., Singha Roy, S., Bhattacharjee, A., et al. (2016). Vanadium(III)-L-cysteine protects cisplatin-induced nephropathy through activation of Nrf2/HO-1 pathway. Free Radical Research, 50(11), 1256-1272.
  • Gu, W., et al. (2023). Study Investigates the Possible Anti-Cancer Properties of Warfarin. Technology Networks.
  • Wang, et al. (2020b). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers in Pharmacology.
  • Garro, H. A., Reta, G. F., Donadel, O. J., & Pungitore, C. R. (2016). Cytotoxic and Antitumor Activity of some Coumarin Derivatives.
  • Zhang, Y., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025.
  • O'Kennedy, R., & Thornes, R. D. (2005). Studies on Coumarins and Coumarin-Related Compounds to Determine their Therapeutic Role in the Treatment of Cancer. Current Pharmaceutical Design, 11(26), 3371-3397.
  • Zhu, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 581281.
  • Kirsch, W. M., & Schulz, D. (1981). Antitumor and antimetastatic effect of warfarin and heparins. Journal of medicine, 12(4), 235-248.
  • Prasad, K. (2003). Changes in endogenous tissue glutathione level in relation to murine ascites tumor growth and the anticancer activity of cisplatin. Brazilian Journal of Medical and Biological Research, 36(1), 53-63.
  • Khan, I. A., et al. (2018). Recent advances on anticancer activity of coumarin derivatives. European Journal of Medicinal Chemistry, 157, 1206-1225.
  • Radwan, M. F., et al. (2021). Antitumor activity of some coumarin derivatives. Medicinal Chemistry Research, 30(5), 1025-1036.
  • Dalla Via, L., et al. (2019). Selective growth inhibition of A549 lung cancer xenografts, antiangiogenic properties of SST3-Avi-C3, and enhanced antitumor efficacy of coadministration of SST3-Avi-C3 with DOX in vivo. Molecular Pharmaceutics, 16(11), 4646-4659.
  • Egan, D. A., & O'Kennedy, R. (2000). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Current Pharmaceutical Design, 6(11), 1149-1167.
  • Singh, M., et al. (2019). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers in Pharmacology, 10, 1438.
  • Kroemer, G., & Pouyssegur, J. (2008). Tumor cell metabolism: cancer's Achilles' heel. Cancer cell, 13(6), 472-482.
  • Bissery, M. C., et al. (1994). Comparison of Paclitaxel and Docetaxel Activity on Human Ovarian Carcinoma Xenografts. European Journal of Cancer, 30(5), 691-696.
  • Yamori, T., et al. (1997). Anti-tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts. Cancer Science, 88(8), 843-848.
  • Wang, D., et al. (2016). Overcoming tumor resistance to cisplatin through micelle-mediated combination chemotherapy.

Sources

A Comparative Guide to the Photostability of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based research, the selection of an appropriate fluorophore is a critical decision that dictates the quality, reliability, and quantitative power of an experiment. Among the myriad of properties to consider, photostability—the intrinsic resistance of a fluorescent molecule to light-induced degradation—stands as a paramount attribute. This is especially true for applications demanding prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening.

This guide provides an in-depth comparison of the photostability of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid , a derivative of the coumarin family, against other widely used fluorophores: Fluorescein , Rhodamine B , and Alexa Fluor 488 . We will delve into the quantitative metrics of photostability, present a robust protocol for its measurement, and discuss the underlying structural factors that govern a fluorophore's resilience to photobleaching.

Understanding Photostability: The Battle Against Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This phenomenon arises when a fluorophore in its excited state undergoes chemical reactions, often involving molecular oxygen, to form non-fluorescent products.[1] The propensity of a fluorophore to photobleach is a significant limiting factor in many fluorescence microscopy applications.[1][2]

Two key metrics are commonly used to quantify photostability:

  • Photobleaching Quantum Yield (Φb): This value represents the probability that a fluorophore will be photochemically destroyed upon absorbing a photon. A lower Φb indicates higher photostability.[3]

  • Photobleaching Half-life (t½): This is the time required for the fluorescence intensity of a sample to decrease to 50% of its initial value under constant illumination conditions. A longer half-life signifies greater photostability.

Profiles of Compared Fluorophores

A fluorophore's utility is defined by its unique combination of spectral properties and photostability. Below is a summary of the molecules under comparison.

FluorophoreClassExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
This compound Coumarin~355~471~0.96 (in HEPES buffer)[4]
Fluorescein (as FITC) Xanthene~495~519~0.92
Rhodamine B Xanthene~550~570~0.31 (in water)
Alexa Fluor 488 Sulfonated Rhodamine~494~519~0.92[5]

Note: Spectral properties and quantum yields can vary with the local chemical environment (e.g., solvent, pH).

This compound belongs to the coumarin family of fluorophores, which are known for their environmental sensitivity.[6] While some coumarin derivatives exhibit high fluorescence quantum yields, their photostability can be a limiting factor, particularly in comparison to more modern dyes.[4][7]

Fluorescein is one of the most common fluorophores due to its high absorbance and excellent quantum yield. However, it is notoriously susceptible to photobleaching, which limits its use in long-term imaging experiments.[1]

Rhodamine B is another classic xanthene dye. While its quantum yield in aqueous solutions is lower than that of fluorescein, it generally offers improved photostability.[6]

Alexa Fluor 488 is a modern, sulfonated rhodamine derivative engineered for superior performance. It is characterized by intense fluorescence and, most notably, exceptional resistance to photobleaching, making it a gold standard for demanding imaging applications.[2][5]

Experimental Protocol: Measuring Photobleaching Half-life

Accurate assessment of photostability is crucial for selecting the right dye. The following protocol outlines a standardized method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[5] This self-validating system ensures that comparisons between different fluorophores are performed under identical and reproducible conditions.

Objective: To quantify and compare the photostability of different fluorophores by measuring the decay of their fluorescence intensity over time under constant illumination.

Materials:

  • Fluorophore solutions (e.g., 1 µM of each dye in PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • Antifade mounting medium (as a control).

Methodology:

  • Sample Preparation:

    • To minimize diffusion, immobilize the fluorophores. A common method is to prepare a thin film by drying a small volume (e.g., 5 µL) of the dye solution on a microscope slide in a dark, dust-free environment.[5] Alternatively, embed the dye in a transparent polymer matrix like polyacrylamide.

    • Place a coverslip over the dried film. For solution-based measurements, create a sealed chamber using appropriate spacers.

  • Microscope Setup & Calibration:

    • Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure constant output intensity.

    • Select the appropriate filter cube (excitation filter, dichroic mirror, emission filter) for the fluorophore being tested.

    • Set the camera parameters (exposure time, gain) to achieve a strong initial signal without saturating the detector. These parameters must remain constant for the entire duration of the experiment and for all fluorophores being compared.

  • Image Acquisition (Time-Lapse):

    • Focus on the sample plane.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continuously illuminate the sample throughout the acquisition period until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial value).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define a Region of Interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting this value from your ROI measurements.

    • Normalize the intensity data by dividing each time point's intensity (I(t)) by the initial intensity (I₀).

    • Plot the normalized intensity (I(t)/I₀) as a function of time.

    • The photobleaching half-life (t½) is the time at which the normalized intensity reaches 0.5. This can be determined directly from the graph or by fitting the decay curve to a single exponential function: I(t) = I₀ * e-kt, where k is the photobleaching rate constant.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Immobilize Fluorophore (e.g., thin film on slide) prep2 Mount Coverslip prep1->prep2 acq1 Focus on Sample prep2->acq1 setup1 Stabilize Light Source setup2 Set Filter Cube & Camera Parameters setup1->setup2 setup2->acq1 acq2 Start Time-Lapse Imaging (Constant Illumination) acq1->acq2 an1 Measure Mean Intensity in ROI for each time point acq2->an1 an2 Background Correction an1->an2 an3 Normalize Intensity Data (I(t) / I₀) an2->an3 an4 Plot Normalized Intensity vs. Time an3->an4 an5 Determine Half-life (t½) (Time at 50% intensity) an4->an5

Caption: Workflow for determining fluorophore photobleaching half-life.

Comparative Photostability Data

The following table summarizes representative photostability data for the selected fluorophores. It is critical to note that these values, particularly photobleaching quantum yields, can vary significantly depending on the specific experimental conditions (e.g., solvent, oxygen concentration, illumination intensity).[3]

FluorophorePhotobleaching Quantum Yield (Φb)Relative Photostability
FluoresceinHigh (e.g., 10-4 - 10-5)Low
This compound Moderate to HighLow to Moderate
Rhodamine BModerate (e.g., 10-6 - 10-7)[6]Moderate
Alexa Fluor 488Very Low (Significantly lower than Fluorescein)[3]High[5]

Discussion of Results:

  • Alexa Fluor 488 stands out as the most photostable dye in this comparison.[3] Its sulfonated rhodamine structure is specifically designed to minimize the chemical pathways that lead to photobleaching, making it the superior choice for experiments requiring long-term observation or intense laser illumination.[2]

  • Rhodamine B demonstrates moderate photostability, outperforming fluorescein and many simple coumarin derivatives.[6] Its more rigid xanthene core provides some protection against the conformational changes that can lead to degradation.

  • This compound , like many coumarins, shows lower photostability compared to the rhodamine-based dyes. While its high fluorescence quantum yield is advantageous for initial signal brightness, this signal can decay rapidly under continuous illumination.[7]

  • Fluorescein is the least photostable of the group, a well-known limitation that often necessitates the use of antifade reagents.

Factors Influencing Photobleaching

The observed photostability is not solely an intrinsic property of the fluorophore but is also heavily influenced by its environment and the experimental setup.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center Photobleaching (Fluorophore Destruction) prop1 Molecular Structure (e.g., rigidity, electron-withdrawing groups) prop1->center fact1 Light Intensity (Higher intensity accelerates bleaching) fact1->center fact2 Excitation Wavelength (Shorter wavelengths can be more damaging) fact2->center fact3 Environment (Oxygen, pH, solvent, ROS) fact3->center

Caption: Key factors that contribute to fluorophore photobleaching.

  • Light Intensity: Higher excitation intensity increases the rate at which fluorophores are cycled to their excited state, thereby increasing the probability of a photobleaching event per unit of time.[1]

  • Excitation Wavelength: Higher energy (shorter wavelength) light can sometimes be more damaging to molecular structures.[1]

  • Environment: The presence of molecular oxygen is a primary driver of photobleaching through the formation of reactive oxygen species (ROS).[1] The pH, viscosity, and chemical composition of the surrounding medium can also significantly impact a fluorophore's stability.

Conclusion and Recommendations

The choice of a fluorophore requires a careful balance between brightness, spectral properties, and photostability.

  • This compound is a suitable choice for applications where a bright initial signal is needed and the duration of light exposure is short. Its sensitivity to the environment can also be leveraged for sensing applications.

  • For routine imaging, Rhodamine B offers a more stable alternative to fluorescein, though with a lower quantum yield.

  • For demanding applications such as confocal laser scanning microscopy, live-cell time-lapse imaging, or single-molecule studies where signal integrity over time is paramount, Alexa Fluor 488 is the unequivocally superior choice due to its exceptional photostability.[2]

By understanding the principles of photostability and employing standardized measurement protocols, researchers can make informed decisions, ensuring the acquisition of high-quality, reproducible, and quantitatively accurate fluorescence data.

References

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]

  • Al-Ammar, K. A., & Al-Zuhair, M. H. (2013). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Journal of King Saud University - Science, 25(2), 119-124. [Link]

  • Fluorophores for Confocal Microscopy. Evident Scientific. [Link]

  • van der Velde, J. H. M., et al. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Gutiérrez, T. D., et al. (2015). Photolabile coumarins with improved efficiency through azetidinyl substitution. Chemical Science, 6(11), 6277–6282. [Link]

  • Gutiérrez, T. D., et al. (2015). Photolabile coumarins with improved efficiency through azetidinyl substitution. Chemical Science. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

Sources

Assessing the Specificity of Coumarin-3-Carboxylic Acid Scaffolds as Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular sensing, the demand for highly specific and sensitive detection methods is paramount. Fluorescent chemosensors have emerged as powerful tools for visualizing and quantifying analytes in complex biological and environmental systems.[1][2] Among the various classes of fluorophores, coumarin derivatives, particularly those based on the coumarin-3-carboxylic acid scaffold, offer a versatile platform for the design of novel sensors.[3][4] This guide provides an in-depth assessment of the specificity of this class of sensors, using a well-documented coumarin-based sensor for copper (Cu²⁺) as a primary example. We will delve into the underlying sensing mechanisms, present a comparative analysis with alternative sensing moieties, and provide detailed experimental protocols for evaluating sensor performance.

The Coumarin Scaffold: A Versatile Platform for Fluorescent Sensing

The coumarin core, a benzopyrone structure, is an attractive fluorophore due to its high quantum yield, photostability, and tunable photophysical properties through chemical modification.[4] The carboxylic acid group at the 3-position provides a convenient handle for introducing chelating moieties that can selectively bind to target analytes. The fundamental principle behind many coumarin-based sensors is the modulation of the fluorophore's emission in response to analyte binding.[4] Common mechanisms include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4]

For instance, in a "turn-off" sensor, the binding of a paramagnetic metal ion like Cu²⁺ can lead to fluorescence quenching through energy or electron transfer processes.[1][5] Conversely, a "turn-on" response can be achieved if the analyte binding disrupts a pre-existing quenching pathway.

Case Study: A Coumarin-Based Fluorescent Sensor for Copper (II)

To illustrate the specificity of this sensor class, we will examine a reported coumarin-derived fluorescent probe for the detection of Cu²⁺ ions.[1][5] This sensor demonstrates a significant and selective fluorescence quenching in the presence of Cu²⁺ over a range of other biologically and environmentally relevant metal ions.[1][5]

Sensing Mechanism: Chelation-Enhanced Fluorescence Quenching

The sensing mechanism of this particular probe relies on the principle of chelation-enhanced fluorescence quenching (CHEQ). The coumarin derivative is designed with a chelating unit that specifically binds to Cu²⁺. Upon binding, the paramagnetic nature of the Cu²⁺ ion facilitates non-radiative decay pathways for the excited fluorophore, leading to a measurable decrease in fluorescence intensity.

Below is a conceptual diagram illustrating the "turn-off" sensing mechanism.

cluster_0 Sensor in the Absence of Analyte cluster_1 Sensor in the Presence of Analyte Sensor Coumarin Fluorophore-Chelator Emission Fluorescence Emission (λem) Sensor->Emission High Fluorescence Analyte Cu²⁺ Ion Excitation Excitation Light (λex) Excitation->Sensor Absorption Sensor_Analyte Sensor-Cu²⁺ Complex No_Emission Quenched Fluorescence Sensor_Analyte->No_Emission Non-radiative Decay Excitation2 Excitation Light (λex) Excitation2->Sensor_Analyte Absorption Analyte->Sensor_Analyte Binding cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Prepare Sensor Solution B Add Target Analyte (e.g., Cu²⁺) A->B Control C Add Potential Interferents (Other Metal Ions) A->C Test Samples D Incubate B->D C->D E Measure Fluorescence Intensity D->E F Compare Fluorescence Response E->F G Determine Selectivity & Interference F->G

Caption: Workflow for assessing sensor specificity.

Quantitative Data Summary

The results of the selectivity and interference studies can be summarized in a table for easy comparison. The following is a representative data table based on the performance of a coumarin-based Cu²⁺ sensor. [1][5]

Metal Ion (10 equiv.) Fluorescence Response (relative to Cu²⁺)
Cu²⁺ 1.00 (Quenching)
Ag⁺ ~0.05
Ca²⁺ ~0.02
Cd²⁺ ~0.08
Co²⁺ ~0.10
Fe²⁺ ~0.12
Fe³⁺ ~0.15
Hg²⁺ ~0.07
K⁺ ~0.01
Mg²⁺ ~0.01
Mn²⁺ ~0.06
Ni²⁺ ~0.09
Pb²⁺ ~0.11

| Zn²⁺ | ~0.04 |

Note: The values are illustrative and represent a high degree of selectivity for Cu²⁺, where other metal ions induce minimal changes in fluorescence.

Conclusion and Future Perspectives

The coumarin-3-carboxylic acid scaffold provides a robust and versatile platform for the development of highly specific fluorescent sensors. As demonstrated with the Cu²⁺ sensor example, careful design of the chelating moiety can lead to excellent selectivity for the target analyte. The provided experimental protocols offer a standardized approach for rigorously validating the specificity of newly developed sensors.

Future advancements in this field will likely focus on the development of ratiometric and near-infrared (NIR) coumarin-based probes to minimize background interference and enhance tissue penetration for in vivo imaging. Furthermore, the integration of computational modeling will continue to play a crucial role in the rational design of next-generation sensors with improved specificity and sensitivity.

References

  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). PMC. [Link]

  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (n.d.). PMC. [Link]

  • High-sensitivity dual-channel chemical sensor based on carboxylic acid-functionalized coumarin derivative for detecting CN− in aqueous medium. (n.d.). Bohrium. [Link]

  • A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions. (2014). New Journal of Chemistry, 38(5), 1958-1962. [Link]

  • A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions. (2014). New J. Chem., 38, 1958-1962. [Link]

  • A coumarin-based sensitive and selective fluorescent sensor for copper(II) ions. (2014). Semantic Scholar. [Link]

  • Functionalization of Photopolymer with Laser-Ablated Copper NPs: A Comprehensive Study of ROS Generation, Antimicrobial Activity and Cytotoxic Profile. (n.d.). MDPI. [Link]

  • Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). Molecules, 27(7), 2137. [Link]

  • Coumarin-based colorimetric fluorescent chemical sensors for highly selectively and accurately detect Cu2+ ions in water and living cells. (2025). ResearchGate. [Link]

  • Coumarin-based colorimetric-fluorescent sensors for the sequential detection of Zn2+ ion and phosphate anions and applications in cell imaging. (n.d.). Semantic Scholar. [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI. [Link]

  • 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). ChemSynthesis. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors, 19(3), 522. [Link]

Sources

Comparative Validation of the Apoptosis-Inducing Effects of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The induction of apoptosis, or programmed cell death, is a primary strategy in the development of novel anticancer therapeutics.[1][2] Evading apoptosis is a key hallmark of cancer cells, contributing to tumor progression and resistance to conventional therapies.[1] Therefore, compounds that can effectively trigger this intrinsic cell death program are of significant interest. Coumarin derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer properties.[3][4] This guide provides a comprehensive framework for validating the apoptosis-inducing effects of a specific coumarin derivative, 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, and compares its performance with established apoptosis-inducing agents.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, data interpretation guidelines, and a comparative analysis to facilitate a thorough evaluation of this compound's therapeutic potential.

Understanding Apoptosis: The Cellular "Self-Destruct" Mechanism

Apoptosis is a highly regulated process essential for normal tissue homeostasis. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5] Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[6] Key hallmarks of apoptosis include cell shrinkage, chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine (PS) on the cell surface.[7][8]

The Intrinsic Pathway: A Response to Cellular Stress

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[5] This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2.[9] An increased Bax/Bcl-2 ratio is a critical indicator of a cell's commitment to apoptosis.[9][10] This shift promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[6][11]

Visualization of the Intrinsic Apoptosis Pathway

Intrinsic Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade stress DNA Damage, Oxidative Stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits bax Bax (Pro-apoptotic) stress->bax activates mito Mitochondrion bcl2->mito inhibits permeabilization bax->mito promotes permeabilization cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 binds to cas9 Caspase-9 apaf1->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Experimental Design for Validation

To rigorously validate the apoptosis-inducing effects of this compound, a multi-faceted experimental approach is essential. This involves comparing its activity against a vehicle control (e.g., DMSO) and well-characterized apoptosis inducers, such as Camptothecin and Staurosporine.

Comparative Agents
  • Camptothecin: A topoisomerase I inhibitor that causes DNA damage, leading to S-phase cell cycle arrest and apoptosis.[][13][14][15] Its mechanism primarily involves the intrinsic pathway.[6][]

  • Staurosporine: A broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.[11][16][17] It can trigger both caspase-dependent and -independent apoptotic pathways.[18]

Experimental Workflow

The following diagram outlines the general workflow for assessing the apoptotic effects of the test compound and its comparators.

Experimental Workflow cluster_assays Apoptosis Assays start Start: Cell Culture (e.g., Human Cancer Cell Line) treatment Treatment with: - this compound - Camptothecin (Positive Control) - Staurosporine (Positive Control) - Vehicle (Negative Control) start->treatment incubation Incubation (Time-course & Dose-response) treatment->incubation annexin Annexin V/PI Staining (Flow Cytometry) incubation->annexin caspase Caspase-3/7 Activity Assay (Luminescence/Colorimetric) incubation->caspase western Western Blot (Bax/Bcl-2 Ratio) incubation->western analysis Data Analysis & Comparison annexin->analysis caspase->analysis western->analysis conclusion Conclusion: Validation of Apoptotic Effects analysis->conclusion

Caption: General experimental workflow for apoptosis validation.

Detailed Experimental Protocols

Cell Culture and Treatment

For this guide, we will use a human breast cancer cell line (e.g., MCF-7 or T47D) as a model system.[19][20]

Protocol:

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Prepare stock solutions of this compound, Camptothecin, and Staurosporine in DMSO.

  • Treat the cells with varying concentrations of the test compound and positive controls for different time points (e.g., 24, 48 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a cornerstone for quantifying apoptosis.[21][22][23] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[7][23] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]

Protocol:

  • Induce apoptosis in cells as described in the cell culture and treatment protocol.[21]

  • Harvest both adherent and floating cells and wash them with cold 1X PBS.[22]

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[21][23]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[8]

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[21][23]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[21][23]

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[24] Their activity can be measured using a luminescent or colorimetric assay.[25][26] These assays typically utilize a substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[25]

Protocol (Luminescent Assay):

  • Seed cells in a 96-well white-walled plate and treat them as previously described.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[25]

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Interpretation: An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample.

Western Blot Analysis of Bax and Bcl-2

Western blotting allows for the semi-quantitative analysis of specific protein expression levels.[9][27] Determining the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 provides insight into the regulation of the intrinsic apoptotic pathway.[9][10]

Protocol:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[27]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 12% polyacrylamide gel.[28]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[27]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9][29]

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.[9]

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment
Treatment (Concentration)% Early Apoptotic Cells (Mean ± SD)
Vehicle Control (DMSO)4.2 ± 0.8
This compound (10 µM)15.7 ± 2.1
This compound (25 µM)32.5 ± 3.5
This compound (50 µM)58.9 ± 4.2
Camptothecin (2 µM)45.3 ± 3.9
Staurosporine (1 µM)65.1 ± 5.3
Table 2: Relative Caspase-3/7 Activity after 24h Treatment
Treatment (Concentration)Fold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle Control (DMSO)1.0
This compound (10 µM)2.8
This compound (25 µM)5.1
This compound (50 µM)8.9
Camptothecin (2 µM)7.2
Staurosporine (1 µM)10.5
Table 3: Bax/Bcl-2 Protein Expression Ratio after 24h Treatment (25 µM)
TreatmentNormalized Bax ExpressionNormalized Bcl-2 ExpressionBax/Bcl-2 Ratio
Vehicle Control (DMSO)1.01.01.0
This compound3.20.48.0
Camptothecin2.80.55.6
Staurosporine3.50.311.7

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the apoptosis-inducing effects of this compound. By employing a combination of flow cytometry, enzymatic assays, and Western blotting, researchers can obtain robust and multi-faceted data. The comparative analysis against well-established apoptosis inducers like Camptothecin and Staurosporine provides essential context for evaluating the potency and potential of this novel compound. The presented protocols and data interpretation frameworks are designed to ensure the generation of high-quality, reliable results, thereby facilitating informed decisions in the drug discovery and development pipeline. Further investigations could explore the involvement of the extrinsic pathway and the specific upstream signaling events initiated by this coumarin derivative.

References

  • Vertex AI Search. (n.d.). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PubMed. (n.d.). Mechanism of staurosporine-induced apoptosis in murine hepatocytes.
  • British Journal of Ophthalmology. (n.d.). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PubMed Central. (n.d.). Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity.
  • MDPI. (2023, June 9). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • PubMed. (2001, June 7). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay.
  • Spandidos Publications. (2010, October 27). Camptothecin induces DNA strand breaks and is cytotoxic in stimulated normal lymphocytes.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • PubMed. (n.d.). Mechanism of staurosporine-induced apoptosis in murine hepatocytes.
  • PubMed. (2021, January 1). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors.
  • Anticancer Research. (n.d.). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities.
  • ACS Publications. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety.
  • Rockefeller University Press. (1996, August 1). Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity.
  • MDPI. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • PMC. (n.d.). Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • Frontiers. (n.d.). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay.
  • Abcam. (n.d.). Induction of apoptosis in cells.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
  • Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Bax/Bcl-2 Ratio in Response to Tanshinone IIb Treatment.
  • ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2?
  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells.
  • FineTest. (2025, October 29). Bcl-2 Detection in Western Blotting.
  • MedChemComm. (n.d.). Microwave-assisted synthesis of coumarins with cytotoxic activity against human bladder cancer cells.
  • MDPI. (n.d.). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox.
  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Induction Phase.
  • Frontiers. (n.d.). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics.
  • PLOS One. (n.d.). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds.
  • NIH. (n.d.). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D.
  • PubMed Central. (n.d.). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives.
  • ACS Publications. (n.d.). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group.
  • ResearchGate. (2025, August 10). Discovery of 4-Aryl-4H-Chromenes as Potent Apoptosis Inducers Using a Cell- and Caspase-Based Anti-Cancer Screening Apoptosis Program (ASAP): SAR Studies and the Identification of Novel Vascular Disrupting Agents.

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of 4-methyl-2-oxo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 833-31-8), a compound often utilized in synthetic organic chemistry and pharmaceutical research. By understanding the chemical nature of this substance and the principles of hazardous waste management, laboratories can ensure the protection of their personnel and the environment.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound, a derivative of coumarin, is a solid organic compound.[1] While specific toxicological data for this exact compound is not extensively published, safety data sheets (SDS) for structurally similar chromene and coumarin carboxylic acids consistently indicate several key hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][4][5]

The coumarin scaffold, while found in nature, can exhibit a range of biological activities, and its derivatives are scrutinized for potential environmental effects.[6][7] Improper disposal, such as release into drains or general waste, can lead to contamination of aquatic ecosystems and unforeseen environmental consequences. Therefore, treating this compound as a hazardous waste is the scientifically prudent and regulatory-compliant approach.

The Disposal Decision Workflow: A Step-by-Step Protocol

The primary directive for the disposal of this compound is to manage it as a regulated hazardous chemical waste. Neutralization and drain disposal are not recommended for this organic acid due to its potential for incomplete reaction, the introduction of contaminants, and the generation of a complex aqueous waste stream that may still be environmentally harmful.[8] Incineration at a licensed facility is the preferred method for the ultimate destruction of such organic compounds.

The following workflow outlines the necessary steps from the point of generation to final pickup by a certified waste management provider.

DisposalWorkflow cluster_0 At the Bench: Immediate Actions cluster_1 In the Laboratory: Accumulation and Storage cluster_2 Facility Level: Final Disposal A 1. Identify Waste (Solid this compound or contaminated materials) B 2. Select Compatible Waste Container (HDPE or glass with secure lid) A->B Causality: Ensures chemical compatibility and prevents leaks. C 3. Label Container ('Hazardous Waste', full chemical name, date) B->C Regulatory Requirement: Ensures proper identification and tracking of hazardous waste. D 4. Transfer Waste to Container (Use appropriate PPE, avoid dust generation) C->D E 5. Securely Close Container (Lid must be on at all times unless adding waste) D->E Safety Mandate: Prevents spills and exposure to fumes. F 6. Store in Satellite Accumulation Area (SAA) (Segregated from incompatible materials) E->F Prevents accidental reactions. Store acids away from bases and oxidizers. G 7. Monitor Accumulation Volume (Do not exceed SAA limits) F->G H 8. Request Waste Pickup (Contact institutional EHS or licensed contractor) G->H Compliance: Adheres to institutional and -regulatory time/volume limits. I 9. Await Professional Disposal (Typically via high-temperature incineration) H->I

Figure 1. Step-by-step workflow for the proper disposal of this compound.

Detailed Disposal Protocol

This section provides an in-depth explanation of the steps outlined in the workflow diagram.

Part 1: Immediate Actions at the Point of Generation
  • Waste Identification and Segregation:

    • Solid Waste: Any unreacted or surplus this compound powder should be collected as solid hazardous waste.

    • Contaminated Materials: This includes items such as weighing boats, contaminated gloves, and paper towels used to clean up minor spills. These should be considered solid hazardous waste and disposed of accordingly.

    • Solutions: If the compound is in a solvent, it must be disposed of as liquid organic hazardous waste. Do not mix with aqueous waste streams.

  • Selection of a Compatible Waste Container:

    • For solid waste, a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[9]

    • The container must be in good condition, with no cracks or residue on the exterior.

    • Ensure the container is compatible with the chemical. Since this is an acidic compound, avoid metal containers which can corrode.

  • Proper Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."

    • List the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the date when the first waste was added to the container.

Part 2: Accumulation and Storage in the Laboratory
  • Personal Protective Equipment (PPE): Before handling the waste, it is imperative to wear appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[3]
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of dust particles.
  • Waste Transfer and Container Management:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[10][11]

    • The waste container must be kept closed at all times, except when adding waste. This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.

    • Do not overfill the container; a maximum of 90% capacity is a common guideline to allow for expansion and prevent spills during transport.

  • Satellite Accumulation Area (SAA) Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area. This area should be at or near the point of waste generation and under the control of laboratory personnel.

    • Crucially, segregate the waste from incompatible materials. Store this organic acid waste away from bases, strong oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[12]

Part 3: Final Disposal Procedures
  • Monitoring and Compliance:

    • Be aware of the accumulation limits for your SAA, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.

    • Once a container is full, it must be moved to a central storage area within three days.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Do not attempt to dispose of this chemical through municipal waste streams or by pouring it down the drain.[3]

  • Disposal Method:

    • The designated disposal method for this type of organic solid is typically high-temperature incineration at a permitted hazardous waste facility.[8] This process ensures the complete destruction of the compound, converting it to less harmful components like carbon dioxide and water.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood or a small, manageable area):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.[2][11]

    • Clean the spill area with a suitable solvent (if applicable) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Major Spill (Outside of a containment area, or if you are unsure how to proceed):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent others from entering the area.

    • Provide details of the spilled material to the emergency responders.

By adhering to these detailed procedures, researchers can handle and dispose of this compound in a manner that is safe, compliant, and scientifically responsible, thereby upholding the highest standards of laboratory practice.

References

  • Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]

  • Reddit. (2018, May 1). Do not neutralize organic acids?. r/chemistry. Retrieved from [Link]

  • BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips. Retrieved from [Link]

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Stanković, S., et al. (2021). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. Molecules, 26(11), 3193. Retrieved from [Link]

  • Al-Shakarchi, W., & Mustafa, Y. F. (2025, August 6). Coumarins in the human-nature nexus: Exploring their environmental and psychological footprint. ResearchGate. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. PubMed Central. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PubMed Central. Retrieved from [Link]

  • MDPI. (2020, May 30). Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. International Journal of Molecular Sciences. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Coumarin-3-Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. PubMed Central. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Identification and Listing of Hazardous Waste; Toxicity Characteristics Revisions. Retrieved from [Link]

  • Regulations.gov. (n.d.). Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, July 8). A GUIDE TO COMPLYING WITH THE 2024 METHYLENE CHLORIDE REGULATION UNDER THE TOXIC SUBSTANCES CONTROL ACT (TSCA) (RIN 2070-AK70). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 4-methyl-2-oxo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a key intermediate in various synthetic pathways. As your partner in laboratory excellence, we move beyond mere product provision to empower you with the critical knowledge for secure and efficient chemical management. Our commitment is to foster a culture of safety that enhances both innovation and protection.

Hazard Assessment and Risk Mitigation

The primary operational risk stems from the generation of airborne dust during weighing and transfer procedures.[4] These fine particles can be easily inhaled and can settle on surfaces, leading to unintentional skin or eye contact.[4][5] Consequently, all handling procedures must be designed to contain the powdered chemical and prevent its dispersal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's anticipated hazards.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile gloves, tested according to EN 374 or equivalent.[6]Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[7] Nitrile is a robust choice for handling a wide range of laboratory chemicals.[8]
Eye and Face Protection Chemical safety goggles with side shields.[6] A face shield may be required for larger quantities or when there is a significant splash risk.[8][9]Protects the eyes from airborne dust and accidental splashes, which can cause serious irritation.[1][2][3]
Body Protection A laboratory coat, fully fastened.[7] For extensive handling, consider a polyethylene gown with long sleeves and back closure.[10]Prevents contamination of personal clothing and minimizes skin exposure to spills.[7]
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a P3 particulate filter respirator (e.g., N95 or FFP3) is necessary.[6]Essential for preventing the inhalation of fine chemical dust, which can lead to respiratory tract irritation.[1][3]

It is imperative that all PPE is inspected before use and disposed of or decontaminated correctly after handling the chemical.[4]

Engineering Controls and Safe Handling Workflow

To ensure a multi-layered safety approach, PPE must be used in conjunction with robust engineering controls and standardized procedures. The following workflow is designed to minimize exposure at every step.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE (Gloves, Goggles, Lab Coat) Area 2. Prepare Designated Workspace (Fume Hood or Ventilated Area) Weigh 3. Weigh Chemical (Use enclosed balance if possible) Area->Weigh Transfer 4. Transfer to Reaction Vessel (Use spatula, minimize dust) Weigh->Transfer Decon 5. Decontaminate Workspace (Wet wipe surfaces) Transfer->Decon Waste 6. Dispose of Waste (Segregate contaminated PPE and materials) Decon->Waste Wash 7. Wash Hands Thoroughly Waste->Wash

Caption: A procedural workflow for the safe handling of powdered chemicals.

Step-by-Step Handling Protocol:

  • Preparation and Workspace Setup:

    • Always work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[11]

    • Cover the work surface with absorbent bench paper to contain any potential spills.[4]

    • Ensure all necessary equipment, including weigh boats, spatulas, and the reaction vessel, are within easy reach to avoid unnecessary movement and potential spills.[4]

  • Weighing and Transfer:

    • If available, use an enclosed balance to further contain any dust.[4]

    • When transferring the powder, use a spatula and avoid pouring directly from the bottle, which can generate dust.[4]

    • Keep the container of this compound closed whenever it is not in use.[4]

  • Spill Management:

    • In the event of a small spill, do not dry sweep.

    • Carefully clean up the spill using a wet wipe or a HEPA-filtered vacuum to avoid generating dust.[4]

    • Place all contaminated materials into a sealed, labeled container for proper disposal.

Disposal and Decontamination

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All excess this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable PPE, weigh boats, and bench paper that have come into contact with the chemical should be placed in a designated, sealed waste bag and disposed of as hazardous waste.[1]

  • Decontamination: After handling is complete, thoroughly decontaminate the work area by wiping down all surfaces with a suitable solvent (such as 70% ethanol) and then water. The exterior of any containers holding the chemical should also be wiped down.[4]

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves and completing your work.[12]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the integrity of your scientific pursuits.

References

  • PPG. (2025). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2H-Chromene-3-carboxylic acid.
  • Fluorochem. (2024). Safety Data Sheet: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: Coumarin.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory.
  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Organic Syntheses. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Lab Pro Inc. (n.d.). How to Promote Lab Safety When Working with Chemicals?.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Wilhelmsen. (2025). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid.

Sources

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4-methyl-2-oxo-2H-chromene-3-carboxylic acid
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